molecular formula C12H13NO2 B1306345 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid CAS No. 446830-65-5

3-Ethyl-5-methyl-1H-indole-2-carboxylic acid

Cat. No.: B1306345
CAS No.: 446830-65-5
M. Wt: 203.24 g/mol
InChI Key: PQEZZABTFGEOOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-5-methyl-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-ethyl-5-methyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-8-9-6-7(2)4-5-10(9)13-11(8)12(14)15/h4-6,13H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEZZABTFGEOOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC2=C1C=C(C=C2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389965
Record name 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446830-65-5
Record name 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of the Indole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-Ethyl-5-methyl-1H-indole-2-carboxylic Acid

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding and π-stacking, make it a versatile building block for designing molecules that target a wide array of biological systems. Derivatives of indole-2-carboxylic acid, in particular, have garnered significant attention as they can effectively chelate metal ions within enzyme active sites. This has led to their development as potent inhibitors for targets such as HIV-1 integrase and indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tumor immunotherapy.[2][3][4][5]

This technical guide provides a comprehensive examination of the physicochemical properties of a specific derivative, this compound. Understanding these fundamental characteristics is paramount for researchers in drug development, as properties like solubility, acidity (pKa), and lipophilicity (logP) govern a compound's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its therapeutic potential and developability.[6][7]

Core Physicochemical Profile

A summary of the key physicochemical properties for this compound is presented below. While experimental data for this specific molecule is not extensively published, reliable estimations can be made based on its structure and data from closely related analogues.

PropertyValue / Estimated RangeSource / Method
Molecular Formula C₁₂H₁₃NO₂-
Molecular Weight 203.24 g/mol [8]
IUPAC Name This compound-
CAS Number 446830-65-5[9]
Melting Point Not available. Structurally similar indole-2-carboxylic acids exhibit melting points often exceeding 150-200 °C.General Observation
pKa (Carboxylic Acid) ~4.3 - 4.7 (Estimated)Based on structurally similar indole carboxylic acids.[10]
logP (Calculated) ~2.3 - 2.8 (Estimated)Based on calculations for similar structures like ethyl indole-2-carboxylate, N-methyl-.[11]
Aqueous Solubility Low (Predicted)Inferred from the hydrophobic indole core.

Section 1: Aqueous Solubility

The solubility of a drug candidate is a critical determinant of its bioavailability and suitability for various formulations.[6][12] this compound possesses a dual chemical nature: a large, hydrophobic indole nucleus and a polar, ionizable carboxylic acid group. This structure suggests limited intrinsic solubility in aqueous media, a common challenge in drug discovery.[12]

In early-stage research, two distinct types of solubility are measured: kinetic and thermodynamic.

  • Kinetic Solubility: This is a high-throughput measurement of how quickly a compound precipitates when a concentrated DMSO stock solution is diluted into an aqueous buffer.[13][14] It is useful for the rapid screening of large compound libraries to flag potential solubility issues early on.[12]

  • Thermodynamic Solubility: This measures the true equilibrium concentration of a compound in a saturated solution after an extended incubation period (typically 24 hours or more) with the solid material.[15][16] This value is crucial for lead optimization and pre-formulation studies as it represents the maximum achievable concentration under equilibrium conditions.[6]

Experimental Protocol 1: Kinetic Solubility Assay (Shake-Flask Method)

This protocol is adapted for a high-throughput format using 96-well plates.

Causality: The goal is to rapidly assess precipitation upon dilution from a DMSO stock, mimicking conditions in many in vitro biological assays.[13][17]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[14]

  • Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.

  • Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well, resulting in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake at room temperature (e.g., 25°C) for 2 hours.[13]

  • Precipitate Detection: Analyze the plate using a nephelometer to measure light scattering caused by undissolved particles.[12]

  • Quantification (Optional): For a more precise measurement, filter the solutions using a solubility filter plate. Quantify the concentration of the compound in the filtrate using LC-MS/MS or UV-Vis spectroscopy against a calibration curve.[13][14]

Experimental Protocol 2: Thermodynamic Solubility Assay

This protocol determines the equilibrium solubility and requires more material and time.

Causality: This method ensures that the system reaches true equilibrium between the solid and dissolved states, providing a definitive solubility value for formulation and pharmacokinetic studies.[6][16]

  • Compound Addition: Add an excess of solid (e.g., 1 mg) this compound to a glass vial.[16]

  • Buffer Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4).[16]

  • Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[15][16]

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed.

  • Quantification: Filter the supernatant and determine the concentration of the dissolved compound by HPLC-UV or LC-MS against a standard curve.[6][18]

G cluster_0 Solubility Assessment Workflow start Start with New Compound discovery Early Drug Discovery (High-Throughput Screening) start->discovery New Scaffold optimization Lead Optimization / Pre-formulation start->optimization Promising Lead kinetic Perform Kinetic Solubility Assay discovery->kinetic thermo Perform Thermodynamic Solubility Assay optimization->thermo data_kinetic Kinetic Solubility Data (Flags potential issues) kinetic->data_kinetic data_thermo Thermodynamic Solubility Data (Guides formulation) thermo->data_thermo

Caption: Solubility assessment workflow in drug development.

Section 2: Acidity and Ionization (pKa)

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For this compound, the carboxylic acid moiety is the primary ionizable group. The pKa value is critical because it determines the charge state of the molecule at a given pH.[19] At physiological pH (~7.4), a carboxylic acid with a pKa of ~4.5 will be almost entirely deprotonated (ionized) to its carboxylate form. This ionization dramatically increases aqueous solubility but can decrease membrane permeability.

G cluster_0 pH vs. pKa and Ionization State ph_low pH < pKa (e.g., Stomach pH ~2) state_protonated Predominantly Protonated (R-COOH, Neutral) More Lipophilic ph_low->state_protonated ph_equal pH = pKa (Inflection Point) state_mixed 50% Protonated (R-COOH) 50% Deprotonated (R-COO⁻) ph_equal->state_mixed ph_high pH > pKa (e.g., Intestine pH ~7.4) state_deprotonated Predominantly Deprotonated (R-COO⁻, Charged) More Hydrophilic ph_high->state_deprotonated

Caption: Relationship between pH, pKa, and molecular ionization.

Experimental Protocol 3: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and standard method for determining pKa values.[20][21] It involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added incrementally.[22]

Causality: The titration curve reveals a buffer region where the pH changes minimally. The midpoint of this region, where the concentrations of the protonated and deprotonated species are equal, corresponds to the pKa.[21][22]

  • System Preparation: Calibrate a pH meter using standard buffers at pH 4, 7, and 10.[22]

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water with a small amount of co-solvent like methanol if necessary) to a known concentration (e.g., 1-10 mM).[20] A constant ionic strength is maintained using a background electrolyte like 0.15 M KCl.[22]

  • Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with the titration of weak acids.[22]

  • Titration: Place the solution in a jacketed vessel to maintain a constant temperature. Immerse the calibrated pH electrode.

  • Data Collection: Add small, precise volumes of a standardized titrant (e.g., 0.1 M NaOH) and record the pH after each addition, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be identified as the inflection point on the titration curve.[19][21] This point is most accurately found by plotting the first or second derivative of the curve.[23]

G cluster_0 Potentiometric Titration Workflow prep Prepare Sample Solution (Known Concentration, Constant Ionic Strength) titrate Titrate with Standardized Base (e.g., NaOH) Record pH vs. Volume prep->titrate calibrate Calibrate pH Meter calibrate->titrate plot Plot Titration Curve (pH vs. Volume) titrate->plot analyze Determine Equivalence Point (via 1st/2nd Derivative) plot->analyze pka Calculate pKa (pH at half-equivalence point) analyze->pka

Caption: Experimental workflow for pKa determination.

Section 3: Lipophilicity (logP and logD)

Lipophilicity, the "fat-loving" nature of a molecule, is a crucial parameter that influences a drug's ability to cross biological membranes, its binding to plasma proteins, and its overall ADME profile.[7][24] It is most commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water.[25]

  • logP: Represents the partitioning of the neutral (un-ionized) form of the molecule.

  • logD: Represents the distribution coefficient at a specific pH, accounting for both neutral and ionized forms. For an acidic compound like ours, logD will be lower than logP at pH 7.4 because the ionized form prefers the aqueous phase.[24]

According to Lipinski's "Rule of 5," a guideline for oral drug-likeness, a logP value of less than 5 is generally desirable.[7] For CNS-targeting drugs, a logP around 2 is often considered optimal.[25]

Methods for logP/logD Determination
  • Shake-Flask Method: This is the traditional and most accurate method. The compound is dissolved in a biphasic system of octanol and water (or buffer for logD). After vigorous shaking and separation of the layers, the concentration of the compound in each phase is measured to calculate the partition coefficient.[25] While reliable, this method is labor-intensive.[26]

  • HPLC-Based Method: A faster, more automated alternative involves correlating a compound's retention time on a reverse-phase HPLC column with the known logP values of a set of standard compounds.[26] This method is excellent for screening and requires very little compound.

Conclusion

This compound is a member of a therapeutically significant class of compounds. Its physicochemical profile is defined by a balance between a hydrophobic indole core and an ionizable carboxylic acid. The predicted low aqueous solubility, acidic pKa around 4.5, and moderate lipophilicity are key parameters that must be carefully considered and experimentally verified during the drug development process. The protocols and principles outlined in this guide provide a robust framework for researchers to accurately characterize this molecule, enabling informed decisions in lead optimization, formulation, and the overall advancement of new therapeutic agents.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • Kruve, A., et al. (2014). Development of Methods for the Determination of pKa Values. PMC - NIH. Available from: [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • BioDuro. ADME Solubility Assay. Available from: [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

  • SciSpace. (2020). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Available from: [Link]

  • MDPI. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. Available from: [Link]

  • PubMed. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry. Available from: [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

  • Protocols.io. (2025). In-vitro Thermodynamic Solubility. Available from: [Link]

  • Longdom Publishing. Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Available from: [Link]

  • PubMed. (2012). In vitro solubility assays in drug discovery. Drug Discovery Today. Available from: [Link]

  • Domainex. Thermodynamic Solubility Assay. Available from: [Link]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). International Journal of Molecular Sciences. Available from: [Link]

  • Evotec. Thermodynamic Solubility Assay. Available from: [Link]

  • PubMed. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. Available from: [Link]

  • RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. Available from: [Link]

  • ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]

  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Available from: [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Available from: [Link]

  • Cheméo. Chemical & Physical Properties of Ethyl indole-2-carboxylate, N-methyl-. Available from: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid via Fischer Indole Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and a detailed procedural framework for the synthesis of 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The synthesis is centered around the robust and versatile Fischer indole cyclization. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a protocol, but a deeper understanding of the mechanistic underpinnings and experimental causality. We will delve into the strategic selection of starting materials, the critical role of the acid catalyst, and a step-by-step guide to the synthesis, purification, and characterization of the target molecule.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged heterocyclic motif, forming the core structure of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the design of novel therapeutic agents. The specific substitution pattern of this compound offers a unique combination of lipophilicity and functionality, making it an attractive building block for targeted drug design.

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most reliable and widely employed methods for the construction of the indole ring system.[3][4] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable ketone or aldehyde.[1] This guide will focus on the practical application of this venerable reaction to the synthesis of our target molecule.

Mechanistic Insights into the Fischer Indole Synthesis

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the synthesis. The Fischer indole synthesis is a cascade of acid-catalyzed reactions that transform an arylhydrazone into the aromatic indole core.[1][3][4]

The key mechanistic steps are:

  • Hydrazone Formation: The synthesis commences with the condensation of an arylhydrazine (in our case, p-tolylhydrazine) with a carbonyl compound (ethyl 2-oxopentanoate) to form the corresponding arylhydrazone. This reaction is typically acid-catalyzed.

  • Tautomerization to Ene-hydrazine: The arylhydrazone undergoes a crucial acid-catalyzed tautomerization to its enamine isomer, the ene-hydrazine. This step is essential for the subsequent sigmatropic rearrangement.

  • [5][5]-Sigmatropic Rearrangement: The protonated ene-hydrazine undergoes a[5][5]-sigmatropic rearrangement, a key bond-forming step that creates a new carbon-carbon bond and breaks the weak N-N bond. This rearrangement is analogous to a Cope rearrangement.

  • Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular nucleophilic attack of an amino group onto an imine carbon, forming a cyclic aminal.

  • Elimination of Ammonia: The final step involves the acid-catalyzed elimination of a molecule of ammonia from the cyclic aminal, leading to the formation of the stable, aromatic indole ring.

Diagram of the Fischer Indole Synthesis Mechanism:

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediate1 Hydrazone Formation cluster_intermediate2 Tautomerization cluster_intermediate3 [3,3]-Sigmatropic Rearrangement cluster_intermediate4 Cyclization & Elimination cluster_product Product A p-tolylhydrazine C p-tolylhydrazone A->C + B (Acid Catalyst) B Ethyl 2-oxopentanoate D Ene-hydrazine C->D Tautomerization (H+) E Di-imine Intermediate D->E [3,3]-Sigmatropic Rearrangement F Cyclic Aminal E->F Aromatization & Cyclization G Ammonia H Ethyl 3-ethyl-5-methyl- 1H-indole-2-carboxylate F->H - NH3 (H+)

Caption: The reaction pathway of the Fischer indole synthesis.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of Ethyl 3-Ethyl-5-methyl-1H-indole-2-carboxylate

Materials:

  • p-Tolylhydrazine hydrochloride

  • Ethyl 2-oxopentanoate

  • Polyphosphoric acid (PPA)

  • Ethanol, absolute

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Hydrazone Formation (Optional Isolation): In a round-bottom flask, dissolve p-tolylhydrazine hydrochloride (1.1 eq) and ethyl 2-oxopentanoate (1.0 eq) in absolute ethanol. Add a catalytic amount of glacial acetic acid and reflux the mixture for 1-2 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC). While the hydrazone can be isolated, a one-pot procedure is generally more efficient.

  • Fischer Indole Cyclization: To the reaction mixture from the previous step (or to the isolated hydrazone), carefully add polyphosphoric acid (PPA) (approximately 10 times the weight of the hydrazone). Caution: The addition of PPA is exothermic and the mixture will become viscous.

  • Reaction: Heat the reaction mixture with vigorous stirring to 100-110 °C for 2-4 hours. Monitor the progress of the reaction by TLC until the starting material is consumed. The reaction mixture will typically darken in color.

  • Work-up: Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Neutralization: Slowly neutralize the acidic aqueous mixture with a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Extract the product from the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: Hydrolysis of Ethyl 3-Ethyl-5-methyl-1H-indole-2-carboxylate

Materials:

  • Ethyl 3-ethyl-5-methyl-1H-indole-2-carboxylate

  • Ethanol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • pH meter or pH paper

  • Buchner funnel and filter paper

Procedure:

  • Saponification: Dissolve the ethyl 3-ethyl-5-methyl-1H-indole-2-carboxylate in ethanol in a round-bottom flask. Add an aqueous solution of potassium hydroxide (2-3 equivalents).

  • Reflux: Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.

  • Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure.

  • Acidification: Dissolve the residue in water and cool in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3. The carboxylic acid will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the solid with cold deionized water to remove any inorganic salts and then dry under vacuum to yield the final product, this compound.

Experimental Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: Fischer Indole Synthesis cluster_step2 Step 2: Hydrolysis A Mix p-tolylhydrazine HCl & Ethyl 2-oxopentanoate in Ethanol + Acetic Acid B Reflux (1-2h) to form Hydrazone A->B C Add Polyphosphoric Acid (PPA) B->C D Heat to 100-110°C (2-4h) C->D E Quench with Ice D->E F Neutralize with NaHCO3 E->F G Extract with Ethyl Acetate F->G H Wash, Dry, Concentrate G->H I Purify by Column Chromatography H->I J Ethyl 3-ethyl-5-methyl- 1H-indole-2-carboxylate I->J K Dissolve Ester in Ethanol + aq. KOH J->K L Reflux (2-4h) K->L M Remove Ethanol L->M N Acidify with HCl M->N O Filter Precipitate N->O P Wash with Water & Dry O->P Q 3-Ethyl-5-methyl-1H-indole- 2-carboxylic acid P->Q

Caption: A step-by-step workflow for the synthesis.

Data Presentation and Characterization

A self-validating protocol requires clear and expected outcomes. The following tables summarize the expected physical and spectroscopic data for the intermediate and final products, based on known data for structurally similar compounds.

Table 1: Physical and Chromatographic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Physical StateExpected TLC Rf*
Ethyl 3-ethyl-5-methyl-1H-indole-2-carboxylateC₁₄H₁₇NO₂231.29Off-white to pale yellow solid~0.4-0.6
This compoundC₁₂H₁₃NO₂203.24White to off-white solid~0.2-0.4

*TLC conditions: Silica gel, Ethyl acetate/Hexanes (3:7). Rf values are estimates and may vary.

Table 2: Expected Spectroscopic Data

CompoundExpected ¹H NMR Chemical Shifts (δ, ppm)Expected ¹³C NMR Chemical Shifts (δ, ppm)Expected IR Bands (cm⁻¹)Expected Mass Spectrum (m/z)
Ethyl 3-ethyl-5-methyl-1H-indole-2-carboxylate ~8.0-8.5 (br s, 1H, NH), ~7.0-7.5 (m, 3H, Ar-H), ~4.3 (q, 2H, O-CH₂), ~3.0 (q, 2H, Ar-CH₂), ~2.4 (s, 3H, Ar-CH₃), ~1.4 (t, 3H, O-CH₂-CH₃), ~1.2 (t, 3H, Ar-CH₂-CH₃)~162 (C=O, ester), ~135-140 (Ar-C), ~120-130 (Ar-C), ~110-120 (Ar-C), ~100-110 (Ar-C), ~60 (O-CH₂), ~21 (Ar-CH₃), ~19 (Ar-CH₂), ~14 (CH₃)~3300-3400 (N-H stretch), ~2900-3000 (C-H stretch), ~1680-1700 (C=O stretch, ester)[M]⁺ at 231, fragments corresponding to loss of -OCH₂CH₃, -COOCH₂CH₃
This compound >10.0 (br s, 1H, COOH), ~8.0-8.5 (br s, 1H, NH), ~7.0-7.5 (m, 3H, Ar-H), ~3.0 (q, 2H, Ar-CH₂), ~2.4 (s, 3H, Ar-CH₃), ~1.2 (t, 3H, Ar-CH₂-CH₃)~165 (C=O, acid), ~135-140 (Ar-C), ~120-130 (Ar-C), ~110-120 (Ar-C), ~100-110 (Ar-C), ~21 (Ar-CH₃), ~19 (Ar-CH₂), ~14 (CH₃)~3300-3400 (N-H stretch), ~2500-3300 (O-H stretch, broad), ~1660-1680 (C=O stretch, acid)[M]⁺ at 203, fragment corresponding to loss of -COOH

Causality in Experimental Choices

  • Choice of Acid Catalyst: Polyphosphoric acid (PPA) is an excellent choice for this synthesis as it serves as both a strong Brønsted acid catalyst and a dehydrating agent, driving the equilibrium towards product formation.[6] Its high viscosity also allows for reactions to be run at elevated temperatures without the need for high-boiling solvents.

  • Starting Materials: p-Tolylhydrazine is selected to introduce the 5-methyl substituent on the indole ring. Ethyl 2-oxopentanoate provides the necessary carbon framework for the 2-carboxyethyl and 3-ethyl substituents. The use of the ethyl ester of the ketoacid is advantageous as it is generally more stable and easier to handle than the free acid.

  • Reaction Temperature: The elevated temperature (100-110 °C) is necessary to overcome the activation energy barrier for the[5][5]-sigmatropic rearrangement, which is often the rate-determining step of the Fischer indole synthesis.[4]

  • Hydrolysis Conditions: The use of a strong base like KOH or NaOH is required for the saponification of the sterically hindered ethyl ester at the 2-position of the indole ring.

Conclusion

This technical guide provides a comprehensive framework for the synthesis of this compound via the Fischer indole synthesis. By understanding the underlying mechanism and the rationale behind the experimental choices, researchers can confidently approach this synthesis and adapt the protocol as needed. The provided data serves as a benchmark for the successful synthesis and characterization of this valuable indole derivative, paving the way for its application in the development of novel chemical entities with therapeutic potential.

References

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Available at: [Link]

  • SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II) complex. Available at: [Link]

  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses Procedure. Available at: [Link]

  • Studies on the Fischer indole synthesis: rearrangements of five-, six- and seven-membered cyclic hydrazones of pyrazoline, tetrahydropyridazine and tetrahydro-1,2-diazepine series in polyphosphoric acid. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Fischer indole synthesis. Wikipedia. Available at: [Link]

  • Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. Available at: [Link]

  • Synthesis and biological evaluation of indoles. Der Pharma Chemica. Available at: [Link]

  • Fischer indole synthesis in the absence of a solvent. SciSpace. Available at: [Link]

  • Fischer Indole Synthesis. Organic Chemistry Portal. Available at: [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH. Available at: [Link]

  • 3-(2-carboxyethyl)-5-methyl-1H-indole-2-carboxylic acid. PubChem. Available at: [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC. Available at: [Link]

  • Methyl 1H-indole-3-carboxylate. Magritek. Available at: [Link]

  • 1H-Indole-2-carboxylic acid, ethyl ester. NIST WebBook. Available at: [Link]

  • 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester. PubChem. Available at: [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. Available at: [Link]

  • 1H-Indole-2-carboxylic acid, 1-methyl-. NIST WebBook. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide on the spectroscopic characterization of 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes predictive analysis with established spectroscopic principles to offer a robust framework for the structural elucidation of this indole derivative. While direct experimental data for this specific molecule is not publicly cataloged, this guide leverages extensive data from analogous structures and foundational spectroscopic theory to predict and interpret its spectral characteristics.

Introduction to this compound

Indole-2-carboxylic acids are a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The specific substitutions at the 3, 5, and N-positions of the indole ring dramatically influence the molecule's physicochemical properties and pharmacological profile. This compound (Molecular Formula: C₁₂H₁₃NO₂, Molecular Weight: 203.24 g/mol ) is a member of this class. Accurate structural confirmation and purity assessment are paramount for any research or development application, making a thorough understanding of its spectroscopic signature essential.

This guide will explore the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound. Each section will detail the expected spectral features and the underlying chemical principles, provide standardized protocols for data acquisition, and present visualizations to clarify complex relationships.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be highly informative, with distinct signals for the aromatic, ethyl, methyl, and acidic protons. The spectrum would typically be acquired in a solvent like DMSO-d₆, which can exchange with the acidic N-H and COOH protons.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration
N-H (Indole)~11.5Broad Singlet-1H
COOH~12.5Broad Singlet-1H
H-4 (Aromatic)~7.4Singlet (or narrow doublet)~0.8-1.01H
H-6 (Aromatic)~7.0Doublet~8.41H
H-7 (Aromatic)~7.2Doublet~8.41H
-CH₂- (Ethyl)~3.0Quartet~7.62H
Ar-CH₃ (Methyl)~2.4Singlet-3H
-CH₃ (Ethyl)~1.2Triplet~7.63H

Causality and Interpretation:

  • Acidic Protons (N-H, COOH): The indole N-H and carboxylic acid protons are expected to be significantly downfield due to their acidic nature and participation in hydrogen bonding with the DMSO solvent. Their signals are often broad due to chemical exchange.

  • Aromatic Protons (H-4, H-6, H-7): The electron-donating nature of the methyl group at C-5 and the indole nitrogen influences the chemical shifts of the benzene ring protons. H-4 is adjacent to the electron-donating methyl group, and H-7 is adjacent to the indole nitrogen, leading to their distinct shifts. The coupling between H-6 and H-7 should produce a clear doublet pattern.

  • Ethyl Group (-CH₂-CH₃): The methylene (-CH₂) protons at the C-3 position are adjacent to the indole ring and will appear as a quartet due to coupling with the three methyl protons. The methyl (-CH₃) protons will appear as a triplet, coupled to the two methylene protons.

  • Methyl Group (Ar-CH₃): The methyl group attached to the aromatic ring at C-5 is a singlet, as it has no adjacent protons to couple with.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data by identifying all unique carbon environments.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Carboxylic Acid)~163.0
C-2~135.0
C-7a~136.5
C-3a~128.0
C-5~131.0
C-4~123.0
C-6~120.0
C-7~112.0
C-3~115.0
-CH₂- (Ethyl)~18.0
Ar-CH₃ (Methyl)~21.0
-CH₃ (Ethyl)~14.5

Causality and Interpretation:

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon (C=O) is the most deshielded carbon, appearing far downfield.

  • Aromatic Carbons: The chemical shifts of the indole ring carbons are well-established. C-2, C-7a, and C-3a are quaternary carbons with distinct electronic environments. The substituent effects of the ethyl and methyl groups will cause slight variations from a parent indole-2-carboxylic acid structure.

  • Aliphatic Carbons: The carbons of the ethyl and methyl groups will appear in the upfield region of the spectrum, consistent with sp³ hybridized carbons.

NMR Experimental Protocol

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set a spectral width of approximately 16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

    • Acquire several thousand scans, as ¹³C has a low natural abundance.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups. The IR spectrum of this compound will be dominated by absorptions from the O-H, N-H, C=O, and C-H bonds.

Table 3: Predicted IR Absorption Bands

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Appearance
O-H Stretch (Carboxylic Acid)2500-3300StrongVery Broad
N-H Stretch (Indole)~3300-3400MediumSharp/Broad
C-H Stretch (Aromatic)~3000-3100MediumSharp
C-H Stretch (Aliphatic)~2850-2970MediumSharp
C=O Stretch (Carboxylic Acid)~1680-1710StrongSharp
C=C Stretch (Aromatic)~1450-1600Medium-StrongMultiple Sharp Bands
C-O Stretch (Carboxylic Acid)~1210-1320StrongSharp

Causality and Interpretation:

  • O-H and N-H Region: The most characteristic feature will be the extremely broad O-H stretching band from the hydrogen-bonded carboxylic acid dimer, which often overlaps with the C-H stretching region.[1] The indole N-H stretch typically appears as a sharper band on top of this broad absorption.

  • Carbonyl Region: A strong, sharp peak around 1700 cm⁻¹ is the definitive signal for the carboxylic acid C=O group. Its exact position can be influenced by hydrogen bonding.[1]

  • Fingerprint Region (<1500 cm⁻¹): This region will contain a complex pattern of signals from C-C and C-O stretching and various bending vibrations, providing a unique fingerprint for the molecule.

IR Experimental Protocol
  • Sample Preparation (ATR): Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil.

  • Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Perform an automatic baseline correction and ATR correction if the software allows. Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition and structural features.

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺•): A prominent peak is expected at m/z = 203 , corresponding to the molecular weight of the compound.

  • Key Fragments:

    • m/z = 186: Loss of OH radical (•OH) from the carboxylic acid group.

    • m/z = 158: Loss of the carboxyl group (•COOH). This is often a very significant peak.

    • m/z = 143: Subsequent loss of a methyl group (•CH₃) from the m/z = 158 fragment.

High-Resolution Mass Spectrometry (HRMS): For an exact mass measurement, HRMS (e.g., ESI-TOF) would be used.

  • Predicted Exact Mass [M+H]⁺: 204.1019 (Calculated for C₁₂H₁₄NO₂⁺)

  • Predicted Exact Mass [M-H]⁻: 202.0873 (Calculated for C₁₂H₁₂NO₂⁻)

MS Experimental Workflow

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Analysis cluster_output Data Output Sample Dissolve sample in suitable solvent (e.g., MeOH/H₂O) Ionization Ionization Source (e.g., ESI or EI) Sample->Ionization Infusion or LC Analyzer Mass Analyzer (e.g., TOF or Quadrupole) Ionization->Analyzer Ion Beam Detector Detector Analyzer->Detector Separated Ions Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Spectrum Signal Processing

Caption: A generalized workflow for mass spectrometry analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated indole system.

  • Predicted λ_max: Indole and its derivatives typically show two main absorption bands.[2]

    • ~220-230 nm: Corresponding to a π → π* transition within the benzene ring.

    • ~270-290 nm: Corresponding to a π → π* transition involving the entire indole chromophore. The exact position will be influenced by the substituents and the solvent polarity.

UV-Vis Experimental Protocol
  • Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of the compound in a UV-transparent solvent such as ethanol or methanol.

  • Blank Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.

  • Measurement: Replace the blank with the sample cuvette and scan the absorbance from approximately 200 nm to 400 nm.

  • Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Conclusion

The structural elucidation of this compound relies on a multi-technique spectroscopic approach. This guide provides a detailed, predictive framework for its ¹H NMR, ¹³C NMR, IR, MS, and UV-Vis spectra. By understanding the expected data and the principles behind it, researchers can confidently verify the structure and purity of this compound. The provided protocols offer a standardized methodology for acquiring high-quality, reproducible data, ensuring scientific integrity in any research or development endeavor.

References

  • BLDpharm. (n.d.). This compound.
  • Gali, F., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry.
  • Abdel-Wahab, B. F., et al. (2017). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. Retrieved from [Link]

  • Gassman, P. G., & van Bergen, T. J. (1973). Ethyl 2-methylindole-5-carboxylate. Organic Syntheses. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-carboxyethyl)-5-methyl-1H-indole-2-carboxylic acid. Retrieved from [Link]

  • NIST. (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Grozdanov, B., et al. (1999). UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions. Croatica Chemica Acta. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Analysis of 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. We delve into the core analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering a detailed framework for its structural elucidation and confirmation. This document is intended for researchers, scientists, and professionals in the field, providing not only procedural steps but also the underlying scientific rationale for experimental choices and data interpretation, ensuring both accuracy and reproducibility.

Introduction: The Significance of Substituted Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block for targeting a wide array of biological receptors. This compound is a representative of this class, combining alkyl and carboxylic acid functionalities on the indole core. Accurate and unambiguous structural characterization is the bedrock of any chemical research, particularly in drug development where structure-activity relationships are paramount. NMR and MS are the gold-standard techniques for this purpose, providing a comprehensive picture of the molecular architecture.

Synthesis Context: The Reissert Indole Synthesis

While numerous methods exist for indole synthesis, the Reissert indole synthesis provides a reliable pathway to 2-carboxyindole derivatives. The synthesis typically begins with the condensation of o-nitrotoluene with diethyl oxalate. For our target molecule, a substituted o-nitrotoluene (2-nitro-4-methyl-ethylbenzene) would be the logical starting point. The subsequent reductive cyclization, usually with a reducing agent like zinc in acetic acid, yields the indole ring. This context is crucial as it informs potential side products or impurities that could be observed during analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Causality in Experimental Choices

Solvent Selection: The choice of NMR solvent is critical. For a carboxylic acid like our target compound, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred over chloroform-d (CDCl₃). This is because the acidic protons of the carboxyl (–COOH) and indole N-H groups are readily exchangeable. In DMSO-d₆, these exchanges are slowed, and the protons are typically observed as distinct, albeit sometimes broad, signals.[1] In CDCl₃, these protons may exchange too rapidly or not be observed at all.

Spectrometer Frequency: High-field NMR spectrometers (e.g., 400 MHz or higher) are recommended. A higher field strength increases chemical shift dispersion, reducing signal overlap, which is particularly useful for resolving the closely spaced signals in the aromatic region of the indole ring.

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of DMSO-d₆.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shift scale to 0 ppm. Modern spectrometers can also reference the spectrum to the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition:

    • Acquire a ¹H NMR spectrum. A standard pulse sequence is sufficient.

    • Acquire a ¹³C NMR spectrum. A proton-decoupled sequence is standard to ensure each unique carbon appears as a singlet.

    • For unambiguous assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) are highly recommended.

¹H NMR Spectral Interpretation (Predicted)

The proton NMR spectrum provides a map of all hydrogen atoms in the molecule.

  • Indole N-H Proton: This proton is attached to a nitrogen within an aromatic system, making it acidic and significantly deshielded. It is expected to appear as a broad singlet at a very downfield chemical shift, typically in the range of δ 11.0-12.0 ppm.

  • Carboxylic Acid O-H Proton: This is the most acidic proton and will also be a broad singlet, appearing even further downfield, often δ > 12.0 ppm.

  • Aromatic Protons (H4, H6, H7): These protons on the benzene portion of the indole ring will resonate in the aromatic region (δ 7.0-8.0 ppm).

    • H4: This proton is adjacent to the methyl group at C5 and has no ortho- or meta- coupling partners, so it should appear as a singlet (or a finely split quartet due to long-range coupling with the C5-methyl).

    • H7: This proton is ortho to the indole nitrogen and will be a doublet, coupled to H6.

    • H6: This proton is coupled to H7, resulting in a doublet.

  • Ethyl Group Protons (C3-CH₂CH₃): The methylene (–CH₂) protons are adjacent to the indole ring and a methyl group. They will appear as a quartet. The terminal methyl (–CH₃) protons will appear as a triplet, coupled to the methylene protons.

  • Methyl Group Protons (C5-CH₃): This methyl group is attached directly to the aromatic ring and will appear as a sharp singlet in the aliphatic region.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
COOH> 12.0br s1H
N-H~11.5br s1H
H4~7.4s1H
H7~7.3d1H
H6~6.9d1H
C3-CH₂ CH₃~3.0q2H
C5-CH₃~2.4s3H
C3-CH₂CH₃ ~1.3t3H

br s = broad singlet, s = singlet, d = doublet, t = triplet, q = quartet

¹³C NMR Spectral Interpretation (Predicted)

The ¹³C NMR spectrum reveals the number of unique carbon environments.

  • Carbonyl Carbon (COOH): This is the most deshielded carbon due to the two adjacent oxygen atoms, appearing around δ 160-165 ppm.

  • Indole Ring Carbons: These eight carbons will appear in the aromatic/olefinic region (δ 100-140 ppm). The chemical shifts are influenced by the nitrogen atom and the substituents. Carbons directly attached to nitrogen (C2, C7a) are typically downfield.

  • Aliphatic Carbons: The ethyl and methyl carbons will appear in the upfield region of the spectrum (< δ 30 ppm).

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C OOH~163
C7a~137
C2~132
C5~130
C3a~128
C4~123
C6~121
C7~112
C3~110
C5-C H₃~21
C3-C H₂CH₃~18
C3-CH₂C H₃~14

Mass Spectrometry (MS) Analysis

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and providing structural clues based on fragmentation patterns.

Causality in Experimental Choices

Ionization Method: Electron Ionization (EI) is a common and robust technique for small, relatively volatile molecules. It is a "hard" ionization method that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation patterns that serve as a molecular fingerprint. For potentially fragile molecules or for definitive molecular ion confirmation, "soft" ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) would be employed. ESI is particularly well-suited for carboxylic acids.

Experimental Protocol: MS Sample Acquisition
  • Sample Introduction: The method depends on the instrument. For a GC-MS (using EI), the sample is dissolved in a volatile solvent (e.g., methanol, dichloromethane) and injected. For direct infusion ESI-MS, the sample is dissolved in a suitable solvent like methanol or acetonitrile and infused directly into the source.

  • Ionization: The sample is ionized using the chosen method (e.g., a standard 70 eV electron beam for EI).

  • Analysis: The ions are separated by the mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Molecular Ion and Fragmentation Analysis

The molecular formula for this compound is C₁₂H₁₃NO₂. Its monoisotopic mass is 203.09 g/mol .

  • Molecular Ion (M⁺•): In an EI spectrum, a peak at m/z = 203 corresponding to the intact molecule radical cation is expected. Due to the stable aromatic system, this peak should be reasonably intense.

  • Key Fragmentation Pathways:

    • Decarboxylation: The most characteristic fragmentation of aromatic carboxylic acids is the loss of carbon dioxide (CO₂), a neutral molecule of 44 Da. This leads to a prominent fragment ion at m/z = 159 (203 - 44).[2][3]

    • Loss of the Carboxyl Radical: Cleavage of the C-C bond between the indole ring and the carboxylic acid can lead to the loss of the •COOH radical (45 Da), resulting in a fragment at m/z = 158 (203 - 45).

    • Alpha-Cleavage (Loss of Methyl): A common fragmentation for ethyl-substituted aromatic rings is the loss of a methyl radical (•CH₃, 15 Da) from the ethyl group. This results in a stable benzylic-type carbocation at m/z = 188 (203 - 15). This peak is often very intense.

    • Loss of Ethyl Radical: Cleavage of the bond between the indole C3 and the ethyl group can result in the loss of an ethyl radical (•C₂H₅, 29 Da), giving a fragment at m/z = 174 (203 - 29).

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z ValueIdentityFragmentation Pathway
203[M]⁺•Molecular Ion
188[M - CH₃]⁺Loss of methyl radical from ethyl group
174[M - C₂H₅]⁺Loss of ethyl radical
159[M - CO₂]⁺•Decarboxylation
158[M - COOH]⁺Loss of carboxyl radical

Data Visualization and Workflow

Diagrams are essential for visualizing complex analytical workflows and molecular structures.

G cluster_structure Molecular Structure cluster_nmr NMR Workflow cluster_ms MS Workflow mol This compound prep_nmr Sample Prep (5-10mg in DMSO-d6) mol->prep_nmr Analysis Path 1 prep_ms Sample Prep (Dilution in MeOH) mol->prep_ms Analysis Path 2 acq_nmr Data Acquisition (400 MHz Spectrometer) prep_nmr->acq_nmr proc_nmr Data Processing (1D & 2D Spectra) acq_nmr->proc_nmr interp_nmr Spectral Interpretation (Shift, Coupling, Integration) proc_nmr->interp_nmr final_structure Confirmed Structure interp_nmr->final_structure acq_ms Data Acquisition (EI or ESI-MS) prep_ms->acq_ms proc_ms Data Processing (Mass Spectrum) acq_ms->proc_ms interp_ms Spectral Interpretation (Molecular Ion, Fragmentation) proc_ms->interp_ms interp_ms->final_structure

Caption: Integrated workflow for the spectroscopic analysis of the target compound.

G M Molecular Ion [C12H13NO2]+• m/z = 203 F1 [M - CH3]+ m/z = 188 M->F1 - •CH3 (15 Da) (α-cleavage) F2 [M - CO2]+• m/z = 159 M->F2 - CO2 (44 Da) (Decarboxylation) F3 [M - COOH]+ m/z = 158 M->F3 - •COOH (45 Da)

Sources

A Technical Guide to the Physicochemical Characterization of 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid: Solubility and pKa Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility and acid dissociation constant (pKa) of the novel heterocyclic compound, 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid. As a substituted indole derivative, understanding these fundamental physicochemical properties is paramount for its potential application in medicinal chemistry and drug development. This document synthesizes theoretical principles, predictive data based on analogous structures, and detailed, field-proven experimental protocols for empirical determination. The methodologies are presented with a focus on the causality behind experimental choices, ensuring a self-validating system for robust and reproducible characterization. This guide is intended to serve as a vital resource for researchers engaged in the evaluation of indole-based compounds as potential therapeutic agents.

Introduction: The Significance of Solubility and pKa in Drug Discovery

This compound belongs to the indole class of heterocyclic compounds, a scaffold of immense importance in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules.[1] The therapeutic potential of any drug candidate is intrinsically linked to its physicochemical properties, among which aqueous solubility and pKa are arguably the most critical. These parameters govern a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[2][3]

  • Solubility directly influences the bioavailability of an orally administered drug and its suitability for parenteral formulations. Poor aqueous solubility is a major hurdle in drug development, often leading to variable absorption and suboptimal therapeutic efficacy.[4]

  • pKa , the negative logarithm of the acid dissociation constant, dictates the extent of ionization of a molecule at a given pH.[2][3] The ionization state affects a molecule's ability to permeate biological membranes, bind to its target receptor, and its overall solubility.[5]

Given the novelty of this compound, this guide provides a foundational framework for its physicochemical characterization.

Theoretical Considerations and Predicted Properties

Structural Analysis and its Influence on Physicochemical Properties

The structure of this compound is characterized by:

  • An indole ring system : A bicyclic aromatic structure that is generally hydrophobic.

  • A carboxylic acid group (-COOH) at the 2-position: This is an acidic functional group that will deprotonate to form a carboxylate anion (-COO⁻). This group is the primary determinant of the compound's acidity and provides a handle for pH-dependent solubility.

  • An ethyl group (-CH₂CH₃) at the 3-position: This is an electron-donating alkyl group that increases the molecule's lipophilicity (hydrophobicity).

  • A methyl group (-CH₃) at the 5-position: Another electron-donating alkyl group that further contributes to the molecule's lipophilicity.

The presence of the hydrophobic indole nucleus, along with the ethyl and methyl substituents, suggests that the neutral form of the molecule will have limited aqueous solubility.[6] However, the carboxylic acid group allows for a significant increase in solubility in basic aqueous solutions due to the formation of the more polar carboxylate salt.

Predicted pKa

The pKa of a carboxylic acid is influenced by the electronic effects of the substituents on the aromatic ring. For the parent compound, indole-2-carboxylic acid, the predicted pKa is approximately 4.44.[7][8][9] The ethyl and methyl groups on this compound are electron-donating groups. These groups tend to slightly destabilize the carboxylate anion, which would theoretically make the acid slightly weaker (i.e., have a slightly higher pKa) than the unsubstituted parent compound. Therefore, a pKa value in the range of 4.5 to 5.0 can be reasonably expected.

Predicted Solubility Profile

Based on the structural analysis, the following solubility profile is anticipated:

  • In Water : Low solubility, due to the predominantly hydrophobic nature of the substituted indole ring system.

  • In Acidic Aqueous Solutions (e.g., 5% HCl) : Insoluble. The carboxylic acid will remain protonated, and the molecule will be in its neutral, less soluble form.

  • In Basic Aqueous Solutions (e.g., 5% NaOH, 5% NaHCO₃) : Soluble. The carboxylic acid will be deprotonated to form the highly polar and water-soluble carboxylate salt.

  • In Organic Solvents : Likely soluble in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), similar to indole-2-carboxylic acid.[7][9]

Summary of Predicted Physicochemical Properties
PropertyPredicted Value/BehaviorRationale
Molecular Formula C₁₂H₁₃NO₂From structure[10]
Molecular Weight 203.24 g/mol From structure[10]
pKa ~4.5 - 5.0Based on the pKa of indole-2-carboxylic acid (~4.44) and the electron-donating nature of the ethyl and methyl substituents.[7][8]
Aqueous Solubility LowPredominantly hydrophobic structure.
Solubility in 5% HCl InsolubleThe compound will be in its neutral, protonated form.
Solubility in 5% NaOH SolubleFormation of the soluble carboxylate salt.
Solubility in Organic Solvents Soluble in polar organic solvents (e.g., DMSO, Ethanol)Based on the properties of similar indole derivatives.[7]

Experimental Protocols for Determination of Solubility and pKa

This section provides detailed, step-by-step methodologies for the empirical determination of the solubility and pKa of this compound.

Qualitative Solubility Determination

This series of tests provides a rapid and effective way to classify the compound based on its acid-base properties and overall polarity.[11][12]

Objective: To determine the solubility of the compound in water, acidic, and basic solutions.

Materials:

  • This compound

  • Deionized water

  • 5% (w/v) Hydrochloric acid (HCl)

  • 5% (w/v) Sodium hydroxide (NaOH)

  • 5% (w/v) Sodium bicarbonate (NaHCO₃)

  • Small test tubes

  • Spatula

  • Vortex mixer

Protocol:

  • Water Solubility:

    • Place approximately 25 mg of the compound into a small test tube.

    • Add 0.75 mL of deionized water in small portions.

    • Vigorously shake or vortex the test tube after each addition.

    • Observe if the solid dissolves completely. Record as "soluble" or "insoluble". Given the predicted low solubility, it is expected to be insoluble.[11][13]

  • 5% NaOH Solubility:

    • If insoluble in water, use a fresh 25 mg sample of the compound.

    • Add 0.75 mL of 5% NaOH solution in small portions.

    • Vigorously shake or vortex after each addition.

    • Observe for dissolution. Solubility indicates the presence of an acidic functional group.[11]

  • 5% NaHCO₃ Solubility:

    • If soluble in 5% NaOH, this test further classifies the acid strength.

    • Use a fresh 25 mg sample of the compound.

    • Add 0.75 mL of 5% NaHCO₃ solution in small portions.

    • Vigorously shake or vortex. Solubility in this weaker base suggests a relatively strong organic acid (like a carboxylic acid).[11][13]

  • 5% HCl Solubility:

    • If insoluble in water, use a fresh 25 mg sample of the compound.

    • Add 0.75 mL of 5% HCl solution in small portions.

    • Vigorously shake or vortex.

    • Observe for dissolution. In this case, the compound is expected to be insoluble.[11][13]

Causality and Interpretation: This workflow systematically probes the compound's functional groups. Solubility in NaOH and NaHCO₃ confirms the presence of a carboxylic acid. Insolubility in HCl confirms the absence of a basic functional group, such as an amine.

Workflow Diagram:

G start Start with Compound water Test Solubility in Water start->water naoh Test Solubility in 5% NaOH water->naoh Insoluble hcl Test Solubility in 5% HCl water->hcl Insoluble nahco3 Test Solubility in 5% NaHCO3 naoh->nahco3 Soluble end_acid Strong Organic Acid (Class As) nahco3->end_acid Soluble end_insoluble Insoluble Neutral Compound hcl->end_insoluble Insoluble

Caption: Qualitative Solubility Testing Workflow.

pKa Determination by Potentiometric Titration

Potentiometric titration is a highly reliable and widely used method for pKa determination.[14][15] It involves monitoring the pH of a solution of the compound as a titrant (a strong base in this case) is added incrementally.

Objective: To accurately measure the pKa of the carboxylic acid group.

Materials:

  • This compound

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (10 mL or 25 mL)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • A co-solvent such as methanol or ethanol (if aqueous solubility is too low)

  • Beaker (50 mL or 100 mL)

  • Deionized water

Protocol:

  • Sample Preparation:

    • Accurately weigh a sample of the compound (e.g., 20-40 mg) and dissolve it in a known volume of deionized water (e.g., 25 mL). If the compound's solubility is insufficient, a co-solvent like methanol can be used, but the final result will be an apparent pKa (pKa') that needs correction to obtain the aqueous pKa.

  • Titration Setup:

    • Place the beaker containing the sample solution on the magnetic stirrer and add a stir bar.

    • Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.

    • Position the burette filled with the standardized NaOH solution over the beaker.

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

    • Continue the titration well past the equivalence point (the point of rapid pH change).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis). This will generate a sigmoidal titration curve.[15]

    • The equivalence point is the inflection point of this curve, which can be determined from the peak of the first derivative plot (ΔpH/ΔV vs. V).

    • The pKa is the pH at the half-equivalence point (i.e., when half of the volume of NaOH required to reach the equivalence point has been added).[15]

Causality and Interpretation: As the strong base (NaOH) is added, it neutralizes the carboxylic acid. At the half-equivalence point, the concentrations of the protonated acid (R-COOH) and the deprotonated carboxylate (R-COO⁻) are equal. According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), when [A⁻] = [HA], the pH is equal to the pKa. This method provides a direct and accurate measurement of the compound's acidic strength.[5]

Workflow Diagram:

G prep Prepare Sample Solution setup Set up Titration Apparatus (pH meter, burette, stirrer) prep->setup titrate Add NaOH Titrant Incrementally Record pH and Volume setup->titrate plot Plot pH vs. Volume of NaOH titrate->plot analyze Determine Equivalence Point (First Derivative) plot->analyze pka Calculate pKa (pH at 1/2 Equivalence Volume) analyze->pka

Caption: Potentiometric Titration Workflow for pKa Determination.

Conclusion

The successful development of this compound as a potential drug candidate hinges on a thorough understanding of its fundamental physicochemical properties. This guide provides a robust framework for this characterization, combining theoretical predictions with detailed, validated experimental protocols for determining solubility and pKa. The predicted weak acidity (pKa ≈ 4.5-5.0) and pH-dependent solubility are key characteristics that will dictate its formulation and biological behavior. By following the outlined experimental procedures, researchers can obtain precise, empirical data, thereby replacing predictions with validated results and enabling informed decisions in the drug discovery and development process.

References

  • A Comprehensive Overview of Indole-2-carboxylic Acid. (2025). [Source not further specified].
  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025).
  • Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [Source not further specified].
  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development - International Journal of Innovative Research and Scientific Studies. (2025).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Source not further specified].
  • Development of Methods for the Determination of pKa Values. (2010). PMC - NIH. Available at: [Link]

  • Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. (2017). ResearchGate. Available at: [Link]

  • Chemical Properties of Indole-2-carboxylic acid (CAS 1477-50-5). Cheméo. Available at: [Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Source not further specified].
  • Procedure For Determining Solubility of Organic Compounds. Scribd. Available at: [Link]

  • Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. (2008). PubMed. Available at: [Link]

  • How to determine the solubility of a substance in an organic solvent? ResearchGate. Available at: [Link]

  • Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. (2024). The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Predicting the pKa of Small Molecules. Matthias Rupp. Available at: [Link]

  • Solubility of Organic Compounds. (2023). [Source not further specified].
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central. Available at: [Link]

  • Prediction of pKa Values for Aliphatic Carboxylic Acids and Alcohols with Empirical Atomic Charge Descriptors. Semantic Scholar. Available at: [Link]

  • DFT-based insights into carboxylic acid acidity: Correlating pKa with free energy and vibrational sign
  • Why does electrophilic substitution in indole take place on C3 atom instead of the benzene ring although benzene has more electron density than pyrrole ring? Quora. Available at: [Link]

  • Prediction of pKa values for aliphatic carboxylic acids and alcohols with empirical atomic charge descriptors. (2006). PubMed. Available at: [Link]

  • Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer. NIH. Available at: [Link]

  • Rh(III)-Catalyzed, Highly Selectively Direct C–H Alkylation of Indoles with Diazo Compounds. [Source not further specified].
  • Scope of C-2 alkylation of indoles with primary alkyl chlorides. ResearchGate. Available at: [Link]

  • Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023). [Source not further specified].
  • Chemical Properties of Ethyl indole-2-carboxylate, N-methyl-. Cheméo. Available at: [Link]

  • 3-(2-carboxyethyl)-5-methyl-1H-indole-2-carboxylic acid. PubChem. Available at: [Link]

  • Predicting the anticancer activity of indole derivatives: A novel GP-tree-based QSAR model optimized by ALO with insights from molecular docking and decision-making methods. (2025). PubMed. Available at: [Link]

  • Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. (2019). PubMed. Available at: [Link]

  • 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester. PubChem. Available at: [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]

Sources

A Technical Guide to the Crystallographic Analysis of 3-Ethyl-5-methyl-1H-indole-2-carboxylic Acid Analogues for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, indole-2-carboxylic acid derivatives have garnered significant attention for their potential as enzyme inhibitors and antiviral agents.[2][3][4] This guide provides a comprehensive technical overview of the methodologies required to determine and analyze the crystal structure of 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid and its analogues. We delve into the rationale behind synthetic strategies, provide field-proven protocols for single-crystal growth and X-ray diffraction, and analyze the key intermolecular interactions that govern the solid-state architecture of this important class of molecules. This document is intended for researchers, medicinal chemists, and crystallographers engaged in the structure-based design of novel therapeutics.

Introduction: The Significance of Indole-2-Carboxylic Acids in Medicinal Chemistry

The indole ring system is a cornerstone of many biological molecules, most notably the amino acid tryptophan.[1] Its derivatives are central to the development of new drugs, serving as building blocks for a wide array of pharmaceutical intermediates.[5] The indole-2-carboxylic acid moiety, in particular, has emerged as a critical pharmacophore. Its structure allows it to chelate metal ions in enzyme active sites, a mechanism exploited in the design of inhibitors for targets like HIV-1 integrase.[3][6][7]

The precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within a crystal lattice are paramount, as they dictate a molecule's physical properties, such as solubility and stability, and influence its interaction with biological targets. Single-crystal X-ray diffraction (SCXRD) is the definitive method for obtaining this atomic-level structural information.[8] While the specific crystal structure of this compound is not publicly documented as of this writing, this guide will use closely related analogues to illustrate the principles and techniques for its eventual structural elucidation and to understand the behavior of this molecular class.

Synthesis of Indole-2-Carboxylic Acid Analogues

The rational design of analogues requires a robust and flexible synthetic strategy. The choice of synthesis is critical, as it must allow for the introduction of diverse substituents on the indole core to probe structure-activity relationships (SAR). A common and effective approach involves the amide coupling of a commercially available or synthesized indole-2-carboxylic acid with a desired amine.[9]

Causality in Synthetic Route Selection

The chosen protocol, an EDC/HOBt-mediated amide coupling, is favored for several reasons:

  • Mild Conditions: It avoids harsh reagents that could degrade sensitive functional groups on the indole ring.

  • High Yield: This method consistently produces high yields, which is crucial for multi-step synthetic campaigns.[9]

  • Broad Substrate Scope: It is effective for a wide range of carboxylic acids and amines, allowing for the creation of a diverse analogue library.

  • Suppression of Racemization: The use of HOBt as an additive minimizes the risk of racemization if chiral centers are present.

Experimental Protocol: General Amide Coupling
  • Reactant Preparation: In a round-bottom flask, dissolve the selected indole-2-carboxylic acid (1.0 eq.) in an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF).

  • Activation: To the stirred solution, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq.) and hydroxybenzotriazole hydrate (HOBt, 1.1 eq.). Stir the mixture at room temperature for 30 minutes to form the activated ester intermediate.[9]

  • Amine Addition: Add the desired amine (1.1 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq.) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the final amide.


}

Fig 1. General Synthetic Workflow for Indole-2-Carboxamides

Growing X-ray Quality Single Crystals

The primary bottleneck in SCXRD is often the production of a suitable single crystal.[8] The ideal crystal should be of sufficient size (typically >0.1 mm in all dimensions), possess a highly ordered internal structure, and be free of defects.[10] The process is often more art than science, requiring patience and systematic screening of conditions.

Rationale for Crystallization Strategy

The goal of crystallization is to slowly transition a solution from a state of solubility to supersaturation, allowing molecules to self-assemble into an ordered lattice. The rate of this transition is the most critical factor.[11] Rapid precipitation leads to amorphous solids or microcrystalline powders, which are unsuitable for SCXRD. Therefore, methods that allow for slow, controlled changes in solvent composition or temperature are preferred.

Step-by-Step Crystallization Protocols

Purity is paramount. Ensure the compound is highly pure before attempting crystallization, as impurities can inhibit crystal growth.[11]

Method 1: Slow Evaporation (The Workhorse Method)

  • Solvent Screening: Identify a solvent in which your compound is moderately soluble. Highly soluble compounds tend to yield small crystals, while poorly soluble ones may not crystallize at all.[11]

  • Solution Preparation: Prepare a nearly saturated solution of your compound in the chosen solvent.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes dust and other particulate matter that could act as unwanted nucleation sites.

  • Incubation: Cover the vial with a cap that has been pierced with a needle, or with parafilm with a few pinholes. This allows the solvent to evaporate slowly over several days to weeks.

  • Observation: Place the vial in a vibration-free location and observe periodically without disturbing it.[11]

Method 2: Slow Cooling / Thermal Gradient

  • Saturated Solution: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., 40-60 °C).

  • Controlled Cooling: Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4 °C). The cooling rate should be very slow (a few degrees per hour). This can be achieved using a programmable heating block or by placing the sealed vial in a Dewar flask filled with warm water and allowing it to cool naturally to ambient temperature.[8][12]

Method 3: Vapor Diffusion

  • Setup: Place a small, open vial containing a concentrated solution of your compound inside a larger, sealed jar.

  • Anti-Solvent: In the larger jar, add a volume of an "anti-solvent" — a solvent in which your compound is insoluble but which is miscible with the solvent your compound is dissolved in.

  • Diffusion: Over time, the anti-solvent vapor will slowly diffuse into the vial containing your compound, gradually reducing its solubility and inducing crystallization.


}

Fig 2. Decision Workflow for Crystal Growth

Analysis of Indole Analogue Crystal Structures

Once a suitable crystal is obtained, SCXRD analysis provides a wealth of information. For indole-2-carboxylic acids and their derivatives, the analysis focuses on the intermolecular interactions that build the three-dimensional lattice. These non-covalent forces are fundamental to understanding the crystal's stability and properties.

Key Intermolecular Interactions

Analysis of known indole derivative structures reveals several recurring and critical interactions:[1][13]

  • N-H···O Hydrogen Bonding: This is often the primary interaction governing the crystal packing of indole-2-carboxylic acids and their amides. The indole N-H group is an excellent hydrogen bond donor, while the carbonyl oxygen of the carboxylic acid or amide is an excellent acceptor. In many cases, these interactions lead to the formation of centrosymmetric dimers, creating a robust supramolecular synthon with an R²₂(10) graph-set notation.[13][14]

  • O-H···O Hydrogen Bonding: In the case of the free carboxylic acid, the acidic proton can form strong hydrogen bonds with the carbonyl oxygen of a neighboring molecule, also leading to dimer formation.[15]

  • π–π Stacking: The aromatic indole ring system can interact with adjacent rings through π–π stacking. These interactions, while weaker than hydrogen bonds, are crucial for stabilizing the extended crystal structure.[13]

  • Herringbone Packing: Molecules often arrange in a herringbone or "zig-zag" pattern, which maximizes van der Waals interactions and efficiently fills space.[1][14][15]


}

Fig 3. Common N-H···O Hydrogen-Bonded Dimer Motif

Tabulated Crystallographic Data of Representative Analogues

To provide a concrete example, the table below summarizes key crystallographic data for two representative indole-2-carboxylate derivatives found in the literature. This data serves as a benchmark for what researchers can expect when analyzing novel analogues of this compound.

ParameterEthyl 5-chloro-1H-indole-2-carboxylate[13]Indole-2-carboxylic acid[15]
Formula C₁₁H₁₀ClNO₂C₉H₇NO₂
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPna2₁
a (Å) 11.234(3)30.144(6)
b (Å) 6.136(2)6.466(1)
c (Å) 15.541(4)3.819(1)
β (deg) 108.61(3)90
Volume (ų) 1014.2(5)744.4(3)
Z (Molecules/Unit Cell) 42
Primary Interaction N-H···O Hydrogen-bonded dimersO-H···O and N-H···O chains
Packing Motif π-π stacking, double chainsHerringbone-like arrangement

Conclusion and Future Directions

The structural analysis of this compound analogues is a critical component of modern drug discovery. This guide has outlined the essential workflow, from logical synthesis and meticulous crystal growth to the detailed analysis of the resulting solid-state structures. The recurring hydrogen-bonding patterns and packing motifs observed in known indole derivatives provide a predictive framework for understanding new analogues.[1][13][15]

The next logical step for the field is the successful crystallization and structural determination of the title compound, this compound. This data, when deposited in a public repository like the Cambridge Structural Database (CSD), will provide a valuable reference point for the scientific community.[16] Furthermore, co-crystallization of these indole derivatives with their target proteins will yield invaluable insights into their binding modes, paving the way for the rational design of next-generation therapeutics with enhanced potency and specificity.

References

  • Weak interactions in the crystal structures of two indole derivatives. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Baran, J., et al. (2004). Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. Journal of Molecular Structure. Retrieved January 17, 2026, from [Link]

  • Buha, A., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega. Retrieved January 17, 2026, from [Link]

  • Wang, C., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

  • Indole-2-carboxylic Acid: A Comprehensive Overview. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 17, 2026, from [Link]

  • X-Ray Crystallography Laboratory. (n.d.). Michigan State University. Retrieved January 17, 2026, from [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved January 17, 2026, from [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). Molecules. Retrieved January 17, 2026, from [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

  • X-ray Crystallography. (n.d.). Creative BioMart. Retrieved January 17, 2026, from [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). PubMed. Retrieved January 17, 2026, from [Link]

  • How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester. Retrieved January 17, 2026, from [Link]

  • How to grow crystals for X-ray crystallography. (2024). IUCr Journals. Retrieved January 17, 2026, from [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing. Retrieved January 17, 2026, from [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2016). Molecules. Retrieved January 17, 2026, from [Link]

  • 3-(2-carboxyethyl)-5-methyl-1H-indole-2-carboxylic acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. (2018). Molecules. Retrieved January 17, 2026, from [Link]

  • The Largest Curated Crystal Structure Database. (n.d.). CCDC. Retrieved January 17, 2026, from [Link]

  • Ethyl 1H-indole-2-carboxylate. (2018). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. (2021). RSC Advances. Retrieved January 17, 2026, from [Link]

Sources

Chemical stability and storage of "3-Ethyl-5-methyl-1H-indole-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Stability and Storage of 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a member of the indole carboxylic acid family, a class of compounds of significant interest in pharmaceutical research and development. The indole nucleus is a key structural motif in numerous biologically active molecules and approved drugs. As a substituted indole-2-carboxylic acid, this compound holds potential as a building block in the synthesis of novel therapeutic agents, potentially for autoimmune diseases or cancer.[1][2] The integrity and purity of such a compound are paramount for reproducible research and the development of safe and effective pharmaceuticals.

This guide provides a detailed examination of the chemical stability of this compound, outlining potential degradation pathways and offering evidence-based protocols for its proper storage and handling. Furthermore, it details a systematic approach to evaluating its stability through forced degradation studies, a critical component of drug development and regulatory compliance.[3][4]

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is the first step in developing appropriate storage and handling strategies.

PropertyValueSource
Molecular Formula C12H13NO2[5][6][7]
Molecular Weight 203.24 g/mol [6][7]
CAS Number 446830-65-5[8]
Appearance White to off-white powder[2]
Melting Point 236-238°C (with decomposition for similar structures)[2]
Solubility Soluble in ethanol; Insoluble in water (for similar structures)[2]

Chemical Stability Profile

The stability of this compound is influenced by its two primary functional components: the indole ring and the carboxylic acid group. Both moieties are susceptible to degradation under certain environmental conditions.

Susceptibility to Oxidation

The indole ring is an electron-rich aromatic system, making it prone to oxidation. This can be initiated by atmospheric oxygen, light, or the presence of oxidizing agents. Oxidation can lead to the formation of various degradation products, altering the compound's purity and biological activity. For some indole derivatives, sensitivity to air and light is a noted storage concern.

pH-Dependent Degradation

The stability of indole compounds can be significantly affected by pH.[9]

  • Acidic Conditions: While many indoles are relatively stable in dilute acid, strong acidic conditions can lead to polymerization or degradation of the indole nucleus. The presence of the carboxylic acid group may offer some stability, but this should be experimentally verified.

  • Basic Conditions: Carboxylic acids, in general, should be segregated from bases to prevent acid-base reactions.[10] Strong basic conditions could potentially lead to decarboxylation, especially at elevated temperatures.

Thermal and Photolytic Stress
  • Thermal Stability: As indicated by the melting point with decomposition of similar compounds, high temperatures can lead to the breakdown of the molecule.[2] Long-term storage at elevated temperatures is not advisable.

  • Photostability: Indole derivatives are often sensitive to light. Exposure to UV or visible light can provide the energy to initiate degradation reactions, particularly oxidative pathways. Therefore, protection from light is a critical storage parameter.

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for this compound based on the known reactivity of the indole and carboxylic acid functional groups.

G cluster_0 Degradation Pathways Parent_Compound This compound Oxidized_Products Oxidized Indole Derivatives (e.g., N-oxides, hydroxylated products) Parent_Compound->Oxidized_Products Oxidation (O2, Light, H2O2) Decarboxylated_Product 3-Ethyl-5-methyl-1H-indole Parent_Compound->Decarboxylated_Product Thermal Stress / Strong Base Polymerized_Products Polymeric Impurities Parent_Compound->Polymerized_Products Strong Acid

Potential degradation pathways for the title compound.

Recommended Storage and Handling Procedures

To maintain the integrity and purity of this compound, the following storage and handling procedures are recommended:

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) or freezing is advisable to minimize thermal degradation.[11]

  • Atmosphere: To prevent oxidation, store under an inert atmosphere such as argon or nitrogen. Containers should be tightly sealed to prevent exposure to air and moisture.

  • Light: Protect from light by storing in amber glass vials or in a dark location.[12]

  • Containers: Use well-sealed glass containers. Avoid metal containers or cabinets, as carboxylic acids and their fumes can be corrosive.[13][14]

  • Segregation: Store separately from incompatible chemicals, particularly strong bases, oxidizing agents, and reactive metals.[10][11][15]

  • Handling: When handling, use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11] Handle in a well-ventilated area or under a chemical fume hood.[16]

Protocol for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[3][4] These studies involve subjecting the compound to stress conditions more severe than those used in accelerated stability testing.[3] A typical goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[17]

Objective

To identify the likely degradation products of this compound and to determine its degradation pathways under various stress conditions.[4]

Materials and Equipment
  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • pH meter

  • Calibrated oven

  • Photostability chamber

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system for peak identification

Experimental Workflow

The following diagram outlines the workflow for conducting forced degradation studies.

G cluster_1 Forced Degradation Workflow Start Prepare Stock Solution of Compound Acid Acid Hydrolysis (e.g., 0.1N HCl at 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1N NaOH at 60°C) Start->Base Oxidation Oxidative Degradation (e.g., 3% H2O2 at RT) Start->Oxidation Thermal Thermal Stress (e.g., 80°C in oven) Start->Thermal Photo Photolytic Stress (ICH Q1B guidelines) Start->Photo Analysis Analyze Samples by HPLC/LC-MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Report Identify Degradants & Determine Degradation Pathways Analysis->Report

Workflow for forced degradation studies.
Step-by-Step Methodology
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1N HCl.

    • Incubate the solution at 60°C.

    • Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1N NaOH before analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1N NaOH.

    • Incubate the solution at 60°C.

    • Withdraw samples at specified time intervals.

    • Neutralize the samples with an equivalent amount of 0.1N HCl before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H2O2).

    • Keep the solution at room temperature and protected from light.

    • Withdraw samples at specified time intervals for analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in a calibrated oven at 80°C.

    • Also, place a solution of the compound in the oven.

    • Analyze the samples after a set period (e.g., 48 hours).

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark to differentiate between light- and heat-induced degradation.

  • Sample Analysis:

    • Analyze all stressed samples, along with a non-stressed control sample, using a developed and validated stability-indicating HPLC method.

    • Use LC-MS to identify the mass of the degradation products to aid in structural elucidation.[17]

Data Interpretation

The results from the forced degradation studies can be tabulated to provide a clear overview of the compound's stability profile.

Table 2: Example Forced Degradation Data

Stress Condition Duration % Assay of Parent Compound % Degradation Number of Degradants
Control (Unstressed) 24h 99.8% 0.2% 0
0.1N HCl at 60°C 24h 92.5% 7.5% 2
0.1N NaOH at 60°C 24h 88.1% 11.9% 3
3% H2O2 at RT 24h 85.3% 14.7% 4
Heat (80°C) 48h 96.2% 3.8% 1

| Photolytic (ICH Q1B) | - | 90.7% | 9.3% | 3 |

Note: The data presented in this table is illustrative and not based on experimental results for this specific compound.

Conclusion

This compound, like many indole derivatives, requires careful handling and storage to maintain its chemical integrity. The primary degradation risks are oxidation and photodegradation, with potential instability under strong acidic or basic conditions. Adherence to the recommended storage conditions—cool, dark, and under an inert atmosphere—is crucial for preserving its purity. The implementation of systematic forced degradation studies is strongly recommended to fully characterize its stability profile, a necessary step for its application in rigorous scientific research and pharmaceutical development.[3]

References

  • The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. (n.d.). Retrieved from [Link]

  • Discover the best practices for safely storing acetic acid. - North Industrial Chemicals. (2024, November 7). Retrieved from [Link]

  • Chemical Storage Guidelines: Safely Handling Acids, Bases, and Solvent (15 min read). (2025, March 25). Retrieved from [Link]

  • Forced Degradation Studies - MedCrave online. (2016, December 14). Retrieved from [Link]

  • Safe Handling and Storage of Chemicals | Environmental Health & Safety. (n.d.). Retrieved from [Link]

  • Safe Working Practices: Storing Acids - Safety Storage Systems. (n.d.). Retrieved from [Link]

  • Discovery of indole derivatives as STING degraders - PubMed. (2025, September 15). Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.). Retrieved from [Link]

  • Exploring 5-Methyl-1H-Indole-2-Carboxylic Acid: Properties and Applications. (n.d.). Retrieved from [Link]

  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC - NIH. (n.d.). Retrieved from [Link]

  • Degradation of 3-methylindole by ionizing radiation: Performance and pathway. (2025, August 5). Retrieved from [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI. (2020, October 22). Retrieved from [Link]

  • 1H-Indole-4-carboxylic acid, methyl ester - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester | C12H13NO3 - PubChem. (n.d.). Retrieved from [Link]

  • Tryptophan - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues - Der Pharma Chemica. (n.d.). Retrieved from [Link]

Sources

"3-Ethyl-5-methyl-1H-indole-2-carboxylic acid" CAS number and supplier information

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Indole-2-Carboxylic Acid Scaffold in Modern Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to form key hydrogen bonds allow it to interact with a wide array of biological targets. Within this important class of heterocycles, indole-2-carboxylic acids represent a particularly versatile synthetic intermediate and a pharmacophore in their own right. The carboxylic acid moiety at the 2-position, in conjunction with substitutions on the indole ring, allows for finely-tuned modulation of a molecule's physicochemical properties and biological activity. This guide provides a detailed technical overview of a specific, promising derivative: 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid . We will explore its chemical identity, a robust synthetic strategy, potential applications in drug development based on related structures, and commercial availability.

Section 1: Chemical Identity and Properties

A precise understanding of a compound's identity is fundamental to any research endeavor. This compound is a polysubstituted indole with key functional groups that dictate its reactivity and potential biological interactions.

PropertyValue
Chemical Name This compound
CAS Number 446830-65-5[1]
Molecular Formula C₁₂H₁₃NO₂[2]
Molecular Weight 203.24 g/mol [2]
Canonical SMILES CCC1=C(C(=O)O)NC2=C1C=C(C)C=C2
Appearance Typically an off-white to light brown solid

Section 2: Procurement and Handling

For research and development purposes, sourcing high-quality starting materials is a critical first step. This compound is available from several specialized chemical suppliers.

SupplierCAS NumberNotes
BLDpharm 446830-65-5[1]Offers various quantities and provides technical documentation online.
Santa Cruz Biotechnology 446830-65-5[2]Listed as a biochemical for proteomics research.

Storage and Handling: Like most indole derivatives, this compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For long-term storage, refrigeration is recommended. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound.

Section 3: Synthesis and Characterization

The synthesis of this compound is a multi-step process that elegantly combines two classic named reactions in organic chemistry: the Japp-Klingemann reaction followed by the Fischer indole synthesis . This sequence is a robust and widely used method for preparing substituted indole-2-carboxylic acids.

Conceptual Synthesis Workflow

The overall strategy involves creating a substituted arylhydrazone intermediate, which is then cyclized under acidic conditions to form the desired indole ring system. The final step is the hydrolysis of the ester to yield the carboxylic acid.

G cluster_0 Part A: Japp-Klingemann Reaction cluster_1 Part B: Fischer Indole Synthesis cluster_2 Part C: Saponification A p-Toluidine B Diazotization (NaNO₂, HCl, 0-5°C) A->B C p-Tolyldiazonium Chloride B->C E Base-mediated Coupling (NaOAc, EtOH, 0-5°C) C->E Nucleophilic Attack D Ethyl 2-ethylacetoacetate D->E F Hydrazone Intermediate E->F G Hydrazone Intermediate H Acid-catalyzed Cyclization (e.g., H₂SO₄ in EtOH, Reflux) G->H I Ethyl 3-ethyl-5-methyl- 1H-indole-2-carboxylate H->I J Ethyl Ester Intermediate K Alkaline Hydrolysis (NaOH, EtOH/H₂O, Reflux) J->K L Acidic Workup (HCl) K->L M Final Product: 3-Ethyl-5-methyl-1H-indole- 2-carboxylic acid L->M G center_node 3-Ethyl-5-methyl-1H- indole-2-carboxylic acid target1 CysLT1 Receptors (Inflammation, Asthma) center_node->target1 Potential Antagonist target2 NMDA Receptors (Neuroprotection) center_node->target2 Potential Modulator target3 HIV-1 Integrase (Antiviral) center_node->target3 Potential Inhibitor target4 Mycobacterial MmpL3 Transporter (Antitubercular) center_node->target4 Potential Inhibitor

Sources

Methodological & Application

Application Note: A Robust and Versatile Protocol for the Synthesis of 3-Ethyl-5-methyl-1H-indole-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indole-2-carboxamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in molecules with significant biological activity, including antitumor, anti-inflammatory, and antitubercular properties.[1][2][3] This application note provides a comprehensive, field-proven protocol for the synthesis of 3-Ethyl-5-methyl-1H-indole-2-carboxamide and its derivatives. We detail a robust two-stage synthetic strategy, beginning with the construction of the indole core via the classic Fischer Indole Synthesis, followed by a versatile amide coupling procedure to generate a library of derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, step-by-step experimental procedures, and expert troubleshooting advice to ensure reliable and reproducible outcomes.

Strategic Overview: A Two-Stage Approach

The synthesis of the target compounds is logically divided into two primary stages. This approach ensures high purity of the core intermediate before proceeding to the diversification step, maximizing the overall efficiency and success rate of the synthesis.

  • Stage 1: Construction of the Indole Core. The 3-ethyl-5-methyl-1H-indole-2-carboxylic acid intermediate is synthesized using the Fischer Indole Synthesis. This venerable reaction remains one of the most reliable methods for constructing the indole ring system from simple precursors.[4][5]

  • Stage 2: Amide Coupling and Derivatization. The carboxylic acid core is coupled with a variety of primary or secondary amines using standard peptide coupling reagents. This allows for the creation of a diverse library of N-substituted indole-2-carboxamide derivatives.[6][7]

Below is a visual representation of the overall synthetic workflow.

G cluster_0 Stage 1: Indole Core Synthesis cluster_1 Stage 2: Derivatization Reactants1 4-Methylphenylhydrazine + Ethyl 2-oxobutanoate Fischer Fischer Indole Synthesis (Acid Catalyst, Reflux) Reactants1->Fischer Ester Ethyl 3-ethyl-5-methyl- 1H-indole-2-carboxylate Fischer->Ester Sapon Saponification (NaOH, EtOH, Reflux) Ester->Sapon Acid 3-Ethyl-5-methyl-1H-indole- 2-carboxylic Acid Sapon->Acid Coupling Amide Coupling (EDC, HOBt, DIPEA) Acid->Coupling Amine Primary/Secondary Amine (R1R2NH) Amine->Coupling Product 3-Ethyl-5-methyl-1H-indole- 2-carboxamide Derivative Coupling->Product

Figure 1: Overall synthetic workflow for the preparation of 3-Ethyl-5-methyl-1H-indole-2-carboxamide derivatives.

Stage 1 Protocol: Synthesis of the Indole-2-Carboxylic Acid Core

Principle and Mechanistic Insight: The Fischer Indole Synthesis

The Fischer indole synthesis is an acid-catalyzed reaction that produces an indole from a phenylhydrazine and an aldehyde or ketone.[8] The reaction proceeds through several key steps:

  • Hydrazone Formation: The initial condensation between the phenylhydrazine and the ketone (ethyl 2-oxobutanoate) forms a phenylhydrazone.

  • Tautomerization: The hydrazone tautomerizes to its more reactive enamine isomer.

  • [1][1]-Sigmatropic Rearrangement: Following protonation, a concerted[1][1]-sigmatropic rearrangement occurs, which is the crucial C-C bond-forming step. This step dictates the substitution pattern of the final indole.

  • Cyclization and Aromatization: The resulting di-imine intermediate undergoes cyclization and subsequent elimination of ammonia to yield the stable, aromatic indole ring.[4][5]

The choice of an acid catalyst is critical; Brønsted acids like p-toluenesulfonic acid (p-TsOH), sulfuric acid, or even strong acids in an acetic acid solvent system are effective.[4][8] Lewis acids such as zinc chloride can also be employed.[4][9]

G A 1. Hydrazone Formation B 2. Tautomerization to Ene-hydrazine A->B C 3. Protonation B->C D 4. [3,3]-Sigmatropic Rearrangement (C-C Bond Formation) C->D E 5. Rearomatization D->E F 6. Nucleophilic Attack & Cyclization E->F G 7. Elimination of Ammonia (NH3) F->G H 8. Aromatization to Indole G->H

Figure 2: Key mechanistic steps of the Fischer Indole Synthesis.

Detailed Experimental Protocol

Part A: Synthesis of Ethyl 3-ethyl-5-methyl-1H-indole-2-carboxylate

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (4-methylphenyl)hydrazine hydrochloride (10.0 g, 63.0 mmol) and ethanol (100 mL).

  • Reaction Initiation: Add ethyl 2-oxobutanoate (8.2 g, 63.0 mmol) to the suspension.

  • Catalysis: Carefully add p-toluenesulfonic acid (p-TsOH) (1.1 g, 6.3 mmol). The use of an acid catalyst is essential for both the initial hydrazone formation and the subsequent cyclization.[2]

  • Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexane).

  • Workup: After completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Extraction: Redissolve the residue in ethyl acetate (150 mL) and wash sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel (gradient elution: 5% to 15% ethyl acetate in hexane) to yield the pure ester as a solid.

Part B: Saponification to this compound

  • Setup: Dissolve the purified ester from Part A (e.g., 12.0 g, 51.9 mmol) in a mixture of ethanol (100 mL) and water (25 mL) in a 250 mL round-bottom flask.

  • Hydrolysis: Add sodium hydroxide (NaOH) pellets (4.15 g, 103.8 mmol). This alkaline hydrolysis cleaves the ester to form the corresponding carboxylate salt.[2][10]

  • Reflux: Heat the mixture to reflux for 3 hours until TLC analysis indicates complete consumption of the starting material.

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH ~2-3 by the slow addition of 2M hydrochloric acid (HCl). A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the desired carboxylic acid.

ParameterPart A: Ester SynthesisPart B: Acid Synthesis
Key Reactants (4-methylphenyl)hydrazine, Ethyl 2-oxobutanoateEthyl 3-ethyl-5-methyl-1H-indole-2-carboxylate
Catalyst/Reagent p-Toluenesulfonic acid (p-TsOH)Sodium Hydroxide (NaOH)
Solvent EthanolEthanol/Water
Temperature Reflux (~78 °C)Reflux (~80 °C)
Typical Time 6 hours3 hours
Expected Yield 75-85%90-98%

Table 1: Summary of Reaction Conditions for Indole Core Synthesis.

Stage 2 Protocol: Amide Coupling for Derivative Synthesis

Principle and Reagent Selection

Amide bond formation is a cornerstone of organic synthesis. The direct reaction of a carboxylic acid and an amine is generally unfavorable, requiring activation of the carboxylic acid. Modern coupling reagents form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.

Commonly used coupling systems include:

  • Carbodiimides (e.g., EDC, DCC): These reagents, often used with additives like 1-Hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP), activate the carboxylate and suppress side reactions.[7][11]

  • Phosphonium Salts (e.g., BOP): Highly efficient but produce carcinogenic byproducts.[10]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): Known for fast reaction times, high yields, and suitability for sterically hindered substrates.

For this protocol, we recommend the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with HOBt and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) for its high efficiency and water-soluble byproducts, which simplifies purification.[7]

General Protocol for Amide Synthesis

This protocol is a general method and can be applied to a wide range of primary and secondary amines.

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in a suitable anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Activation: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the activated ester intermediate.

  • Amine Addition: Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq). The base is crucial to neutralize the hydrochloride salt of EDC and the HOBt, ensuring the amine remains a free nucleophile.

  • Reaction: Stir the reaction mixture at room temperature overnight (12-18 hours). Monitor progress by TLC.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash chromatography or recrystallization to afford the final 3-Ethyl-5-methyl-1H-indole-2-carboxamide derivative.

Reagent/ComponentMolar EquivalentsPurpose
Indole-2-carboxylic acid1.0Substrate
Amine (R1R2NH)1.1Nucleophile for derivatization
EDC·HCl1.2Carboxylic acid activating agent
HOBt1.2Additive to improve yield and prevent side reactions
DIPEA2.0Non-nucleophilic base
Anhydrous DCM/DMF-Solvent

Table 2: Stoichiometry for the General Amide Coupling Protocol.

Trustworthiness: Validation and Characterization

The identity and purity of all intermediates and final products must be rigorously confirmed.

  • Thin Layer Chromatography (TLC): Essential for monitoring reaction progress and assessing the purity of column fractions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation. Key signals to observe in the final product include the indole N-H proton (typically >10 ppm), the amide N-H proton (variable, 5-9 ppm), and signals corresponding to the ethyl and methyl groups on the indole core, as well as the newly introduced R-groups from the amine.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds. High-Resolution Mass Spectrometry (HRMS) is recommended for new derivatives to confirm the elemental composition.[12]

  • Melting Point (m.p.): A sharp melting point is a good indicator of the purity of solid compounds.

References

  • Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. PubMed Central.[Link]

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. National Institutes of Health (NIH).[Link]

  • Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkat USA.[Link]

  • Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. National Institutes of Health (NIH).[Link]

  • Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents. PubMed.[Link]

  • Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. Royal Society of Chemistry.[Link]

  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega.[Link]

  • Catalytic Version of the Fischer Indole Synthesis. ChemistryViews.[Link]

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. National Institutes of Health (NIH).[Link]

  • Fischer indole synthesis. Wikipedia.[Link]

  • Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores. Royal Society of Chemistry.[Link]

  • Synthesis of indoles. Organic Chemistry Portal.[Link]

  • Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI.[Link]

  • Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. PubMed Central.[Link]

  • Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. National Institutes of Health (NIH).[Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. National Institutes of Health (NIH).[Link]

  • New 3H-indole synthesis by Fischer's method. Part I. PubMed.[Link]

  • Indole‐N‐Carboxylic Acids and Indole‐N‐Carboxamides in Organic Synthesis. ResearchGate.[Link]

  • Synthesis of novel 3‐ and 5‐substituted indole‐2‐carboxamides. Sci-Hub.[Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tohoku University.[Link]

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. MDPI.[Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI.[Link]

Sources

Application Notes & Protocols: Leveraging 3-Ethyl-5-methyl-1H-indole-2-carboxylic Acid as a Versatile Precursor for the Synthesis of Novel EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid as a foundational scaffold for the development of potent and selective Epidermal Growth Factor Receptor (EGFR) inhibitors. This document outlines the rationale behind targeting EGFR, the significance of the indole core in kinase inhibition, detailed synthetic protocols, and methodologies for biological evaluation.

Introduction: The Rationale for Targeting EGFR with Indole-Based Scaffolds

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein with intrinsic tyrosine kinase activity that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling, through overexpression or mutation, is a hallmark of various human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[1][2][3] This makes EGFR a prime target for therapeutic intervention.

The indole nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with diverse biological activities.[3][4] In the context of EGFR inhibition, the indole ring system serves as a bioisostere for the native adenine region of ATP, effectively anchoring the inhibitor within the kinase's ATP-binding pocket.[5] The development of indole-based EGFR inhibitors has led to potent therapeutic agents, including marketed drugs like Sunitinib and Osimertinib, which feature an indole core.[3] The strategic functionalization of the indole scaffold, particularly at the 2-position with a carboxamide moiety, has been shown to be a successful strategy in developing potent EGFR inhibitors.[6][7][8]

This compound is a promising starting material for the synthesis of a new generation of EGFR inhibitors. The ethyl group at the 3-position and the methyl group at the 5-position can be strategically utilized to enhance binding affinity and selectivity for the EGFR kinase domain.

Synthetic Strategy: From Carboxylic Acid to Potent Carboxamide Inhibitors

The primary synthetic strategy involves the conversion of the carboxylic acid group of This compound into a diverse library of carboxamides. This is achieved through a straightforward and robust amide coupling reaction. The rationale behind this approach is that the carboxamide linkage provides a key hydrogen bond interaction with the hinge region of the EGFR kinase domain, a critical feature for potent inhibition.[6][7]

Synthetic_Workflow Precursor This compound Activation Carboxylic Acid Activation (e.g., HATU, HOBt, EDC) Precursor->Activation Coupling Amide Coupling Reaction Activation->Coupling Amine Diverse Library of Amines (R-NH2) Amine->Coupling Product Library of 3-Ethyl-5-methyl-1H-indole-2-carboxamide Derivatives Coupling->Product Purification Purification (e.g., Column Chromatography) Product->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization

Caption: Synthetic workflow for generating a library of EGFR inhibitors.

Protocol 1: General Procedure for the Synthesis of 3-Ethyl-5-methyl-1H-indole-2-carboxamide Derivatives

This protocol outlines a general method for the amide coupling of This compound with a representative amine.

Materials:

  • This compound

  • Substituted amine (e.g., 4-methoxyaniline)

  • N,N-Dimethylformamide (DMF)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Reaction Progression: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 3-Ethyl-5-methyl-1H-indole-2-carboxamide derivative.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation: Assessing EGFR Inhibitory Activity

The newly synthesized compounds should be evaluated for their ability to inhibit EGFR kinase activity and suppress the proliferation of cancer cells that are dependent on EGFR signaling.

In Vitro EGFR Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR kinase. A variety of assay formats are available, including radiometric assays, fluorescence-based assays, and luminescence-based assays.[1][2][9][10] The ADP-Glo™ Kinase Assay is a common and robust method.[1][10]

Principle of the ADP-Glo™ Kinase Assay: This assay measures the amount of ADP produced during the kinase reaction. The ADP is then converted to ATP, which is used by luciferase to generate a luminescent signal that is proportional to the kinase activity.

EGFR_Kinase_Assay cluster_0 Kinase Reaction cluster_1 Detection EGFR EGFR Kinase ATP ATP Phospho_Substrate Phosphorylated Substrate EGFR->Phospho_Substrate Phosphorylation Substrate Peptide Substrate ADP ADP ATP->ADP ADP_Glo ADP-Glo™ Reagent ADP->ADP_Glo Inhibitor Test Compound (Indole Derivative) Inhibitor->EGFR Inhibition Kinase_Detection Kinase Detection Reagent ADP_Glo->Kinase_Detection Light Luminescence Kinase_Detection->Light

Caption: Principle of the ADP-Glo™ EGFR kinase assay.

Protocol 2: EGFR Kinase Inhibition Assay (ADP-Glo™)

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (indole derivatives) dissolved in DMSO

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, EGFR kinase, and the peptide substrate.

  • Assay Plate Setup: Add 1 µL of the diluted test compounds or DMSO (as a control) to the wells of a 384-well plate.

  • Initiate Kinase Reaction: Add 2 µL of the enzyme/substrate mixture to each well, followed by 2 µL of ATP solution to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Table 1: Example Data for EGFR Kinase Inhibition

CompoundEGFR IC₅₀ (nM)
Reference (Erlotinib) 50
Indole Derivative 1 75
Indole Derivative 2 30
Indole Derivative 3 120
Cell-Based Proliferation Assay

This assay assesses the ability of the synthesized compounds to inhibit the growth of cancer cell lines that are known to overexpress or have mutated EGFR, such as A549 (non-small cell lung cancer) or HCC827.[2][11]

Protocol 3: Cell Proliferation Assay (MTT or CellTiter-Glo®)

Materials:

  • EGFR-dependent cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (indole derivatives)

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • 96-well clear-bottom plates

  • DMSO

Procedure:

  • Cell Seeding: Seed the A549 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Gefitinib).

  • Viability Assessment (CellTiter-Glo®):

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record the luminescence.

  • Data Analysis: Determine the cell viability as a percentage of the vehicle-treated control. Calculate the GI₅₀ value (the concentration of compound that causes 50% growth inhibition) from the dose-response curve.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the amine component in the amide coupling reaction will allow for the exploration of the structure-activity relationship. Key considerations for SAR studies include:

  • Lipophilicity: The overall lipophilicity of the molecule can influence cell permeability and off-target effects.

  • Hydrogen Bonding: The introduction of hydrogen bond donors and acceptors can enhance binding to the EGFR active site.

  • Steric Bulk: The size and shape of the substituent on the amide nitrogen can be optimized to fit the binding pocket.

Conclusion

This compound represents a valuable and versatile starting material for the development of novel EGFR inhibitors. The synthetic route to a diverse library of indole-2-carboxamides is straightforward and amenable to parallel synthesis. The provided protocols for biological evaluation will enable the identification of potent and selective EGFR inhibitors with therapeutic potential. Further optimization of the lead compounds through SAR studies can lead to the discovery of next-generation targeted cancer therapies.

References

  • Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Oncology Letters. Available at: [Link]

  • EGFR Assays & Drug Discovery Services. Reaction Biology. Available at: [Link]

  • Structure-Activity Relationship of Indole-Tethered Pyrimidine Derivatives that Concurrently Inhibit Epidermal Growth Factor Receptor and Other Angiokinases. figshare. Available at: [Link]

  • Structures of indole-based EGFR inhibitors I-VI. ResearchGate. Available at: [Link]

  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. MDPI. Available at: [Link]

  • Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. PubMed. Available at: [Link]

  • In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. MDPI. Available at: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]

  • Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. PMC. Available at: [Link]

  • Structure-Activity Relationship of Indole-Tethered Pyrimidine Derivatives that Concurrently Inhibit Epidermal Growth Factor Receptor and Other Angiokinases. Semantic Scholar. Available at: [Link]

  • Guidelines for HTRF technology in EGFR kinase assay. ResearchGate. Available at: [Link]

  • EGFR Kinase Assay Kit. BPS Bioscience. Available at: [Link]

  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. MDPI. Available at: [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). NIH. Available at: [Link]

  • Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. PMC. Available at: [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Available at: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Taylor & Francis Online. Available at: [Link]

  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses Procedure. Available at: [Link]

  • Recent Development in the Search for Epidermal Growth Factor Receptor (EGFR) Inhibitors based on the Indole Pharmacophore. ResearchGate. Available at: [Link]

  • Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. PubMed. Available at: [Link]

  • Process for the preparation of indole derivatives. Google Patents.
  • 3-(2-carboxyethyl)-5-methyl-1H-indole-2-carboxylic acid. PubChem. Available at: [Link]

  • Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry. Available at: [Link]

  • Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. OUCI. Available at: [Link]

Sources

Application Notes & Protocols: 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid in the Synthesis of Potent CDK2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Indole-Based CDK2 Inhibition

Cyclin-dependent kinase 2 (CDK2) is a pivotal regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. The indole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its rigid bicyclic structure provides an excellent platform for the strategic placement of functional groups that can engage in key interactions within the ATP-binding pocket of kinases like CDK2.

This guide focuses on the application of a specific indole derivative, 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid , as a foundational building block for the synthesis of a new class of potent CDK2 inhibitors. We will delve into the synthetic strategy, provide detailed experimental protocols, and discuss the structure-activity relationship (SAR) that underpins the efficacy of these compounds. The methodologies described herein are designed to be robust and reproducible for researchers in drug discovery and development.

Synthetic Strategy: From Indole Core to Active Inhibitor

The synthetic pathway to the target CDK2 inhibitors commences with the construction of the this compound core. This is efficiently achieved through a Fischer indole synthesis, a classic and versatile method for indole formation.[1][2] The subsequent elaboration of this core into the final carboxamide inhibitors is a multi-step process involving activation of the carboxylic acid and coupling with various amines.

Diagram of the Synthetic Workflow

Synthetic_Workflow cluster_0 Part 1: Synthesis of the Indole Core cluster_1 Part 2: Amide Coupling to Final Inhibitors 4-Tolylhydrazine 4-Tolylhydrazine Fischer_Indole_Synthesis Fischer_Indole_Synthesis 4-Tolylhydrazine->Fischer_Indole_Synthesis 2-Oxobutanoic_acid 2-Oxobutanoic_acid 2-Oxobutanoic_acid->Fischer_Indole_Synthesis Methyl_3-ethyl-5-methyl-1H-indole-2-carboxylate Methyl_3-ethyl-5-methyl-1H-indole-2-carboxylate Fischer_Indole_Synthesis->Methyl_3-ethyl-5-methyl-1H-indole-2-carboxylate p-toluenesulfonic acid Esterification Esterification Hydrolysis Hydrolysis 3-Ethyl-5-methyl-1H-indole-2-carboxylic_acid 3-Ethyl-5-methyl-1H-indole-2-carboxylic_acid Hydrolysis->3-Ethyl-5-methyl-1H-indole-2-carboxylic_acid Methyl_3-ethyl-5-methyl-1H-indole-2-carboxylate->Hydrolysis Alkaline Amine_R-NH2 Amine_R-NH2 Amide_Coupling Amide_Coupling Amine_R-NH2->Amide_Coupling Final_CDK2_Inhibitors Final_CDK2_Inhibitors Amide_Coupling->Final_CDK2_Inhibitors 3-Ethyl-5-methyl-1H-indole-2-carboxylic_acid_ref This compound 3-Ethyl-5-methyl-1H-indole-2-carboxylic_acid_ref->Amide_Coupling Activating Agent (e.g., SOCl2) CDK2_Assay_Workflow Plate_Setup Prepare 384-well plate with serially diluted inhibitor compounds Reaction_Mix Add CDK2/Cyclin A2 enzyme and substrate/ATP mix Plate_Setup->Reaction_Mix Incubation Incubate at room temperature to allow kinase reaction Reaction_Mix->Incubation Stop_Reaction Add ADP-Glo™ Reagent to terminate reaction and deplete ATP Incubation->Stop_Reaction Detection Add Kinase Detection Reagent to convert ADP to ATP and generate light Stop_Reaction->Detection Readout Measure luminescence (RLU) with a plate reader Detection->Readout

Sources

Application Notes and Protocols: A Guide to EGFR Tyrosine Kinase Inhibition Assays Using Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting EGFR in Oncology with Indole Derivatives

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein, belonging to the ErbB family of receptor tyrosine kinases, that plays a pivotal role in regulating essential cellular processes such as proliferation, differentiation, and survival.[1][2] Upon binding to its cognate ligands, like Epidermal Growth Factor (EGF), EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This phosphorylation cascade triggers downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for normal cell function.[3][4]

However, dysregulation of EGFR signaling, through overexpression or mutation, is a hallmark of numerous human cancers, including those of the lung, colon, and breast.[5][6] This aberrant signaling drives uncontrolled tumor growth, metastasis, and resistance to apoptosis.[3][7] Consequently, EGFR has emerged as a critical therapeutic target in oncology.[5][6]

Indole derivatives have garnered significant attention as a promising class of small molecule inhibitors targeting the ATP-binding site of the EGFR tyrosine kinase domain.[8][9][10] Their unique scaffold allows for diverse chemical modifications, enabling the development of potent and selective inhibitors.[9][11] Several indole-based compounds have demonstrated significant anti-proliferative and apoptosis-inducing activities in preclinical and clinical studies.[8][12] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for evaluating the inhibitory potential of novel indole derivatives against EGFR tyrosine kinase activity. We will delve into both biochemical and cell-based assay formats, emphasizing the rationale behind experimental design and data interpretation to ensure scientific rigor and reproducibility.

The EGFR Signaling Cascade and Inhibition

To effectively design and interpret an inhibition assay, a foundational understanding of the EGFR signaling pathway is essential. The following diagram illustrates the canonical EGFR signaling cascade and the mechanism of action for ATP-competitive inhibitors like many indole derivatives.

EGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF) Ligand (EGF) EGFR_Monomer1 EGFR Ligand (EGF)->EGFR_Monomer1 Binding EGFR_Dimer EGFR Dimer (Active) EGFR_Monomer1->EGFR_Dimer EGFR_Monomer2 EGFR EGFR_Monomer2->EGFR_Dimer TK_Domain Tyrosine Kinase Domain EGFR_Dimer->TK_Domain Activation P1 P TK_Domain->P1 Autophosphorylation P2 P TK_Domain->P2 P3 P TK_Domain->P3 Downstream Downstream Signaling (RAS/RAF/MEK/ERK, PI3K/AKT) P1->Downstream P2->Downstream P3->Downstream Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation Indole_Inhibitor Indole Derivative (Inhibitor) Indole_Inhibitor->TK_Domain Blocks ATP Binding ATP ATP ATP->TK_Domain

Caption: EGFR signaling pathway and mechanism of inhibition.

Choosing the Right Assay: A Comparative Overview

The selection of an appropriate assay format is a critical first step in the evaluation of EGFR inhibitors. The choice depends on the specific research question, the stage of drug discovery, and available resources. We will discuss two primary categories: biochemical (cell-free) assays and cell-based assays.

Assay TypePrincipleAdvantagesDisadvantages
Biochemical (Cell-Free) Measures the direct interaction of the inhibitor with purified, recombinant EGFR kinase.- High throughput- Mechanistic insights into direct enzyme inhibition- Less prone to off-target effects- Lacks physiological context (no cell membrane, etc.)- May not reflect cellular permeability or metabolism of the compound
Cell-Based Measures the effect of the inhibitor on EGFR activity within a cellular environment.- More physiologically relevant- Accounts for cell permeability and metabolism- Can assess downstream effects on cell viability and proliferation- Lower throughput- More complex data interpretation (potential for off-target effects)

Protocol 1: Biochemical EGFR Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a luminescent-based biochemical assay for measuring EGFR kinase activity and its inhibition by indole derivatives. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[1][13][14]

Principle of the ADP-Glo™ Assay

The assay is performed in two steps. First, the kinase reaction is performed, where EGFR phosphorylates a substrate using ATP, generating ADP. An "ADP-Glo™ Reagent" is then added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a "Kinase Detection Reagent" is added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP generated and thus, the EGFR kinase activity.[1][13]

ADP_Glo_Workflow Start Start Kinase_Reaction 1. Kinase Reaction (EGFR + Substrate + ATP + Inhibitor) Start->Kinase_Reaction Stop_Deplete 2. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Kinase_Reaction->Stop_Deplete Detect 3. Add Kinase Detection Reagent (Convert ADP to ATP, Luciferase Reaction) Stop_Deplete->Detect Measure 4. Measure Luminescence Detect->Measure End End Measure->End

Caption: ADP-Glo™ assay workflow.

Materials and Reagents
  • EGFR Kinase Enzyme System: Recombinant human EGFR, kinase buffer, and substrate (e.g., poly(Glu,Tyr) 4:1).

  • ADP-Glo™ Kinase Assay Kit: ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Test Compounds: Indole derivatives dissolved in 100% DMSO.

  • Positive Control Inhibitor: A known EGFR inhibitor (e.g., Gefitinib).

  • ATP: Adenosine 5'-triphosphate.

  • Assay Plates: White, opaque 96- or 384-well plates suitable for luminescence measurements.

  • Luminometer: Plate reader capable of measuring luminescence.

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare the EGFR kinase reaction buffer as per the manufacturer's instructions. A typical buffer may contain 40mM Tris-HCl (pH 7.5), 20mM MgCl₂, 0.1 mg/mL BSA, and 2mM MnCl₂.[1]

    • Prepare a stock solution of ATP in kinase buffer. The final ATP concentration in the assay should be at or near the Km value for EGFR to ensure sensitive detection of competitive inhibitors.

    • Prepare serial dilutions of the indole derivatives and the positive control inhibitor in 100% DMSO. Subsequently, dilute these into the kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (typically ≤1%) to avoid solvent effects.

  • Assay Plate Setup:

    • Add the diluted indole derivatives, positive control, and a vehicle control (DMSO in kinase buffer) to the appropriate wells of the assay plate.

    • Add the EGFR enzyme to all wells except the "no enzyme" control wells.

    • To initiate the kinase reaction, add the substrate/ATP mixture to all wells. The final reaction volume is typically 10-25 µL.

  • Kinase Reaction Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).[1] This incubation time should be optimized to ensure the reaction is within the linear range.

  • Signal Generation and Detection:

    • Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction.

    • Incubate at room temperature for 40 minutes to deplete the remaining ATP.[1]

    • Add the Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescent reaction.

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.[1]

    • Measure the luminescence using a plate reader.

Data Analysis and Interpretation
  • Calculate Percent Inhibition:

    • The raw luminescence units (RLU) are used to calculate the percentage of inhibition for each concentration of the indole derivative.

    • Percent Inhibition = 100 * (1 - (RLU_inhibitor - RLU_no_enzyme) / (RLU_vehicle - RLU_no_enzyme))

  • Determine IC₅₀ Values:

    • The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor that causes a 50% reduction in enzyme activity.[15]

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.[16][17]

Protocol 2: Cell-Based EGFR Phosphorylation Assay (HTRF®)

This protocol describes a cell-based assay using Homogeneous Time-Resolved Fluorescence (HTRF®) to measure the phosphorylation of EGFR at a specific tyrosine residue (e.g., Tyr1068) in response to EGF stimulation and inhibition by indole derivatives.[18][19]

Principle of the HTRF® Assay

HTRF® is a proximity-based assay that measures the interaction between two molecules. In this context, two specific antibodies are used: one labeled with a Europium cryptate (donor) that recognizes total EGFR, and another labeled with a compatible acceptor (e.g., d2) that recognizes phosphorylated EGFR. When both antibodies are bound to the same phosphorylated EGFR molecule, they are in close proximity, allowing for Förster Resonance Energy Transfer (FRET) to occur upon excitation of the donor. The resulting time-resolved fluorescence signal is proportional to the amount of phosphorylated EGFR.[18]

Materials and Reagents
  • Cell Line: A cell line that overexpresses EGFR, such as A431 human epidermoid carcinoma cells.[5]

  • Cell Culture Medium: Appropriate medium and supplements (e.g., DMEM, FBS, antibiotics).

  • EGF: Epidermal Growth Factor.

  • Test Compounds: Indole derivatives dissolved in DMSO.

  • Positive Control Inhibitor: A known EGFR inhibitor (e.g., Erlotinib).

  • HTRF® Phospho-EGFR Assay Kit: Contains lysis buffer and specific anti-EGFR and anti-phospho-EGFR antibodies.

  • Assay Plates: White, opaque 96- or 384-well cell culture plates.

  • HTRF®-compatible Plate Reader: A plate reader capable of time-resolved fluorescence measurements.

Step-by-Step Protocol
  • Cell Seeding and Starvation:

    • Seed the A431 cells into the assay plate at a predetermined density and allow them to adhere overnight.

    • The next day, replace the growth medium with a serum-free medium and incubate for 4-24 hours to starve the cells. This reduces basal EGFR phosphorylation.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the indole derivatives and the positive control inhibitor in serum-free medium.

    • Add the diluted compounds to the cells and incubate for a specified period (e.g., 1-2 hours) at 37°C.

  • EGF Stimulation:

    • Prepare a solution of EGF in serum-free medium.

    • Add the EGF solution to the wells to stimulate EGFR phosphorylation. The final concentration of EGF should be optimized to induce a robust phosphorylation signal.

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C.

  • Cell Lysis and Antibody Incubation:

    • Aspirate the medium and add the HTRF® lysis buffer to each well.

    • Incubate for 30 minutes at room temperature with gentle shaking to ensure complete cell lysis.

    • Add the pre-mixed HTRF® antibody solution (containing both donor and acceptor antibodies) to each well.

    • Incubate for 4 hours to overnight at room temperature, protected from light.

  • Signal Detection:

    • Read the plate on an HTRF®-compatible plate reader, measuring the emission at both the acceptor and donor wavelengths.

Data Analysis and Interpretation
  • Calculate HTRF® Ratio and Percent Inhibition:

    • The HTRF® ratio is calculated as (Acceptor Emission / Donor Emission) * 10,000.

    • The percent inhibition is calculated relative to the stimulated (vehicle-treated) and unstimulated controls.

    • Percent Inhibition = 100 * (1 - (HTRF_ratio_inhibitor - HTRF_ratio_unstimulated) / (HTRF_ratio_stimulated - HTRF_ratio_unstimulated))

  • Determine IC₅₀ Values:

    • Similar to the biochemical assay, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the cellular IC₅₀ value.

Validation and Trustworthiness: Ensuring Data Integrity

A robust and reliable assay is self-validating. The following controls and validation steps are essential for ensuring the integrity of your results:

  • Positive and Negative Controls: Always include a known EGFR inhibitor as a positive control and a vehicle (DMSO) control as a negative control. This allows for the assessment of assay performance and the relative potency of your test compounds.

  • Z'-Factor: For high-throughput screening, the Z'-factor is a statistical parameter used to evaluate the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • ATP Concentration: In biochemical assays, ensure the ATP concentration is appropriate for the type of inhibition being studied. For ATP-competitive inhibitors, an ATP concentration near the Km is recommended.

  • Enzyme and Substrate Titration: Optimize the concentrations of the EGFR enzyme and substrate to ensure the assay is running under conditions of linearity and sensitivity.

  • Orthogonal Assays: Validate hits from the primary screen using a secondary, orthogonal assay. For example, a compound identified in a biochemical assay should be further tested in a cell-based assay to confirm its cellular activity.[5]

Conclusion

The protocols and principles outlined in this application note provide a comprehensive framework for the evaluation of indole derivatives as EGFR tyrosine kinase inhibitors. By carefully selecting the appropriate assay, meticulously executing the protocol, and rigorously analyzing the data, researchers can confidently assess the potency and mechanism of action of their compounds. This systematic approach is crucial for the successful discovery and development of novel targeted therapies for the treatment of EGFR-driven cancers.

References

  • ResearchGate. (n.d.). Guidelines for HTRF technology in EGFR kinase assay. Retrieved from [Link]

  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). A High-throughput Kinase Activity Assay for Screening Drug Resistance Mutations in EGFR. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Indole-based PDGFR/VEGFR inhibitors (1–3) and EGFR inhibitor (4). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. PubMed Central. Retrieved from [Link]

  • BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinase inhibition assay. Determination of IC50 in dose–response curves.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. PubMed Central. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of indole-based EGFR inhibitors I-VI. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Table 4, HTRF assay protocol for the EGFR enzymes in 1536-well plate format. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Targeting the EGFR signaling pathway in cancer therapy. PubMed Central. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Retrieved from [Link]

  • DiscoverX. (n.d.). Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. Retrieved from [Link]

  • MDPI. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Your Research, Your Results. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Drug Target Review. (2018). Application note: Promega's ADP-Glo™ assay. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Retrieved from [Link]

  • ACS Publications. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases. Retrieved from [Link]

Sources

Amide Coupling Methods for 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Amide Bonds in Drug Discovery

The amide bond is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules.[1][2] Its remarkable stability and ability to participate in hydrogen bonding interactions make it a privileged functional group in drug design. The synthesis of amides from carboxylic acids and amines is, therefore, one of the most frequently performed reactions in drug discovery and development.[2][3]

This guide focuses on the amide coupling of 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid , a substituted indole derivative that represents a class of compounds with significant potential in medicinal chemistry. Indole scaffolds are integral to numerous natural products and therapeutic agents.[4][5] The successful and efficient formation of amide bonds from this specific carboxylic acid is crucial for the synthesis of novel chemical entities for biological screening.

This document provides a detailed overview of common and effective amide coupling methods, offering insights into the underlying mechanisms, practical experimental protocols, and strategies for overcoming potential challenges.

Understanding the Substrate: Key Considerations for this compound

The structure of this compound presents specific characteristics that can influence the outcome of an amide coupling reaction:

  • Steric Hindrance: The presence of an ethyl group at the 3-position introduces some steric bulk around the carboxylic acid, which might slightly hinder the approach of the amine.

  • Electronic Effects: The indole ring is an electron-rich aromatic system, which can influence the reactivity of the carboxyl group.

  • The Indole N-H: The acidic proton on the indole nitrogen can potentially react with bases or coupling reagents. While often not a major issue in standard amide couplings, its reactivity should be considered, and in some cases, protection of the indole nitrogen might be necessary.[6][7]

Core Methodologies for Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process.[8] Therefore, the carboxylic acid must be "activated" to facilitate the nucleophilic attack by the amine. This is achieved using a variety of coupling reagents . We will explore two of the most reliable and widely used classes of coupling reagents: Carbodiimides and Uronium/Aminium salts.

Carbodiimide-Mediated Coupling: The EDC/HOBt System

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), are among the most common coupling reagents.[8][9] EDC is particularly favored due to its water-solubility, which allows for easy removal of the urea byproduct during aqueous workup.[8]

Mechanism of Action: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond. However, this intermediate can also rearrange to a stable N-acylurea, a common side product. To prevent this and to increase the reaction rate, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always included.[2][10] HOBt traps the O-acylisourea to form an active ester, which is more stable and reacts cleanly with the amine to yield the desired amide.[2]

Diagram: EDC/HOBt Coupling Mechanism

EDC_HOBt_Mechanism CarboxylicAcid R-COOH (this compound) O_Acylisourea O-Acylisourea (Active Intermediate) CarboxylicAcid->O_Acylisourea + EDC EDC EDC Amide Amide Product O_Acylisourea->Amide + R'-NH2 Urea Urea Byproduct (Water-soluble) O_Acylisourea->Urea ActiveEster HOBt Active Ester O_Acylisourea->ActiveEster + HOBt N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement Amine R'-NH2 HOBt HOBt ActiveEster->Amide + R'-NH2

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Uronium/Aminium Salt-Based Coupling: The HATU System

Uronium and aminium salt-based coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are known for their high efficiency and rapid reaction times, especially for challenging couplings involving sterically hindered substrates or less nucleophilic amines.[3][8][11]

Mechanism of Action: HATU reacts with the carboxylic acid in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to form a highly reactive OAt-active ester.[11] The 7-azabenzotriazole (OAt) leaving group is an even better leaving group than HOBt, leading to faster and more efficient amide bond formation. The use of HATU is particularly advantageous as it is known to suppress racemization in chiral carboxylic acids.[11]

Diagram: HATU Coupling Mechanism

HATU_Mechanism CarboxylicAcid R-COOH (this compound) OAt_Ester OAt-Active Ester (Highly Reactive) CarboxylicAcid->OAt_Ester + HATU, DIPEA HATU HATU DIPEA DIPEA Amide Amide Product OAt_Ester->Amide + R'-NH2 Byproducts Byproducts OAt_Ester->Byproducts Amine R'-NH2

Caption: Mechanism of HATU mediated amide coupling.

Comparative Overview of Common Coupling Methods

FeatureEDC/HOBtHATU
Reagent Class CarbodiimideUronium/Aminium Salt
Reactivity GoodExcellent, especially for hindered substrates
Reaction Time 4-24 hours1-4 hours
Side Reactions N-acylurea formation (minimized by HOBt)Minimal
Racemization Low with HOBtVery low
Cost Relatively lowHigher
Byproduct Removal Easy (water-soluble urea)Generally straightforward
Base Required Often a tertiary amine (e.g., TEA, DIPEA)Non-nucleophilic base (e.g., DIPEA) is essential

Experimental Protocols

General Workflow for Amide Coupling

Diagram: Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Dissolve Carboxylic Acid and Amine Separately Inert Inert Atmosphere (N2 or Ar) Reagents->Inert Activation Add Coupling Reagent and Base to Carboxylic Acid Inert->Activation Coupling Add Amine Solution Activation->Coupling Stir Stir at 0°C to RT Coupling->Stir Quench Quench Reaction Stir->Quench Extract Aqueous Work-up Quench->Extract Purify Column Chromatography Extract->Purify

Caption: General experimental workflow for amide coupling.

Protocol 1: EDC/HOBt Mediated Amide Coupling

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • EDC·HCl (1.2-1.5 equiv)

  • HOBt (1.2-1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard workup reagents (e.g., 1M HCl, saturated NaHCO₃ solution, brine, anhydrous Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv) and HOBt (1.2 equiv).

  • Dissolve the solids in anhydrous DCM or DMF (to a concentration of approximately 0.1-0.2 M).

  • Add the amine (1.1 equiv) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the stirred solution.

  • Add DIPEA (2.5 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 8 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Self-Validation and Troubleshooting:

  • Expected Outcome: Formation of a new, less polar spot on TLC compared to the starting carboxylic acid. The product should be identifiable by LC-MS with the expected molecular weight.

  • Low Yield: Ensure all reagents and solvents are anhydrous. Moisture can hydrolyze the active intermediate.[8] Consider increasing the equivalents of coupling reagents and base.

  • N-acylurea byproduct: This indicates incomplete trapping of the O-acylisourea by HOBt. Ensure HOBt is added before EDC.

Protocol 2: HATU-Mediated Amide Coupling

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • HATU (1.1-1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup reagents

Procedure:

  • Under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv) and HATU (1.1 equiv) to a flame-dried round-bottom flask.

  • Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.[8]

  • Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1 to 4 hours. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, quench by adding water.

  • Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Self-Validation and Troubleshooting:

  • Expected Outcome: Rapid formation of the amide product, often visible within an hour on TLC or LC-MS.

  • Reaction Stalls: If the amine is particularly unreactive or sterically hindered, the reaction may require longer stirring times or gentle heating (e.g., 40-50 °C). However, prolonged heating should be avoided to minimize potential side reactions.

  • Guanidinylation of Amine: While less common with HATU compared to other uronium reagents, if a side product corresponding to the amine plus a tetramethylguanidinium group is observed, ensure that the carboxylic acid is pre-activated with HATU and DIPEA before the amine is added.

Conclusion

The choice of amide coupling method for this compound will depend on several factors, including the nature of the amine, cost considerations, and desired reaction time. For routine couplings with simple primary or secondary amines, the EDC/HOBt method is a robust and cost-effective choice. For more challenging substrates, such as sterically hindered or electron-deficient amines, the use of HATU is highly recommended to ensure high yields and reaction efficiency. By following the detailed protocols and considering the troubleshooting advice provided, researchers can confidently and successfully synthesize a diverse range of amides from this valuable indole-based building block, paving the way for the discovery of new therapeutic agents.

References

  • A New Protecting-Group Strategy for Indoles. ResearchGate. [Link]

  • What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. [Link]

  • Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. PMC - NIH. [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tohoku University. [Link]

  • On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. PMC - NIH. [Link]

  • Late-Stage Photoredox C–H Amidation of N-Unprotected Indole Derivatives: Access to N-(Indol-2-yl)amides. Organic Letters. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]

  • 10.2: Protecting Groups. Chemistry LibreTexts. [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. NIH. [Link]

  • Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. PMC - NIH. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. MDPI. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]

  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate. [Link]

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Carbodiimide amide coupling reaction sideproduct. Reddit. [Link]

Sources

Application Notes and Protocols: In Vitro Antiproliferative Activity of 3-Ethyl-5-methyl-1H-indole-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Indole-2-Carboxamides

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant pharmacological activities.[1] Indole derivatives, in particular, have garnered substantial attention in oncology for their ability to modulate key cellular processes involved in cancer progression, such as cell proliferation, apoptosis, and cell cycle regulation.[2][3][4] The indole-2-carboxamide framework, specifically, has been identified as a constructive basis for the development of novel anticancer agents.[1][5] Recent studies on related compounds, such as 5-substituted-3-ethylindole-2-carboxamides, have demonstrated potent antiproliferative activity against various cancer cell lines, with some acting as dual inhibitors of critical targets like the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[6]

This document provides a detailed guide for investigating the in vitro antiproliferative properties of a specific analog, 3-Ethyl-5-methyl-1H-indole-2-carboxamide . We present a logical workflow, from fundamental cell viability assessment to long-term clonogenic survival, designed to characterize the compound's efficacy and guide further mechanistic studies. The protocols herein are based on well-established, validated assays and are supplemented with insights into the rationale behind experimental choices, ensuring scientific rigor and reproducibility.

Experimental Workflow Overview

A tiered approach is recommended to comprehensively evaluate the antiproliferative effects of a novel compound. This workflow ensures that initial screening is efficient, followed by more detailed characterization of potent compounds.

G cluster_0 Phase 1: Initial Viability Screening cluster_1 Phase 2: Clonogenic Survival & Mechanism A Compound Preparation & Solubilization C Short-Term Viability/Cytotoxicity Assay (MTT or SRB Assay) A->C B Cell Line Selection (e.g., MCF-7, A549, HCT-116) B->C D IC50 Determination C->D E Colony Formation Assay D->E Proceed if IC50 is potent F Cell Cycle Analysis (Flow Cytometry) E->F Confirm long-term growth inhibition G Apoptosis Assays (e.g., Annexin V) F->G Investigate mechanism of cell death H Target Validation (e.g., Western Blot for EGFR/CDK2) G->H Identify molecular targets

Caption: A logical workflow for assessing antiproliferative activity.

PART 1: Short-Term Antiproliferative Activity Assessment

The initial evaluation of an antiproliferative compound involves determining its effect on cell viability and metabolic activity over a relatively short period (typically 48-72 hours). The MTT and Sulforhodamine B (SRB) assays are robust, high-throughput colorimetric methods widely used for this purpose.[7]

Protocol 1.1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active, viable cells.[8][9][10] The amount of formazan produced is directly proportional to the number of living cells, providing a measure of cell viability.[9][11]

Materials:

  • 3-Ethyl-5-methyl-1H-indole-2-carboxamide (Test Compound)

  • Selected cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS).[8][9][10]

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or SDS-HCl).[9][12]

  • Sterile 96-well plates

  • Microplate spectrophotometer

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[9]

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in serum-free medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells is <0.5% to avoid solvent toxicity.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.[11]

  • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[11][12] During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the MTT solvent (solubilization solution) to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8][9] Measure the absorbance at 570-590 nm using a microplate reader.[8][12]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Protocol 1.2: Sulforhodamine B (SRB) Assay

Principle: The SRB assay is a colorimetric method that relies on the binding of the bright pink aminoxanthene dye, Sulforhodamine B, to basic amino acid residues of cellular proteins under mildly acidic conditions.[13][14] The amount of bound dye is proportional to the total cellular protein mass, which correlates with the cell number.[14] This assay is less dependent on the metabolic state of the cells compared to the MTT assay.[7]

Materials:

  • Test Compound and selected cell lines

  • Complete cell culture medium

  • Trichloroacetic acid (TCA) solution, cold (10% or 50% stock).[13][15]

  • SRB solution (0.04% or 0.4% w/v in 1% acetic acid).[13][14][15]

  • Wash solution (1% acetic acid).[13]

  • Solubilization solution (10 mM Tris base, pH 10.5).[13][14]

  • Sterile 96-well plates

  • Microplate spectrophotometer

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT protocol.

  • Cell Fixation: After the 48-72 hour incubation, gently add 25-50 µL of cold 50% TCA to each well (for a final concentration of 10%) without removing the supernatant.[14][15] Incubate the plates at 4°C for at least 1 hour to fix the cells.[13][15]

  • Washing: Carefully remove the supernatant and wash the plates four to five times with slow-running tap water or 1% acetic acid to remove TCA, medium components, and unbound cells.[13][14][15]

  • Drying: Allow the plates to air-dry completely at room temperature.[13][15]

  • Staining: Add 50-100 µL of the SRB solution to each well and incubate at room temperature for 30 minutes.[13][14]

  • Remove Unbound Dye: Quickly rinse the plates four times with 1% acetic acid to remove any unbound SRB dye.[13][15]

  • Drying: Again, allow the plates to air-dry completely.

  • Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[13]

  • Absorbance Reading: Place the plate on a shaker for 5-10 minutes to ensure the dye is fully dissolved. Measure the absorbance at approximately 540 nm.[13]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value as described for the MTT assay.

Data Presentation and Interpretation

Summarize the IC₅₀ values obtained from the antiproliferative assays in a clear, tabular format. This allows for easy comparison of the compound's potency across different cancer cell lines.

Cell LineHistology3-Ethyl-5-methyl-1H-indole-2-carboxamide IC₅₀ (µM)Doxorubicin IC₅₀ (µM) (Positive Control)
MCF-7 Breast AdenocarcinomaExample: 5.2 ± 0.4Example: 1.1 ± 0.2
A549 Lung CarcinomaExample: 8.9 ± 0.7Example: 1.8 ± 0.3
HCT-116 Colorectal CarcinomaExample: 3.5 ± 0.3Example: 0.9 ± 0.1
184B5 Normal Breast EpitheliumExample: >50Example: 15.4 ± 2.1
(Note: Data are hypothetical and for illustrative purposes only. Values represent Mean ± SD from three independent experiments.)

A significantly higher IC₅₀ value in a normal cell line (e.g., 184B5) compared to cancer cell lines suggests potential tumor selectivity.[16]

PART 2: Long-Term Survival Assessment

While short-term assays measure immediate cytotoxic or cytostatic effects, the colony formation assay assesses the long-term ability of a single cell to undergo sustained proliferation and form a colony.[17] It is considered a stringent test for detecting the effects of an anticancer agent on cell reproductive integrity.[17][18]

Protocol 2.1: Colony Formation (Clonogenic) Assay

Principle: This assay evaluates the ability of a single cell to proliferate into a colony, which is typically defined as a cluster of at least 50 cells.[17] It measures the impact of a treatment on the long-term survival and reproductive capability of cancer cells.

Materials:

  • Test Compound and selected cell lines

  • Complete cell culture medium

  • 6-well or 12-well culture plates

  • Staining solution: 0.5% Crystal Violet in 20% methanol.[18]

  • PBS (Phosphate-Buffered Saline)

Step-by-Step Methodology:

  • Cell Seeding: Prepare a single-cell suspension. The optimal seeding density is critical and must be determined empirically for each cell line (typically 200-1000 cells per well in a 6-well plate) to ensure discrete colonies form.

  • Cell Treatment (Two Approaches):

    • Continuous Exposure: Add the test compound at various concentrations (e.g., 0.25x, 0.5x, 1x, and 2x the IC₅₀ value) to the medium and incubate for the entire duration of colony growth (7-14 days).

    • Short-Term Exposure: Treat a larger population of cells in a flask with the compound for 24-48 hours. Then, wash the cells, trypsinize, count viable cells, and seed the appropriate number into fresh, compound-free medium for colony growth.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 7-14 days, or until visible colonies are present in the control wells. Avoid disturbing the plates during incubation.[19]

  • Fixation: Carefully wash the wells twice with PBS. Add 1-2 mL of 100% cold methanol or a 4% paraformaldehyde solution to each well and incubate for 10-15 minutes to fix the colonies.

  • Staining: Remove the fixation solution and add 1-2 mL of 0.5% Crystal Violet solution to each well.[18] Incubate for 20-30 minutes at room temperature.

  • Washing: Gently wash the plates with tap water to remove excess stain and allow them to air-dry.

  • Colony Counting: Count the number of colonies (clusters of ≥50 cells) in each well, either manually or using imaging software. Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment.

PART 3: Investigating Potential Mechanisms of Action

Indole derivatives are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[2][3] Many act by inhibiting key signaling proteins like kinases.[1][20] Based on literature for similar indole-2-carboxamides, a logical next step is to investigate the compound's effect on pathways regulated by EGFR and CDKs.[6]

G cluster_proliferation Proliferation & Survival Pathways cluster_cellcycle Cell Cycle Progression compound 3-Ethyl-5-methyl- 1H-indole-2-carboxamide EGFR EGFR compound->EGFR Inhibition? CDK2 CDK2 / Cyclin E compound->CDK2 Inhibition? PI3K_Akt PI3K/Akt/mTOR EGFR->PI3K_Akt RAS_MAPK RAS/MAPK EGFR->RAS_MAPK Rb pRb Phosphorylation CDK2->Rb Proliferation Cell Proliferation PI3K_Akt->Proliferation RAS_MAPK->Proliferation G1_S G1/S Transition Rb->G1_S G2_M_Arrest G2/M Arrest

Caption: Hypothesized mechanism targeting EGFR and CDK2 signaling.

Further Experimental Directions:

  • Cell Cycle Analysis: Use flow cytometry with propidium iodide (PI) staining to determine if the compound induces arrest at a specific phase of the cell cycle (e.g., G1/S or G2/M).[1]

  • Apoptosis Induction: Employ Annexin V/PI staining and flow cytometry to quantify apoptotic and necrotic cells. Further confirm apoptosis by Western blot analysis of key markers like cleaved Caspase-3, PARP, and the ratio of Bax/Bcl-2 proteins.[4]

  • Target Engagement: Perform Western blot analysis to assess the phosphorylation status of EGFR and key downstream effectors (like Akt and ERK). Evaluate the levels of CDK2 and phosphorylation of its substrate, Retinoblastoma protein (pRb), to confirm target inhibition.

By following this structured experimental plan, researchers can generate a comprehensive profile of the antiproliferative activity of 3-Ethyl-5-methyl-1H-indole-2-carboxamide, elucidating its potency, long-term efficacy, and potential mechanisms of action, thereby providing a solid foundation for further preclinical development.

References

  • Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray. [Link]

  • Soft Agar Assay for Colony Formation Protocol. [Link]

  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • MTT Proliferation Assay Protocol - ResearchGate. [Link]

  • Different mechanisms of indole derivatives as anticancer agents. - ResearchGate. [Link]

  • Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC - NIH. [Link]

  • Cell quantitation: SRB Assay - Cellculture2 - Altervista. [Link]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC - PubMed Central. [Link]

  • SRB assay for measuring target cell killing V.1 - Protocols.io. [Link]

  • A Guide to the Colony Forming Cell Assay: Methods and Tips - YouTube. [Link]

  • Basic mechanism of action for indole containing anti-lung cancer drugs. - ResearchGate. [Link]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - MDPI. [Link]

  • CytoScan™ SRB Cell Cytotoxicity Assay - G-Biosciences. [Link]

  • Video: The Soft Agar Colony Formation Assay - JoVE. [Link]

  • Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing). [Link]

  • In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells | Springer Nature Experiments. [Link]

  • In Vitro Assessment of Antiproliferative Activity and Cytotoxicity Modulation of Capsicum chinense By-Product Extracts - MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - MDPI. [Link]

  • Cytotoxicity and Antiproliferative Activity Assay of Clove Mistletoe (Dendrophthoe pentandra (L.) Miq.) Leaves Extracts - PMC - NIH. [Link]

  • (PDF) Assessment of antioxidant and antiproliferative effects of sesquiterpenic compounds in in vitro Caco-2 cells model - ResearchGate. [Link]

  • Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids - arkat usa. [Link]

  • Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC - PubMed Central. [Link]

  • Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC - NIH. [Link]

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - ResearchGate. [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - MDPI. [Link]

  • Synthesis and biological activity of functionalized indole-2-carboxylates, triazino - PubMed. [Link]

  • Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity - MDPI. [Link]

Sources

Application Note: A Multi-modal Analytical Approach for the Characterization of 3-Ethyl-5-methyl-1H-indole-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Specifically, 1H-indole-2-carboxamide derivatives are of significant interest due to their potential as anti-cancer, anti-inflammatory, and antimicrobial agents.[3][4] The biological activity of these compounds is exquisitely sensitive to the nature and position of substituents on the indole ring. Therefore, the unambiguous structural elucidation and purity assessment of novel derivatives, such as those based on the "3-Ethyl-5-methyl-1H-indole-2-carboxamide" core, are critical for advancing drug discovery programs.

This application note provides a comprehensive guide to the analytical techniques required for the robust characterization of this class of compounds. We present a suite of orthogonal methods designed to confirm molecular structure, assess purity, and determine key physicochemical properties, ensuring data integrity for researchers, scientists, and drug development professionals.

Analytical Workflow: A Strategic Overview

A sequential and multi-technique approach is essential for the comprehensive characterization of novel indole derivatives. The workflow is designed to provide orthogonal data points, leading to a self-validating analytical package.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Elucidation & Purity Synthesis Synthesized Compound (Crude Product) Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Purification->NMR Primary Structure FTIR FTIR Spectroscopy Purification->FTIR Functional Groups MS Mass Spectrometry (HRMS, MS/MS) NMR->MS Confirms Mass HPLC HPLC/UPLC Analysis (Purity & Quantification) MS->HPLC Purity Assessment Xtal X-ray Crystallography (If single crystal) HPLC->Xtal Definitive Structure

Caption: Integrated workflow for the characterization of indole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for the de novo structural determination of organic molecules. For 3-Ethyl-5-methyl-1H-indole-2-carboxamide derivatives, ¹H, ¹³C, and DEPT (Distortionless Enhancement by Polarization Transfer) experiments are indispensable.

Expertise & Causality: The indole core and its substituents have characteristic chemical shifts. The ¹H NMR will confirm the substitution pattern on the aromatic ring and the nature of the alkyl groups. The carboxamide protons (NH and NH₂) can exhibit broad signals and their exchange with D₂O can be diagnostic. ¹³C and DEPT NMR will identify all carbon environments, including quaternary carbons, which are invisible in ¹H NMR.

Predicted ¹H and ¹³C NMR Data for 3-Ethyl-5-methyl-1H-indole-2-carboxamide

The following table provides predicted chemical shift ranges based on known indole derivatives.[5][6][7][8] Actual values will vary with solvent and substitution on the carboxamide nitrogen.

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
Indole NH11.0 - 12.0 (broad s)-Disappears on D₂O exchange.
Aromatic CH (C4, C6, C7)7.0 - 7.8 (m)110 - 130Specific coupling patterns will reveal substitution.
Carboxamide NH₂6.5 - 8.0 (two broad s)-Chemical shift is highly dependent on solvent and concentration.
Ethyl CH₂2.8 - 3.2 (q, J ≈ 7.5 Hz)15 - 20Quartet due to coupling with CH₃.
Ethyl CH₃1.2 - 1.5 (t, J ≈ 7.5 Hz)10 - 15Triplet due to coupling with CH₂.
Methyl CH₃2.3 - 2.6 (s)20 - 25Singlet.
C2 (Amide Carbonyl)-160 - 165Quaternary carbon.
C3 (Ethyl-substituted)-115 - 125Quaternary carbon.
C3a, C7a (Bridgehead)-125 - 140Quaternary carbons.
C5 (Methyl-substituted)-130 - 135Quaternary carbon.
Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxamides as it can slow the exchange of amide and indole NH protons, resulting in sharper signals.[9]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Acquisition: Acquire ¹H, ¹³C, and DEPT-135 spectra on a 400 MHz or higher field spectrometer.

  • D₂O Exchange: To confirm NH protons, add one drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H spectrum. The NH signals should diminish or disappear.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, through tandem MS (MS/MS), offers valuable structural information based on fragmentation patterns.[2][10]

Expertise & Causality: High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), will provide the elemental composition, confirming the molecular formula with high accuracy. The fragmentation pattern in MS/MS is predictable for this class of compounds. Common fragmentation pathways for indole derivatives include losses of small molecules like CO, HCN, and cleavage of alkyl substituents.[2][11]

Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography (Optional but Recommended): Inject the sample into an HPLC or UPLC system coupled to the mass spectrometer. A C18 reversed-phase column is typically used.[12][13][14]

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is a good starting point.[14][15]

    • Flow Rate: 0.2-0.5 mL/min for HPLC.

  • Ionization: Use ESI in positive ion mode, as the indole nitrogen and amide can be readily protonated.

  • HRMS Acquisition: Acquire a full scan spectrum in high-resolution mode to determine the accurate mass of the protonated molecule [M+H]⁺.

  • MS/MS Analysis: Select the [M+H]⁺ ion for collision-induced dissociation (CID) to obtain a fragmentation spectrum.

Expected Fragmentation

MS_Fragmentation Parent 3-Ethyl-5-methyl-1H-indole-2-carboxamide [M+H]⁺ Frag1 Loss of NH₃ -17 Da Parent:f1->Frag1 Frag2 Loss of CO -28 Da Parent:f1->Frag2 Frag3 Loss of C₂H₄ (Ethyl) -28 Da Parent:f1->Frag3

Caption: Predicted MS/MS fragmentation pathways.

High-Performance Liquid Chromatography (HPLC/UPLC): Quantifying Purity

HPLC and UPLC are the gold standards for determining the purity of pharmaceutical compounds.[12][13] For indole derivatives, reversed-phase chromatography with UV detection is highly effective.

Expertise & Causality: The indole chromophore provides strong UV absorbance, typically around 220 nm and 280 nm, making UV detection highly sensitive.[14] A gradient elution method is recommended to ensure the separation of the main peak from any potential impurities with different polarities.

Protocol: Reversed-Phase HPLC for Purity Analysis
  • System: An HPLC or UPLC system with a UV-Vis or photodiode array (PDA) detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust choice.

  • Mobile Phase A: Water + 0.1% Formic Acid or Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile or Methanol + 0.1% of the corresponding acid.

  • Gradient Elution:

    • Start with a high percentage of Mobile Phase A (e.g., 95%).

    • Linearly increase the percentage of Mobile Phase B over 15-20 minutes.

    • Hold at a high percentage of B for a few minutes to elute any non-polar impurities.

    • Return to initial conditions and equilibrate the column.

  • Detection: Monitor at 280 nm, the characteristic absorbance wavelength for the indole ring.[12][14]

  • Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups.[16][17][18]

Expertise & Causality: The spectrum will provide clear evidence for the N-H bonds of the indole and amide, the C=O of the amide, and the aromatic C=C bonds. The positions of these bands are sensitive to hydrogen bonding.

Functional Group Characteristic Wavenumber (cm⁻¹)
Indole N-H Stretch3300 - 3500 (sharp to medium)
Amide N-H Stretch3100 - 3400 (can be two bands, often broad)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
Amide C=O Stretch (Amide I)1630 - 1680 (strong)
Amide N-H Bend (Amide II)1550 - 1640
Aromatic C=C Stretch1450 - 1600
Protocol: FTIR Sample Preparation (ATR)
  • Sample: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding 16 or 32 scans.

  • Background: A background spectrum of the clean, empty ATR crystal should be run prior to the sample.

X-ray Crystallography: The Definitive Structure

For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including stereochemistry and intermolecular interactions.[1][19][20][21]

Expertise & Causality: This technique is the ultimate arbiter of structure. It can reveal details about bond lengths, bond angles, and the crystal packing, which can influence physical properties like solubility and melting point. The presence of hydrogen bonds involving the amide and indole N-H groups is highly likely and will be clearly defined.[19]

Protocol: Crystal Growth and Data Collection
  • Crystal Growth: High-quality single crystals are required. This is often the most challenging step. Common methods include:

    • Slow evaporation of a saturated solution (e.g., in ethanol, ethyl acetate, or a mixture of solvents).

    • Vapor diffusion (diffusing a poor solvent into a solution of the compound in a good solvent).

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with X-rays. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

Conclusion

The analytical characterization of novel 3-Ethyl-5-methyl-1H-indole-2-carboxamide derivatives requires a multi-faceted approach. By systematically applying NMR, MS, HPLC, FTIR, and, where possible, X-ray crystallography, researchers can build a comprehensive and self-validating data package. This rigorous characterization is fundamental to establishing structure-activity relationships and ensuring the quality and integrity of compounds advancing through the drug discovery pipeline.

References

  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. National Institutes of Health (NIH). Available at: [Link]

  • Structure and Morphology of Indole Analogue Crystals. ACS Omega. Available at: [Link]

  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. National Institutes of Health (NIH). Available at: [Link]

  • Study of Mass Spectra of Some Indole Derivatives. Scirp.org. Available at: [Link]

  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed. Available at: [Link]

  • Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Jordan Journal of Chemistry (JJC). Available at: [Link]

  • Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI. Available at: [Link]

  • Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. MDPI. Available at: [Link]

  • Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Indian Chemical Society. Available at: [Link]

  • X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. National Institutes of Health (NIH). Available at: [Link]

  • Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. ResearchGate. Available at: [Link]

  • Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. Preprints.org. Available at: [Link]

  • (PDF) [Determination of indole and skatole in seafood using high performance liquid chromatography (HPLC)]. ResearchGate. Available at: [Link]

  • Mass spectrometry of simple indoles. The Journal of Organic Chemistry. Available at: [Link]

  • X‐ray crystal structure of 4 a. ResearchGate. Available at: [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available at: [Link]

  • (PDF) Structure elucidation and X-ray crystallographic study of 3-(naphth-1-ylmethyl)indole. ResearchGate. Available at: [Link]

  • Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti-Inflammatory & Analgesic Evaluation. ResearchGate. Available at: [Link]

  • SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I. Indian Academy of Sciences. Available at: [Link]

  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. Available at: [Link]

  • FT-IR spectrum of control indole. ResearchGate. Available at: [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Royal Society of Chemistry. Available at: [Link]

  • Indole-5-carboxylic acid - Optional[FTIR] - Spectrum. SpectraBase. Available at: [Link]

  • Figure S5. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 5-chloro-1H-indole-2-carboxylate. ResearchGate. Available at: [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Available at: [Link]

  • Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. Indian Academy of Sciences. Available at: [Link]

  • Monitoring of methylglyoxal/indole interaction by ATR-FTIR spectroscopy and qTOF/MS/MS analysis. National Institutes of Health (NIH). Available at: [Link]

  • FTIR spectra of a 4-aq (1), indole (2), polyindole (3), and copolymer... ResearchGate. Available at: [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. Available at: [Link]

Sources

Application Notes and Protocols for Structure-Activity Relationship Studies of 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indole-2-Carboxylic Acid Scaffold in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Among these, the indole-2-carboxylic acid moiety has emerged as a particularly fruitful starting point for the development of novel therapeutics. Derivatives of this scaffold have been shown to act as potent apoptosis inducers, enzyme inhibitors, and modulators of G-protein coupled receptors (GPCRs).[1][2][3] The versatility of the indole ring, with its multiple sites for chemical modification, makes it an ideal candidate for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.

This guide focuses on 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid as a representative member of this class of compounds. We will provide a framework for conducting comprehensive SAR studies, including synthetic strategies, detailed protocols for biological evaluation, and a discussion of the underlying principles of SAR analysis. While specific biological data for this exact molecule is not extensively reported in publicly available literature, the protocols and strategies outlined herein are based on established methodologies for analogous indole derivatives and are designed to be broadly applicable.

Guiding Principles of SAR for Indole-2-Carboxylic Acid Derivatives

SAR studies for this scaffold typically involve systematic modification of several key positions on the indole ring and the carboxylic acid group. Based on existing literature for related compounds, the following generalizations can guide the design of an analog library for this compound:

  • Position 3 Substituent: The ethyl group at this position is a critical determinant of activity. Varying its size, lipophilicity, and steric bulk can significantly impact biological response.[4]

  • Position 5 Substituent: The methyl group at this position influences the electronic properties and overall topology of the molecule. Exploration of other substituents, such as halogens, methoxy groups, or hydrogen bond donors/acceptors, can modulate activity and selectivity.

  • Indole Nitrogen (N1): Acylation or alkylation of the indole nitrogen can affect the compound's physicochemical properties and its interaction with biological targets.[5]

  • Carboxylic Acid Group (Position 2): This group is often crucial for activity, potentially acting as a key binding motif (e.g., through hydrogen bonding or chelation of metal ions in enzyme active sites).[2] Esterification or conversion to an amide can probe the importance of this acidic functionality.

Synthetic Protocol: Preparation of this compound and Analogs

The synthesis of this compound can be achieved through a multi-step sequence, with the Fischer indole synthesis being a common and versatile method for constructing the core indole scaffold.[6] The following is a generalized protocol that can be adapted for the synthesis of various analogs.

Protocol 1: Synthesis of Ethyl 3-Ethyl-5-methyl-1H-indole-2-carboxylate

  • Step 1: Fischer Indole Synthesis.

    • React 4-methylphenylhydrazine with 2-ketobutanoic acid under acidic conditions (e.g., in acetic acid or ethanol with a catalytic amount of sulfuric acid).

    • Heat the reaction mixture to reflux for 2-4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-water.

    • Collect the precipitated product, which is the ethyl ester of 5-methyl-1H-indole-2-carboxylic acid, by filtration.

    • Purify the crude product by recrystallization or column chromatography.

  • Step 2: Friedel-Crafts Acylation at Position 3.

    • Dissolve the product from Step 1 in a suitable solvent (e.g., 1,2-dichloroethane).

    • Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

    • Cool the mixture in an ice bath and add acetyl chloride dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction by carefully adding it to a mixture of ice and concentrated HCl.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. This yields the 3-acetyl derivative.

  • Step 3: Reduction of the 3-Acetyl Group.

    • Dissolve the 3-acetyl indole derivative in a suitable solvent such as trifluoroacetic acid.

    • Add a reducing agent, for example, triethylsilane.

    • Stir the reaction at room temperature for 2-4 hours.

    • Carefully pour the reaction mixture into water and extract with an organic solvent.

    • Wash the organic layer with a saturated sodium bicarbonate solution and brine.

    • Dry the organic layer and concentrate to obtain the ethyl ester of this compound.

Protocol 2: Hydrolysis to the Carboxylic Acid

  • Dissolve the ethyl ester from Protocol 1 in a mixture of ethanol and an aqueous solution of a base (e.g., 1M sodium hydroxide).

  • Heat the mixture to reflux for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

  • Collect the precipitated this compound by filtration, wash with cold water, and dry.

Biological Evaluation: Protocols for SAR Studies

The choice of biological assays will depend on the therapeutic target of interest. Based on the known activities of indole-2-carboxylic acid derivatives, the following protocols provide a starting point for SAR evaluation.

A. Apoptosis Induction in Cancer Cell Lines

Many indole derivatives exhibit anticancer activity by inducing apoptosis.[4]

Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

  • Cell Culture and Treatment:

    • Seed a human cancer cell line (e.g., T47D breast cancer cells) in a 6-well plate at a density of 1 x 10⁶ cells/well and incubate for 24 hours.

    • Treat the cells with varying concentrations of this compound and its analogs for 24-48 hours. Include a vehicle control (e.g., DMSO).

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA.

    • Wash the cells twice with cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in 1X Annexin-binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Viable cells will be negative for both Annexin V and PI.

    • Early apoptotic cells will be Annexin V positive and PI negative.

    • Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

    • Quantify the percentage of cells in each quadrant to determine the pro-apoptotic activity of the compounds.

B. Enzyme Inhibition Assays

Indole-2-carboxylic acids have been identified as inhibitors of various enzymes.[3]

Protocol 4: General Enzyme Inhibition Assay

This is a generalized protocol that should be adapted for the specific enzyme of interest.[8][9]

  • Assay Setup:

    • Prepare a reaction buffer specific to the target enzyme.

    • In a 96-well plate, add the reaction buffer, the enzyme at a fixed concentration, and varying concentrations of the test compounds (including a vehicle control).

    • Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.

  • Initiation and Detection of Reaction:

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress by measuring the formation of a product or the depletion of a substrate over time using a plate reader (e.g., absorbance, fluorescence, or luminescence).

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

C. GPCR Allosteric Modulator Screening

Indole derivatives can act as allosteric modulators of GPCRs.[10]

Protocol 5: Functional Assay for GPCR Allosteric Modulation

This protocol describes a method to identify positive allosteric modulators (PAMs) or negative allosteric modulators (NAMs).[1][11]

  • Cell Line and Assay Principle:

    • Use a cell line stably expressing the GPCR of interest (e.g., HEK293 cells).

    • The assay measures a downstream signaling event, such as calcium mobilization or cAMP production, upon activation of the receptor.

  • Assay Procedure:

    • Seed the cells in a 96- or 384-well plate.

    • For a PAM screen, treat the cells with the test compounds in the presence of a sub-maximal concentration (e.g., EC₂₀) of a known orthosteric agonist.

    • For a NAM screen, treat the cells with the test compounds in the presence of a near-maximal concentration (e.g., EC₈₀) of the orthosteric agonist.

    • Measure the cellular response using a suitable detection method (e.g., a fluorescent calcium indicator for calcium mobilization or a cAMP assay kit).

  • Data Analysis:

    • For a PAM screen, an increase in the signal compared to the agonist alone indicates a PAM.

    • For a NAM screen, a decrease in the signal indicates a NAM.

    • Perform dose-response curves to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the modulators.

Data Presentation and SAR Analysis

The results of the biological assays should be compiled into a clear and concise format to facilitate SAR analysis.

Table 1: Hypothetical SAR Data for Analogs of this compound

Compound IDR3 SubstituentR5 SubstituentApoptosis (% at 10 µM)Enzyme X IC₅₀ (µM)GPCR Y Fold Shift (EC₅₀)
Lead -CH₂CH₃-CH₃505.23.1 (PAM)
Analog 1 -CH₃-CH₃3510.81.5 (PAM)
Analog 2 -CH₂CH₂CH₃-CH₃623.14.5 (PAM)
Analog 3 -CH₂CH₃-H427.52.8 (PAM)
Analog 4 -CH₂CH₃-Cl751.85.2 (PAM)
Analog 5 -CH₂CH₃-OCH₃554.53.5 (PAM)

Visualizing Experimental Workflows

Diagrams can help to clarify complex experimental procedures.

SAR_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration start Design Analogs of This compound synth Synthesize Analogs start->synth purify Purify & Characterize (NMR, MS, HPLC) synth->purify assay1 Apoptosis Assay (Annexin V/PI) purify->assay1 Test Compounds assay2 Enzyme Inhibition Assay purify->assay2 assay3 GPCR Allosteric Modulation Assay purify->assay3 data Compile Activity Data (IC50, EC50, % Activity) assay1->data assay2->data assay3->data sar Establish Structure-Activity Relationships (SAR) data->sar design Design Next Generation of Analogs sar->design design->start Iterative Optimization

Sources

Troubleshooting & Optimization

Optimizing Fischer Indole Synthesis for "3-Ethyl-5-methyl-1H-indole-2-carboxylic acid": A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of complex heterocyclic compounds. We will delve into the nuances of optimizing the Fischer indole synthesis for a specific, valuable target: 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid . This document moves beyond standard protocols to provide in-depth troubleshooting, mechanistic insights, and practical solutions to common challenges encountered in the laboratory.

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883 by Emil Fischer, remains a powerful and versatile method for creating the indole scaffold.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with an aldehyde or ketone.[3][4] While classic, its success is highly sensitive to substrate electronics, steric factors, and reaction conditions.[3][5]

This guide will provide the expertise and validated protocols necessary to navigate the complexities of this reaction for the synthesis of this compound, a molecule with potential applications in medicinal chemistry.

Reaction Overview: The Synthetic Blueprint

The synthesis of our target molecule proceeds via the reaction of 4-methylphenylhydrazine with 2-ketobutanoic acid , followed by an acid-catalyzed intramolecular cyclization.

Overall Reaction Scheme:

The key intermediate is the phenylhydrazone, which can be pre-formed and isolated or, more conveniently, generated in situ.[3][6] The subsequent steps involve a cascade of tautomerization, a[1][1]-sigmatropic rearrangement, cyclization, and finally, the elimination of ammonia to form the aromatic indole ring.[1][7]

Troubleshooting Guide: From Theory to Practice

This section is structured to address the most common and challenging issues encountered during the synthesis. Each question represents a real-world problem, followed by a detailed analysis and actionable solutions.

Q1: My reaction is giving a very low yield or failing completely. What are the primary causes and how can I fix it?

This is the most frequent issue and can be attributed to several factors, from catalyst choice to the stability of intermediates.[8]

Potential Causes & Solutions:

  • Inappropriate Acid Catalyst: The choice and concentration of the acid are critical.[5][8] A catalyst that is too weak may not facilitate the key[1][1]-sigmatropic rearrangement, while one that is too strong can lead to degradation of the starting materials or the final product.[6][8] The electron-donating methyl group on the phenylhydrazine ring can make the substrate more susceptible to side reactions like N-N bond cleavage under harsh acidic conditions.[5][6]

    Catalyst Type Examples Typical Conditions Considerations for this Synthesis
    Brønsted Acids Acetic Acid, p-Toluenesulfonic acid (pTSA), Sulfuric Acid, Polyphosphoric Acid (PPA)[1]80-150°C[9]Acetic acid can serve as both catalyst and solvent, offering milder conditions.[10] PPA is a strong dehydrating agent and can be very effective but may require higher temperatures and can lead to charring.
    Lewis Acids Zinc chloride (ZnCl₂), Boron trifluoride (BF₃), Ferric chloride (FeCl₃)[3][10]70-200°C[9]ZnCl₂ is a classic and often effective catalyst.[7] It is crucial to use anhydrous ZnCl₂ as water can inhibit the reaction.

    Actionable Advice:

    • Start Mild: Begin with glacial acetic acid as the solvent and catalyst, refluxing the reaction mixture.[10]

    • Increase Acidity Methodically: If the reaction is sluggish, consider adding a stronger catalyst like pTSA. If that fails, move to stronger options like PPA or anhydrous ZnCl₂ in a higher boiling solvent like toluene or xylene.[6]

    • Optimize Catalyst Loading: The amount of catalyst is crucial. Start with catalytic amounts (e.g., 0.1-0.2 equivalents for pTSA) and increase if necessary. For catalysts like PPA or ZnCl₂, they are often used in larger, stoichiometric quantities.[9]

  • Unstable Hydrazone Intermediate: The phenylhydrazone of 2-ketobutanoic acid may be unstable under certain conditions. Actionable Advice:

    • In Situ Formation: The most reliable approach is to form the hydrazone in situ.[6] This involves mixing the 4-methylphenylhydrazine and 2-ketobutanoic acid directly in the acidic medium. This minimizes the decomposition of the intermediate.

  • Suboptimal Reaction Temperature: The Fischer indole synthesis is thermally driven, particularly the rearrangement step.[11] Actionable Advice:

    • Systematically vary the temperature. If using acetic acid, start at reflux (~118°C). For higher temperatures, switch to solvents like toluene (~111°C, but allows for azeotropic removal of water) or xylene (~140°C). Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal balance between reaction rate and product degradation.

  • N-N Bond Cleavage: This is a major competing side reaction, especially with electron-rich hydrazines.[6][12] It leads to the formation of 4-methylaniline and other byproducts instead of the desired indole.[13] Actionable Advice:

    • Use milder acidic conditions and the lowest effective temperature to disfavor this pathway.[6]

Q2: I'm observing multiple spots on my TLC plate, indicating significant side product formation. What are these byproducts and how can I minimize them?

Side product formation is common and understanding the likely culprits is key to suppression.

Common Side Products & Mitigation Strategies:

  • Aniline Derivatives: The primary byproduct from N-N bond cleavage is 4-methylaniline.[12][13]

    • Mitigation: As discussed above, employ milder reaction conditions (lower temperature, less harsh acid) to minimize this cleavage.[6]

  • Regioisomers: While your starting 4-methylphenylhydrazine is symmetrical concerning the hydrazine group, if there were impurities or alternative starting materials, the formation of regioisomers could be a concern with unsymmetrical ketones.[6] For this specific synthesis, it is not a primary concern.

  • Degradation/Polymerization: Indoles, especially under strong acid and high heat, can degrade or polymerize, leading to tar formation.[6]

    • Mitigation: Monitor the reaction closely using TLC. Once the product spot appears maximal and starting material is consumed, work up the reaction promptly. Do not let the reaction run for an extended period unnecessarily. Using an inert atmosphere (Nitrogen or Argon) can sometimes help.

Q3: I'm struggling with the work-up and purification of the final product. How can I effectively isolate pure this compound?

The carboxylic acid functionality of the target molecule requires a specific purification strategy.

Isolation and Purification Protocol:

  • Quenching: After cooling the reaction mixture, carefully pour it onto crushed ice or into cold water. This will precipitate the crude product and dilute the acid.

  • Extraction (Acid-Base Chemistry is Key):

    • The product is a carboxylic acid and will be deprotonated and soluble in a basic aqueous solution.

    • Add a suitable organic solvent like ethyl acetate.

    • Slowly add a base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide solution) until the aqueous layer is basic (pH > 8).

    • Separate the layers. The desired product is now in the aqueous layer as its sodium salt. The neutral and basic impurities (like 4-methylaniline) will remain in the organic layer.[14][15]

    • Wash the aqueous layer with fresh ethyl acetate to remove any remaining organic impurities.

  • Precipitation:

    • Cool the basic aqueous layer in an ice bath.

    • Slowly acidify with a strong acid (e.g., cold 1M HCl) until the pH is acidic (pH < 4).[14]

    • The carboxylic acid product will precipitate out of the solution.

  • Collection and Drying:

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water to remove any inorganic salts.

    • Dry the product thoroughly under vacuum.

  • Recrystallization:

    • If further purification is needed, recrystallize the solid from a suitable solvent system, such as ethanol/water or toluene.[14]

Frequently Asked Questions (FAQs)

  • Q: Can I use the ethyl ester of 2-ketobutanoic acid instead of the free acid?

    • A: Yes, this is a very common and often preferred strategy. Using ethyl 2-ketobutanoate will yield ethyl 3-ethyl-5-methyl-1H-indole-2-carboxylate .[16] This ester is often easier to purify via standard column chromatography or recrystallization. The ester can then be hydrolyzed to the desired carboxylic acid in a subsequent step, typically by refluxing with NaOH or KOH in an alcohol/water mixture.[9]

  • Q: How can I best monitor the reaction's progress?

    • A: Thin Layer Chromatography (TLC) is the most effective method. Use a solvent system like 30-50% ethyl acetate in hexanes. The indole product will be highly UV-active. You can also stain with potassium permanganate. Compare the reaction mixture to spots of your starting materials (4-methylphenylhydrazine and 2-ketobutanoic acid). The reaction is complete when the starting hydrazine spot has disappeared.

  • Q: What are the critical safety precautions for this synthesis?

    • A: Phenylhydrazines are toxic and potential carcinogens; always handle them in a fume hood with appropriate personal protective equipment (gloves, safety glasses).[4] Strong acids like PPA and H₂SO₄ are highly corrosive. Quenching the reaction mixture should be done slowly and carefully, especially when using large amounts of strong acid.

Visualizing the Process

Mechanism of Synthesis

The following diagram illustrates the key steps in the formation of this compound.

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_end Final Product Hydrazine 4-Methylphenylhydrazine Hydrazone Hydrazone Formation (Condensation) Hydrazine->Hydrazone Ketoacid 2-Ketobutanoic Acid Ketoacid->Hydrazone Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization (+H⁺) Diimine Di-imine Intermediate Enamine->Diimine [3,3]-Sigmatropic Rearrangement Aminal Cyclized Aminal Diimine->Aminal Aromatization & Cyclization Indole 3-Ethyl-5-methyl-1H-indole- 2-carboxylic acid Aminal->Indole -NH₃ (Elimination)

Caption: Mechanism of the Fischer Indole Synthesis.

Troubleshooting Workflow

This decision tree provides a logical path for diagnosing and solving common issues.

Troubleshooting_Workflow cluster_yield Yield Optimization cluster_purity Purity Optimization Start Reaction Start Check_Yield Low or No Yield? Start->Check_Yield Check_Purity Side Products Present? Check_Yield->Check_Purity No Change_Catalyst Optimize Acid Catalyst (e.g., Acetic Acid -> PPA) Check_Yield->Change_Catalyst Yes Success Successful Synthesis Check_Purity->Success No Milder_Cond Use Milder Conditions (Lower Temp/Acid Conc.) Check_Purity->Milder_Cond Yes Failure Reaction Failure (Re-evaluate Route) Change_Temp Adjust Temperature Change_Catalyst->Change_Temp In_Situ Use In Situ Hydrazone Formation Change_Temp->In_Situ In_Situ->Check_Yield Monitor_TLC Monitor by TLC & Reduce Reaction Time Milder_Cond->Monitor_TLC Purify Optimize Purification (Acid-Base Extraction) Monitor_TLC->Purify Purify->Success

Caption: Troubleshooting Decision Tree.

Validated Experimental Protocol

This protocol outlines a robust procedure for the synthesis of the target molecule.

Synthesis of this compound

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-methylphenylhydrazine hydrochloride (1.0 eq) and 2-ketobutanoic acid (1.1 eq).

  • Solvent/Catalyst Addition: Add glacial acetic acid to the flask to act as both the solvent and catalyst (a concentration of ~0.5 M is a good starting point).

  • Heating: Heat the reaction mixture to reflux (approximately 118°C) with vigorous stirring. Use an oil bath for stable temperature control.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., 40% ethyl acetate/hexanes with 1% acetic acid). The reaction is typically complete within 2-6 hours, as indicated by the consumption of the 4-methylphenylhydrazine.

  • Work-up - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing a large volume of ice water with stirring. A precipitate should form.

  • Work-up - Filtration: Collect the crude solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acetic acid and other water-soluble impurities.

  • Work-up - Acid/Base Purification:

    • Suspend the crude solid in ethyl acetate and transfer to a separatory funnel.

    • Add saturated sodium bicarbonate solution and shake until all the solid has dissolved into the aqueous layer.

    • Separate the layers and discard the organic layer.

    • Wash the aqueous layer once more with ethyl acetate.

    • Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl until no more precipitate forms (pH ~2-3).

  • Final Isolation: Collect the purified solid product by vacuum filtration, wash with a small amount of cold water, and dry under high vacuum to a constant weight.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

References

  • Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]

  • Wikipedia. Fischer indole synthesis. [Link]

  • Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

  • Garg, N. K., et al. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society. [Link]

  • Taber, D. F., & Stachel, S. J. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. [Link]

  • Petrucci, F., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules. [Link]

  • Reddit. Problems with Fischer indole synthesis. [Link]

  • Garg, N. K., et al. (2011). Why Do Some Fischer Indolizations Fail?. PMC - NIH. [Link]

  • ChemistryViews. Catalytic Version of the Fischer Indole Synthesis. (2021). [Link]

  • Google Patents.
  • Royal Society of Chemistry. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). [Link]

  • MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. [Link]

  • PubMed. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. [Link]

  • Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]

  • Taylor & Francis Online. A Practical Synthesis of Indole-2-carboxylic Acid. (2017). [Link]

  • Canadian Science Publishing. An improved method for decarboxylating indole-2-carboxylic acids and its application in the synthesis. [Link]

  • ResearchGate. How can I purify carboxylic acid?. (2013). [Link]

Sources

Technical Support Center: Synthesis of 3-Ethyl-5-methyl-1H-indole-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Ethyl-5-methyl-1H-indole-2-carboxamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and improve the yield and purity of your target compound.

Overview of the Synthetic Pathway

The synthesis of 3-Ethyl-5-methyl-1H-indole-2-carboxamide typically follows a multi-step sequence. The core indole scaffold is constructed via the classic Fischer indole synthesis, followed by functional group manipulations to install the carboxamide. A common route involves:

  • Fischer Indole Synthesis: Reaction of 4-methylphenylhydrazine with an appropriate keto-ester, such as ethyl 2-oxopentanoate, to form ethyl 3-ethyl-5-methyl-1H-indole-2-carboxylate.

  • Saponification: Hydrolysis of the resulting ester to the corresponding carboxylic acid, 3-ethyl-5-methyl-1H-indole-2-carboxylic acid.

  • Amidation: Conversion of the carboxylic acid to the final 3-Ethyl-5-methyl-1H-indole-2-carboxamide.

This guide is structured to address potential issues at each of these critical stages.

Troubleshooting Guide & FAQs

Part 1: Fischer Indole Synthesis of Ethyl 3-Ethyl-5-methyl-1H-indole-2-carboxylate

The Fischer indole synthesis is a robust reaction but can be sensitive to catalyst choice, temperature, and substrate quality.[1][2][3]

Question: My Fischer indole cyclization is giving very low yields. What are the most likely causes?

Answer: Low yields in this step are a common issue and can often be traced back to several key factors:

  • Suboptimal Acid Catalyst: The choice of acid is critical.[3][4][5] Both Brønsted acids (e.g., H₂SO₄, p-TsOH, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are used.[1][3][4] The optimal catalyst is substrate-dependent. If you are experiencing low yields, consider screening a panel of catalysts. Polyphosphoric acid (PPA) is often effective for challenging cyclizations.[6]

  • Incorrect Temperature and Reaction Time: This reaction often requires elevated temperatures to drive the[6][6]-sigmatropic rearrangement.[6][7] However, excessive heat can lead to decomposition and tar formation.[1] We recommend starting with conditions reported in the literature for similar substrates and then systematically optimizing the temperature.[6]

  • Poor Quality Phenylhydrazine: The starting 4-methylphenylhydrazine is susceptible to oxidation. Impurities can significantly inhibit the reaction. Using freshly purified or a high-purity commercial grade is essential. The hydrochloride salt is often more stable and can be a better choice.[6]

  • Side Reactions: The formation of side products, such as regioisomers or products from N-N bond cleavage, can diminish the yield of the desired indole.[8][9] This is particularly problematic if electron-donating groups are present, which can stabilize intermediates that lead to cleavage rather than cyclization.[8][9]

Question: I am observing significant tar formation in my reaction mixture. How can I prevent this?

Answer: Tar formation is typically a sign of product or intermediate degradation under harsh acidic conditions and high temperatures. To mitigate this:

  • Lower the Temperature: While heat is necessary, find the minimum temperature required for the reaction to proceed at a reasonable rate.

  • Use a Milder Acid: A stronger acid is not always better. Acetic acid can serve as both a catalyst and a solvent and may be sufficient to promote cyclization while minimizing degradation.[6]

  • Control the Addition Rate: If the reaction is highly exothermic, consider slow, portion-wise addition of the catalyst or one of the reactants to maintain better temperature control.

  • Consider a One-Pot Procedure: Forming the hydrazone in situ followed by cyclization without isolation can sometimes improve overall efficiency and reduce handling losses that might contribute to degradation.[1]

Question: My ketone (ethyl 2-oxopentanoate) is unsymmetrical. Am I at risk of forming regioisomers?

Answer: Yes, the use of an unsymmetrical ketone can lead to the formation of two different indole regioisomers. In the case of ethyl 2-oxopentanoate, cyclization can occur towards either the methyl or the propyl side of the ketone. However, the reaction generally favors cyclization toward the less sterically hindered and more nucleophilic enamine intermediate. A weakly acidic medium may favor indolization toward the more functionalized carbon.[4] If you are observing a mixture of isomers, they will likely need to be separated by column chromatography.[4]

Part 2: Saponification of the Indole Ester

The hydrolysis of the ethyl ester to the carboxylic acid is typically straightforward but requires careful control to avoid side reactions.

Question: The saponification of my ethyl indole-2-carboxylate is incomplete. What can I do?

Answer: Incomplete hydrolysis is usually due to insufficient reaction time, temperature, or base concentration.

  • Increase Reaction Time/Temperature: Indole esters can be somewhat sterically hindered. Ensure you are allowing sufficient time at reflux for the reaction to go to completion. Monitoring by TLC is crucial.

  • Use a Stronger Base or Co-solvent: While NaOH or KOH in aqueous ethanol or methanol is standard, using a stronger base or a co-solvent like THF or dioxane can improve the solubility of the ester and accelerate the reaction.

  • Phase Transfer Catalysis: For particularly stubborn esters, a phase transfer catalyst (e.g., tetrabutylammonium bromide) can be employed to facilitate the reaction between the aqueous base and the organic ester.

Question: I am concerned about the stability of the indole ring under strong basic conditions. Is this a valid concern?

Answer: Yes, the indole nucleus can be sensitive to harsh conditions. While generally stable to basic hydrolysis, prolonged exposure to high concentrations of strong base at elevated temperatures can potentially lead to degradation. It is best to use the mildest conditions necessary to achieve complete hydrolysis.[10]

Part 3: Amidation to Form 3-Ethyl-5-methyl-1H-indole-2-carboxamide

The final amidation step involves activating the carboxylic acid and reacting it with an ammonia source. The choice of coupling reagent is key to success.

Question: My amide coupling reaction has a low yield. Which coupling reagent should I use?

Answer: The direct reaction between a carboxylic acid and an amine (or ammonia) to form an amide is generally unfavorable and requires activation of the carboxylic acid.[11] There is a wide array of coupling reagents available, each with its own advantages.

  • Carbodiimides: Reagents like DCC, DIC, and EDC are common and effective.[11][12] EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.[13]

  • Uronium/Aminium Reagents: Reagents like HATU and HBTU are highly efficient and react faster with less risk of racemization if chiral centers are present.[12] HATU is particularly effective for hindered couplings.

  • Phosphonium Reagents: Reagents like PyBOP and PyAOP are also very effective, especially for coupling N-methylated amino acids.[12]

If one class of reagent is giving poor results, switching to another is a standard troubleshooting step. For indole-2-carboxylic acids, uronium reagents like HATU are often a reliable choice.[13]

Question: What are common side reactions during the amidation step, and how can I avoid them?

Answer:

  • Racemization: If there are chiral centers adjacent to the activating group, racemization can occur. Using additives like HOBt or employing reagents like HATU can suppress this.[12]

  • O-Acylisourea Rearrangement: When using carbodiimides, the active O-acylisourea intermediate can rearrange to an unreactive N-acylurea, consuming your starting material. This can be minimized by adding the amine promptly after the activating agent and by using an additive like HOBt.

  • Dehydration of Primary Amide: The primary carboxamide product can sometimes be dehydrated to the corresponding nitrile under the reaction conditions, especially if a strong activating agent is used. Careful control of stoichiometry and reaction time is important.

Question: I am having difficulty purifying my final carboxamide product. Any suggestions?

Answer: Indole carboxamides can sometimes be challenging to purify due to their polarity and potential for hydrogen bonding, which can cause streaking on silica gel columns.

  • Solvent System Optimization: Experiment with different solvent systems for column chromatography. Adding a small amount of a polar solvent like methanol to a dichloromethane or ethyl acetate/hexane mixture can help. Sometimes, a small amount of triethylamine or acetic acid is added to the eluent to improve peak shape for basic or acidic compounds, respectively.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is an excellent method for purification.

  • Reverse-Phase Chromatography: If normal-phase chromatography fails, reverse-phase (C18) flash chromatography or preparative HPLC can be an effective alternative.[14]

Data and Protocols

Table 1: Comparison of Acid Catalysts for Fischer Indole Synthesis
CatalystTypical ConditionsAdvantagesDisadvantagesReference
H₂SO₄ 5-10% in EtOH, refluxInexpensive, strong acidCan cause charring/degradation[3][4]
p-TsOH Catalytic amount, toluene, refluxMilder than H₂SO₄, good yieldsCan be slower[1][4]
ZnCl₂ 1-2 eq., neat or in solvent, 120-180 °CEffective Lewis acidHarsh conditions, hygroscopic[1][3]
PPA Used as solvent/catalyst, 80-120 °CExcellent for difficult cyclizationsViscous, difficult workup[6]
Acetic Acid Used as solvent/catalyst, refluxMild, acts as solventMay not be strong enough for all substrates[4][6]
Experimental Workflow: General Synthesis

SynthesisWorkflow cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Saponification cluster_2 Step 3: Amidation A 4-Methylphenylhydrazine + Ethyl 2-oxopentanoate B Acid Catalyst (e.g., PPA) Heat (e.g., 100 °C) A->B C Reaction Monitoring (TLC) B->C D Workup & Purification (Quench, Extract, Column) C->D E Ethyl 3-ethyl-5-methyl- 1H-indole-2-carboxylate D->E F Indole Ester (from Step 1) E->F G Base (e.g., NaOH aq.) Solvent (e.g., EtOH), Reflux F->G H Reaction Monitoring (TLC) G->H I Acidification & Isolation (Filter/Extract) H->I J 3-Ethyl-5-methyl-1H- indole-2-carboxylic acid I->J K Indole Carboxylic Acid (from Step 2) J->K L Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) K->L N Workup & Purification (Extract, Column/Recrystallize) L->N M Ammonia Source (e.g., NH4Cl) M->L O Final Product: 3-Ethyl-5-methyl-1H- indole-2-carboxamide N->O

Caption: General workflow for the synthesis of 3-Ethyl-5-methyl-1H-indole-2-carboxamide.

Detailed Protocol: Amidation using HATU
  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in a suitable anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 5 minutes.

  • Activation: Add HATU (1.1 eq) and Ammonium Chloride (NH₄Cl) (1.5 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the progress by TLC until the starting carboxylic acid is consumed (typically 2-4 hours).

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to afford the pure 3-Ethyl-5-methyl-1H-indole-2-carboxamide.

Note: This is a general procedure and may require optimization for your specific scale and setup.

Reaction Mechanism: HATU-mediated Amide Coupling

AmidationMechanism RCOOH Indole-COOH ActiveEster O-Acyl(tetramethyl)isouronium (Active Ester) RCOOH->ActiveEster Activation HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->ActiveEster Deprotonates Acid Product Indole-CONH2 (Final Product) ActiveEster->Product Nucleophilic Attack NH3 NH3 (from NH4Cl + Base) NH3->Product Byproduct HOAt + Tetramethylurea

Caption: Simplified mechanism of HATU-mediated amide bond formation.

References

  • Organic Syntheses Procedure. Indole-2-carboxylic acid, ethyl ester. Available from: [Link]

  • Taber, D. F., & Neubert, P. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53447-53479. Available from: [Link]

  • Kwan, A. T., & Garg, N. K. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5768–5771. Available from: [Link]

  • Kwan, A. T., & Garg, N. K. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5768-5771. Available from: [Link]

  • Kaunas University of Technology. Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. Available from: [Link]

  • El-Sayed, M. A., et al. (2021). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 26(11), 3333. Available from: [Link]

  • Jones, C. M., et al. (2017). Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores. Organic & Biomolecular Chemistry, 15(1), 81-87. Available from: [Link]

  • Lun, S., et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Infectious Diseases, 6(12), 3365–3377. Available from: [Link]

  • Reddit r/Chempros. Problems with Fischer indole synthesis. (2021). Available from: [Link]

  • Comins, D. L., et al. (1993). Regiospecific functionalization of indole-2-carboxylates and diastereoselective preparation of the corresponding indolines. The Journal of Organic Chemistry, 58(23), 6245-6250. Available from: [Link]

  • Grokipedia. Fischer indole synthesis. Available from: [Link]

  • Chien, C. T., et al. (2014). Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. Bioorganic & Medicinal Chemistry, 22(1), 276-285. Available from: [Link]

  • Wikipedia. Fischer indole synthesis. Available from: [Link]

  • Aapptec Peptides. Coupling Reagents. Available from: [Link]

  • An, D., et al. (2015). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Molecules, 20(10), 17955–17983. Available from: [Link]

  • Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. ARKIVOC, 2019(2), 163-175. Available from: [Link]

  • Annand, R. S., et al. (2016). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Medicinal Chemistry Letters, 7(12), 1145–1150. Available from: [Link]

  • Shirude, P. S., et al. (2013). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. Journal of Medicinal Chemistry, 56(18), 7375–7388. Available from: [Link]

  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Bioorganic Chemistry, 146, 107297. Available from: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • Zhang, L., & Chen, J. R. (2020). Indole‐N‐Carboxylic Acids and Indole‐N‐Carboxamides in Organic Synthesis. Chemistry–An Asian Journal, 15(7), 968-982. Available from: [Link]

  • Shirvani, F., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. E-Journal of Chemistry, 7(1), 1-4. Available from: [Link]

  • Fisher Scientific. Amide Synthesis. Available from: [Link]

  • Wang, X., et al. (2015). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. Molecules, 20(12), 21898–21908. Available from: [Link]

  • Kumar, A., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry, 12(5), 785-794. Available from: [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]

  • Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Available from: [Link]

  • Abdel-Aziz, M., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5664. Available from: [Link]

  • PrepChem.com. Synthesis of methyl indole-5-carboxylate. Available from: [Link]

  • Google Patents. WO2008072257A2 - Process for the preparation of indole derivatives.

Sources

Troubleshooting low conversion in indole-2-carboxamide coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Indole-2-Carboxamide Coupling Reactions

Welcome to the technical support center for indole-2-carboxamide synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with amide coupling reactions involving the indole-2-carboxylic acid scaffold. Low conversion is a frequent and frustrating issue, often stemming from a subtle interplay of factors. This document provides a structured, question-and-answer-based approach to diagnose and resolve these problems, grounded in mechanistic principles and field-proven solutions.

Part 1: Foundational Troubleshooting - Reagents and Starting Materials

This section addresses the most common culprits for low conversion: the quality and handling of your starting materials and reagents. Overlooking these fundamentals is a frequent source of failed or low-yielding reactions.

Q1: My reaction shows very little to no product formation. Where should I start my investigation?

A1: Always begin by rigorously assessing your starting materials and reaction setup. The most common sources of complete reaction failure are often the simplest to fix.

  • Purity of Indole-2-Carboxylic Acid: The indole nucleus is susceptible to oxidation, especially if substituted with electron-donating groups. Verify the purity of your indole-2-carboxylic acid by ¹H NMR and LC-MS. Older starting materials can degrade, forming colored impurities that may inhibit catalysis.

  • Purity and Stoichiometry of the Amine: Ensure your amine is pure and, critically, that its stoichiometry is correct. If you are using an amine salt (e.g., a hydrochloride salt), you must add at least one extra equivalent of a non-nucleophilic base (like DIPEA or triethylamine) to liberate the free amine.[1] Failure to do so is a very common reason for reaction failure.

  • Quality of the Coupling Reagent: Amide coupling reagents, particularly carbodiimides like EDC and uronium salts like HATU, are moisture-sensitive.[2] Use a freshly opened bottle or a properly stored reagent. If you suspect your coupling reagent has degraded, test it in a reliable, well-established control reaction.

  • Solvent Anhydrousness: Many coupling reactions are highly sensitive to water. Water can hydrolyze activated intermediates (like acyl-isourea from EDC) back to the carboxylic acid, effectively killing the reaction. Use freshly dried solvents, and conduct the reaction under an inert atmosphere (Nitrogen or Argon). While some protocols use aqueous bases, the main coupling step should be anhydrous.[3]

Q2: I'm using an amine hydrochloride salt with HATU and DIPEA, but the conversion is still poor. What could be wrong?

A2: This is a classic issue. While you have correctly identified the need for a base to neutralize the salt, the timing and stoichiometry are crucial.

The reaction requires base for two distinct purposes:

  • Freeing the Amine: One equivalent of base is consumed to neutralize the HCl salt.

  • Facilitating the Coupling: HATU-mediated couplings require a non-nucleophilic base (typically 2-3 equivalents of DIPEA) to facilitate the reaction and mop up acidic byproducts.

Therefore, if you are using an amine hydrochloride, you need a total of 3-4 equivalents of base . A common mistake is to use only the standard 2 equivalents, leaving half of your amine locked as an unreactive salt.

Troubleshooting Protocol:

  • In an inert-atmosphere flask, dissolve the indole-2-carboxylic acid and the amine hydrochloride salt in anhydrous DMF or CH2Cl2.

  • Add 3-4 equivalents of DIPEA and stir for 10-15 minutes at room temperature. This ensures the complete formation of the free amine.

  • In a separate flask, dissolve the coupling reagent (e.g., 1.1 eq of HATU) in the solvent.

  • Add the coupling reagent solution to the first flask and let the reaction proceed. This sequential addition often improves yields.[2]

Part 2: Optimizing Reaction Conditions

If your reagents are pristine, the next step is to scrutinize the reaction parameters. The choice of solvent, base, and temperature can dramatically influence the outcome.

Q3: Which coupling reagent is best for indole-2-carboxamides? I've had low yields with EDC/HOBt.

A3: There is no single "best" reagent; the optimal choice depends on the steric and electronic properties of your specific amine.[2] However, for indole-2-carboxamides, which can be challenging, a systematic screen is recommended.

The indole-2-carboxylic acid is relatively electron-rich, which can affect the reactivity of the carboxyl group. If a "simple" carbodiimide like EDC is failing, it's often beneficial to move to a more potent activating agent.

Coupling ReagentAdditiveCommon BaseKey Characteristics & Use Cases
EDC HOBt, NHSDIPEA, Et3NCost-effective standard. Byproduct is a water-soluble urea, simplifying workup. May fail with hindered or electron-poor amines.[4]
DCC HOBt, DMAPDIPEA, Et3NHighly effective but produces a dicyclohexylurea (DCU) byproduct that is often difficult to remove.[2]
HATU / HBTU None (built-in)DIPEA, LutidineHighly reactive uronium salts. Excellent for hindered substrates and reducing racemization. HATU is generally considered more potent than HBTU.[5]
T3P® (Propylphosphonic Anhydride)NonePyridine, DIPEAVery powerful reagent. Byproducts are water-soluble phosphates. Excellent for difficult couplings and large-scale synthesis.
Acyl Chloride Formation SOCl₂ or (COCl)₂Pyridine, Et3NA two-step process. Can be very effective but harsh conditions may not be suitable for complex molecules with sensitive functional groups.[6]

Recommendation: If EDC/HOBt fails, HATU is an excellent next choice for indole-2-carboxamide synthesis due to its high reactivity.[2]

Q4: My reaction stalls at ~50% conversion. What are the likely causes and solutions?

A4: Stalling is often a sign of either product inhibition, reagent decomposition, or the formation of a stable, unreactive intermediate.

Causality & Troubleshooting Steps:

  • Inadequate Base Strength/Amount: The basicity of the indole N-H (pKa ≈ 17) is generally not an issue, but if your amine is particularly weak or your carboxylic acid is acidic, the reaction medium's pH can drop, protonating the amine and halting the reaction.

    • Solution: Ensure you are using at least 2 equivalents of a suitable base like DIPEA (pKaH ≈ 10.8). If your amine is very electron-poor (e.g., a nitro-aniline), a stronger non-nucleophilic base might be required.

  • Side Reactions: The activated carboxylic acid is highly reactive. If the desired nucleophilic attack by the amine is slow (e.g., due to sterics), the activated species can react with other nucleophiles or rearrange. With carbodiimides, the O-acylisourea intermediate can rearrange to an unreactive N-acylurea.

    • Solution: Add the coupling reagent at 0 °C to control the initial activation, then allow the reaction to warm to room temperature. This can minimize the lifetime of the highly reactive intermediate and favor the desired reaction pathway.

  • Solubility Issues: If the product is insoluble in the reaction solvent, it may precipitate out, coating the starting materials and preventing the reaction from reaching completion.

    • Solution: Visually inspect the reaction. If a precipitate has formed, try switching to a more polar aprotic solvent like DMF or NMP, or gently heat the reaction mixture (e.g., to 40-50 °C).

G

Part 3: Advanced Topics - Palladium-Catalyzed Couplings

For certain advanced syntheses, amide bonds are formed via cross-coupling reactions, often using palladium catalysts. These methods present a unique set of challenges.

Q5: I am attempting a Pd-catalyzed decarbonylative coupling with an indole-2-carboxamide and getting low conversion. What are the critical parameters?

A5: Palladium-catalyzed couplings of amides are powerful but mechanistically complex, involving selective C-N bond activation.[7] Success hinges on the precise combination of the palladium precatalyst, ligand, and base.

Key Mechanistic Steps & Failure Points:

  • Oxidative Addition: The Pd(0) species must insert into the amide's N-C(O) bond. This is often the rate-limiting step and is highly dependent on the ligand.

  • Decarbonylation: The resulting acylpalladium intermediate must extrude carbon monoxide (CO) to form an aryl-palladium species.[7]

  • Transmetalation & Reductive Elimination: The standard steps of a cross-coupling cycle follow.

G

Troubleshooting Palladium-Catalyzed Reactions:

  • Ligand Choice is Critical: The ligand stabilizes the palladium center and modulates its reactivity. For C-N activation, both monodentate and bidentate phosphine ligands can be effective.[7] The choice of ligand can influence which step (oxidative addition vs. reductive elimination) is favored.[8] A ligand screen is almost always necessary. Common choices include Xantphos, dppf, and Buchwald-type biaryl phosphine ligands.

  • Palladium Precatalyst: The source of Pd(0) is important. Air-stable Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are often used and are reduced in situ. Ensure your precatalyst is from a reliable source.

  • Base Selection: Unlike standard amide couplings, the base in a Pd-catalyzed reaction plays a more complex role, often participating in the activation of the precatalyst and the transmetalation step.[9] Mild bases like K₂CO₃ or Cs₂CO₃ are common. Strong, nucleophilic bases can degrade the catalyst or reactants.

  • Catalyst Deactivation: The active Pd(0) species can be sensitive to oxygen and impurities. Thoroughly degas your reaction mixture (e.g., by sparging with argon or using freeze-pump-thaw cycles) before adding the catalyst.

Experimental Protocol for Screening: Set up an array of small-scale reactions in parallel to screen different ligands and bases.

  • Stock Solutions: Prepare stock solutions of your indole-2-carboxamide, coupling partner, and base in a degassed solvent (e.g., dioxane or toluene).

  • Reaction Vials: To an array of vials under argon, add the palladium precatalyst (e.g., 2 mol % Pd₂(dba)₃) and the ligand (e.g., 4.4 mol %).

  • Addition: Add the stock solutions to each vial.

  • Heating: Seal the vials and heat to the desired temperature (e.g., 80-110 °C).

  • Analysis: Monitor each reaction by LC-MS after a set time (e.g., 12 hours) to identify the most promising conditions.

References

  • Wang, C., Wasa, M., & Yu, J. (2019). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science, 10(35), 8104–8110. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Retrieved from [Link]

  • Sharma, S., et al. (2025). Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. Organic & Biomolecular Chemistry. [Link]

  • Voll, C. A. J., et al. (2021). Enhancing activity and selectivity of palladium catalysts in ketone α-arylation by tailoring the imine chelate of pyridinium amidate (PYA) ligands. Chemical Science, 12(28), 9696–9704. [Link]

  • Singh, P., & Kumar, A. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]

  • Jin, Z., et al. (2021). Palladium-Catalyzed Coupling of Amides and Cyclopropanols for the Synthesis of γ-Diketones. ChemRxiv. [Link]

  • Gunosewoyo, H., et al. (2024). Tricyclic Indole-2-Carboxamides Show Antitumor Properties. ChemistryViews. [Link]

  • Rondón, E., et al. (2020). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 25(23), 5722. [Link]

  • Chibale, K., et al. (2019). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Infectious Diseases, 5(9), 1569–1581. [Link]

  • Gunosewoyo, H., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry, 12(5), 735–743. [Link]

  • Li, J., et al. (2019). Divergent Synthesis of Indole-2-carboxylic Acid Derivatives via Ligand-free Copper-catalyzed Ullmann Coupling Reaction. ResearchGate. [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2025). Journal of Medicinal Chemistry. [Link]

  • Charville, H., et al. (2011). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 1(1), 59–81. [Link]

  • Ojeda-Porras, A., & Gamba-Sánchez, D. (2016). Recent Developments in Amide Synthesis Using Nonactivated Starting Materials. The Journal of Organic Chemistry, 81(23), 11548–11555. [Link]

  • Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1). (2013). PubMed. [Link]

  • cynicalbrit. (2022). amide coupling help. Reddit. Retrieved from [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • Kriggy_. (2021). Tips and tricks for difficult amide bond formation?. Reddit. Retrieved from [Link]

  • Why is my Amide Coupling Not working using Cysteamine?. (2021). ResearchGate. [Link]

  • Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). (2014). Journal of Medicinal Chemistry. [Link]

  • Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. (2020). ACS Infectious Diseases. [Link]

Sources

Technical Support Center: Purification of 3-Ethyl-5-methyl-1H-indole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid and its derivatives. This guide is structured to provide direct, actionable solutions to common purification challenges encountered during synthesis and work-up. Our focus is on explaining the "why" behind each step, empowering you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the purification of indole-2-carboxylic acid derivatives.

Q1: My crude product is a dark, oily residue. What are the likely impurities?

A1: The nature of impurities is highly dependent on the synthetic route, but for derivatives of this compound, particularly those synthesized via Fischer indole synthesis, common impurities include:

  • Unreacted Starting Materials: Residual arylhydrazines and carbonyl compounds can persist.

  • Side-Reaction Products: The Fischer synthesis can produce isomeric indole derivatives or other byproducts depending on the reaction conditions.[1]

  • Oxidation Products: Indole derivatives can be susceptible to air oxidation, which is often accelerated by light and heat, leading to colored degradation products.[2][3] A pinkish or brownish hue in the crude material often suggests oxidation.[3]

  • Polymerization Products: Strong acidic conditions, sometimes used in synthesis, can lead to the polymerization of the electron-rich indole ring.[4]

  • Residual Solvents: High-boiling point solvents used in the reaction (e.g., DMF, quinoline) can be difficult to remove completely.

Q2: What is the best initial purification strategy for my crude product?

A2: For a carboxylic acid derivative like this compound, acid-base extraction is the most powerful and efficient initial purification step.[5] This technique leverages the acidic nature of the carboxyl group to separate it from neutral or basic impurities.

The core principle is that the neutral carboxylic acid is soluble in organic solvents, but its corresponding carboxylate salt is soluble in water.[6] By washing an organic solution of your crude product with an aqueous base, you can selectively transfer your desired compound into the aqueous layer as its salt.

  • Dissolution: Dissolve your crude product in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[5] Using a weak base is crucial to avoid potential hydrolysis of ester functionalities if they are present elsewhere in the molecule.[7]

  • Mixing & Separation: Stopper the funnel and gently invert it multiple times to mix the layers. Vent frequently to release pressure from CO₂ evolution, which occurs as the bicarbonate neutralizes the acid.[5] Allow the layers to separate fully.

  • Collection: Drain the lower aqueous layer (containing the sodium salt of your product) into a clean flask.

  • Repeat: Perform a second extraction on the organic layer with a fresh portion of the aqueous base to ensure complete recovery of the carboxylic acid.[5] Combine the aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 6M HCl, dropwise with stirring until the solution becomes acidic (test with pH paper).[5] Your purified this compound should precipitate out of the solution as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of ice-cold water to remove any residual inorganic salts.[8] Dry the solid thoroughly.

cluster_1 Aqueous Layer Crude Crude Product (Indole-COOH + Neutral Impurities) in Ethyl Acetate AqueousSalt Indole-COO⁻ Na⁺ (Water Soluble) Crude->AqueousSalt AqueousBase Aqueous NaHCO₃ Precipitate Pure Indole-COOH (Solid Precipitate) AqueousSalt->Precipitate Start Purification Challenge Identified IsSolid Is the compound a solid? Start->IsSolid IsAcidic Is the main impurity neutral or basic? IsSolid->IsAcidic No (Liquid/Oil) Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes AcidBase Perform Acid-Base Extraction IsAcidic->AcidBase Yes Chromatography Use Column Chromatography IsAcidic->Chromatography No (Similar Polarity) Done Purity Assessed (TLC, NMR, HPLC) Recrystallize->Done AcidBase->Done Chromatography->Done

Sources

Technical Support Center: Fischer Indole Synthesis Catalyst Selection for Substituted Hydrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Fischer Indole Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of catalyst selection, particularly when working with substituted arylhydrazines. Our goal is to provide you with not only procedural guidance but also the underlying chemical principles to empower you to make informed decisions in your experimental design.

This center is structured as a series of frequently asked questions (FAQs) and a detailed troubleshooting guide. We address common challenges and provide actionable solutions grounded in established chemical literature.

Frequently Asked Questions (FAQs)

Q1: What are the primary classes of catalysts used in the Fischer Indole Synthesis, and how do they differ?

The Fischer indole synthesis is an acid-catalyzed reaction that transforms arylhydrazones into indoles.[1][2] The choice of acid catalyst is a critical parameter that significantly influences reaction efficiency and yield.[3] Catalysts are broadly categorized into two main groups: Brønsted acids and Lewis acids.

  • Brønsted Acids: These are proton donors. Common examples include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TSA).[1][2][4] They work by protonating the hydrazone, which facilitates the key-sigmatropic rearrangement step in the mechanism.[2][4] PPA is often a highly effective choice, providing both a catalytic and solvent medium at elevated temperatures.[5]

  • Lewis Acids: These are electron-pair acceptors. Frequently used Lewis acids include zinc chloride (ZnCl₂), boron trifluoride (BF₃), iron(III) chloride (FeCl₃), and aluminum chloride (AlCl₃).[1][4][6][7] ZnCl₂ is one of the most common catalysts for this reaction.[8][9] Lewis acids coordinate to the nitrogen atoms of the hydrazone, which also promotes the necessary electronic rearrangements for cyclization.

  • Solid Acids: Heterogeneous catalysts like zeolites and montmorillonite clays have also been employed.[10][11] These can offer advantages in terms of simplified workup (catalyst removal by filtration) and, in some cases, enhanced regioselectivity due to shape-selective catalysis within their porous structures.[10]

Q2: How do I select the best catalyst for my specific substituted hydrazine and carbonyl compound?

Catalyst selection is not "one-size-fits-all" and should be guided by the electronic and steric properties of your substrates.

Decision Workflow for Catalyst Selection

G sub Substrate Analysis: Arylhydrazine & Carbonyl acid_sensitive Are there acid-sensitive functional groups? sub->acid_sensitive electronics What are the electronics of the arylhydrazine substituent? acid_sensitive->electronics  No lewis Consider milder Lewis acids (e.g., ZnCl₂) or solid acids. acid_sensitive->lewis  Yes edg Electron-Donating Group (EDG): Reaction is generally faster. Standard catalysts apply. electronics->edg EDG ewg Electron-Withdrawing Group (EWG): Reaction is slower. May require stronger acids (PPA, H₂SO₄) and higher temperatures. electronics->ewg EWG regio_issue Is regioselectivity a concern (unsymmetrical ketone)? zeolite Consider solid acids like zeolites, which can enhance regioselectivity through steric control. regio_issue->zeolite  Yes screen Screen multiple catalysts (e.g., ZnCl₂, p-TSA, PPA) to determine optimal conditions. regio_issue->screen  No lewis->regio_issue bronsted Standard Brønsted (p-TSA, PPA) or Lewis acids are good starting points. edg->regio_issue ewg->regio_issue

Caption: Catalyst selection workflow for the Fischer Indole Synthesis.

  • Substituents on the Arylhydrazine:

    • Electron-Donating Groups (EDGs) (e.g., -CH₃, -OCH₃) on the aromatic ring generally accelerate the reaction by making the ring more nucleophilic for the cyclization step.[5] Most standard Brønsted or Lewis acids will work well.

    • Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -Cl) slow the reaction down.[5] For these substrates, stronger acid catalysts (like PPA or H₂SO₄) and higher reaction temperatures are often necessary to drive the reaction to completion.[2]

  • Acid-Sensitive Functional Groups: If your starting materials contain functional groups that are sensitive to strong acids (e.g., certain protecting groups, esters prone to hydrolysis), a milder Lewis acid like ZnCl₂ may be preferable to a strong Brønsted acid.

  • Unsymmetrical Ketones: When using an unsymmetrical ketone, a mixture of two regioisomeric indoles can form.[8][10] The choice of acid can influence this ratio. While the steric bulk of the ketone's side chains is often the dominant factor, solid acid catalysts like zeolites can significantly alter the product distribution by imposing steric constraints on the transition state.[10]

Q3: My reaction with a specific substituted hydrazine is failing. Why might this be?

While many factors can lead to failure, certain substitution patterns are notoriously challenging for the Fischer indole synthesis. Computational and experimental studies have shown that hydrazones with strong electron-donating substituents at what will become the C3 position of the indole can fail.[12]

This is because these substituents can over-stabilize a cationic intermediate that forms after the N-N bond cleaves, diverting the reaction away from the desired-sigmatropic rearrangement and leading to side products instead.[12] This is a known issue for substrates intended to produce 3-aminoindoles or 3-amidoindoles, which often proceed poorly with protic acids.[12] In these specific cases, switching to Lewis acids like ZnCl₂ or ZnBr₂ has been shown to improve the efficiency of the cyclization.[12]

Troubleshooting Guide

Problem 1: Low or no yield of the desired indole product.

Possible Cause & Solution Pathway

G start Low / No Yield purity Verify Purity of Starting Materials start->purity catalyst Is Catalyst Sufficiently Active / Concentrated? purity->catalyst temp Is Reaction Temperature High Enough? catalyst->temp Yes increase_cat Increase catalyst loading or switch to a stronger acid (e.g., from p-TSA to PPA). catalyst->increase_cat No decomp Is Decomposition or Tar Formation Observed? temp->decomp Yes increase_temp Cautiously increase temperature. The [3,3]-sigmatropic rearrangement has a high activation energy. temp->increase_temp No reduce_temp Decrease temperature and/or reaction time. Consider a milder catalyst. decomp->reduce_temp Yes success Problem Solved decomp->success No increase_cat->temp increase_temp->decomp reduce_temp->success

Caption: Troubleshooting workflow for low-yield Fischer Indole reactions.

  • Purity of Starting Materials: Ensure the arylhydrazine and carbonyl compounds are pure. Impurities can lead to side reactions. It is often best to use freshly prepared or purified hydrazone.

  • Insufficient Catalyst: The acid is catalytic but essential. Ensure you are using a sufficient amount. For substrates with electron-withdrawing groups, a stronger acid or higher catalyst loading may be required.

  • Low Reaction Temperature: The key-sigmatropic rearrangement step often has a high activation energy and requires elevated temperatures to proceed efficiently.[5] If the reaction is sluggish, cautiously increasing the temperature while monitoring for decomposition can be beneficial.

  • One-Pot Procedure: To minimize handling losses and issues with unstable hydrazone intermediates, consider a one-pot procedure. In this approach, the arylhydrazine and carbonyl compound are mixed in a suitable solvent (like acetic acid or ethanol), and after hydrazone formation, the acid catalyst is added directly without isolating the intermediate.[6][8]

Problem 2: Significant tar or byproduct formation is observed.
  • Cause: The Fischer indole synthesis is notoriously sensitive to reaction conditions.[6] Excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials and the desired product.

  • Solution 1: Optimize Temperature and Time: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). This allows you to identify the point of maximum product formation before significant decomposition begins, helping you determine the optimal reaction time.

  • Solution 2: Change the Catalyst/Solvent System: Highly aggressive conditions (e.g., concentrated H₂SO₄ at high temperatures) can promote side reactions.[6] Switching to a system like p-TSA in a high-boiling solvent (e.g., toluene, xylenes) or using polyphosphoric acid (PPA) can sometimes provide a more controlled reaction.[7]

  • Solution 3: Inert Atmosphere: For particularly sensitive substrates, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that contribute to tar formation.

Problem 3: The reaction with an unsymmetrical ketone yields the wrong regioisomer or a mixture of isomers.
  • Cause: When an unsymmetrical ketone is used, the intermediate hydrazone can tautomerize to form two different ene-hydrazines, each leading to a different indole regioisomer.[8] The ratio is governed by both the thermodynamic stability of the ene-hydrazines and the kinetic barriers of the subsequent rearrangement.

  • Solution 1: Steric Control: The dominant factor determining regiochemistry is often the steric bulk of the ketone's side chains.[10] The reaction typically favors the formation of the ene-hydrazine with the less sterically hindered double bond. You can leverage this by choosing a ketone where one side is significantly more hindered than the other.

  • Solution 2: Use a Solid Acid Catalyst: Zeolites can enhance regioselectivity.[10] The confined channels of the zeolite can act as a "shape-selective" catalyst, sterically favoring the formation of one transition state over the other, leading to a higher proportion of a single regioisomer than might be observed with a homogeneous acid catalyst.[10]

  • Solution 3: Acetic Acid Conditions: In some cases, using a weakly acidic medium like refluxing glacial acetic acid has been found to favor indolization toward the more substituted carbon, although this is not a universal rule and can still result in mixtures.[7]

Data & Protocols

Table 1: Comparison of Common Acid Catalysts
Catalyst TypeExamplesTypical ConditionsAdvantagesCommon Issues
Brønsted Acid p-TSA, HCl, H₂SO₄Reflux in solvent (EtOH, AcOH, Toluene)Readily available, strong proton source.Can be too harsh, leading to decomposition; hygroscopic.
Brønsted Acid Polyphosphoric Acid (PPA)80-150 °C, often neatActs as both catalyst and solvent; very effective for deactivated systems.Viscous, difficult to stir; workup can be challenging.
Lewis Acid ZnCl₂, BF₃·OEt₂, FeCl₃80-120 °C, often in a solventGenerally milder than strong Brønsted acids; good for acid-sensitive substrates.Stoichiometric amounts often required; moisture sensitive.
Solid Acid Zeolites, ClaysHigh temperature, often in a high-boiling solventEasy to remove by filtration; can improve regioselectivity.May require higher temperatures; activity can vary by type and preparation.
Protocol 1: General Procedure for Fischer Indole Synthesis using Zinc Chloride (Lewis Acid)

This protocol is a representative example and should be optimized for specific substrates.

  • Hydrazone Formation (Optional One-Pot): To a round-bottom flask, add the arylhydrazine (1.0 eq) and the ketone or aldehyde (1.0-1.1 eq). Add a suitable solvent, such as ethanol or glacial acetic acid. Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 1-2 hours until TLC analysis indicates complete formation of the hydrazone.[8]

  • Indolization: To the flask containing the hydrazone, add anhydrous zinc chloride (ZnCl₂) (1.5-2.0 eq).

  • Heating: Equip the flask with a reflux condenser and heat the reaction mixture to a temperature between 100-140 °C (the optimal temperature is substrate-dependent) for 2-6 hours.[6] Monitor the progress of the reaction by TLC.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully quench the reaction by adding water and a base (e.g., a saturated solution of sodium bicarbonate or ammonium hydroxide) to neutralize the acid.[6]

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired indole.

References

  • Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook. Retrieved from [Link]

  • Hughes, D. L. (1993). The Fischer Indole Synthesis. A Review.
  • Taber, D. F., & Stachel, S. J. (2021). Fischer Indole Synthesis. Organic Syntheses, 98, 192-204.
  • Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. (2020, January 27). [Video]. YouTube. [Link]

  • Fischer Indole Synthesis: Mechanism, Steps & Importance. (n.d.). Vedantu. Retrieved from [Link]

  • Abbi, V., & Tyagi, B. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(86), 54764-54794. [Link]

  • Che, C., & Garg, N. K. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5723-5725. [Link]

  • Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Holderich, W., & Hesse, M. (1988). Zeolites as Catalysts in the Fischer Indole Synthesis. Enhanced Regioselectivity for Unsymmetrical Ketone Substrates.
  • Possible mechanism for the Fischer indole synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Indoles. (n.d.). University of California, Irvine. Retrieved from [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). Molecules, 15(4), 2535-2544. [Link]

Sources

Technical Support Center: Decarboxylation of Indole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling indole-2-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter the spontaneous or unwanted decarboxylation of indole-2-carboxylic acids during their synthetic routes. Here, we provide in-depth troubleshooting advice, mechanistic explanations, and validated protocols to help you control this common side reaction.

Introduction: The Challenge of Indole-2-Carboxylic Acid Stability

Indole-2-carboxylic acids are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals. However, their utility is often hampered by a tendency to undergo decarboxylation, leading to the formation of the corresponding indole and loss of the carboxylic acid functionality. This side reaction can significantly reduce yields and complicate purification processes. Understanding the factors that promote this reaction is crucial for developing strategies to mitigate it. This guide will walk you through common issues and provide practical solutions.

Troubleshooting Guides & FAQs

Question 1: My indole-2-carboxylic acid is decarboxylating upon heating. Why is this happening and at what temperature does it become significant?

Answer:

Thermal decarboxylation is a well-documented phenomenon for indole-2-carboxylic acids.[1] The driving force for this reaction is the relative stability of the indole ring, which can accommodate the electronic changes that occur during the loss of carbon dioxide. The process is significantly accelerated at elevated temperatures.

The exact temperature at which decarboxylation becomes problematic can vary depending on the substitution pattern on the indole ring and the specific reaction conditions. However, it is generally observed that heating indole-2-carboxylic acid above its melting point will lead to decarboxylation.[1] For the parent indole-2-carboxylic acid, the melting point is around 202-206 °C.[2] Reactions conducted at or above 140-160 °C, especially in polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO), are highly prone to significant decarboxylation.[3][4]

Mechanism of Thermal Decarboxylation:

The generally accepted mechanism involves a concerted process where the carboxylic acid proton is transferred to the C3 position of the indole ring, while the C-C bond between the indole ring and the carboxyl group cleaves. This forms an unstable intermediate that readily loses CO2 to give the final indole product.

Question 2: I'm observing significant decarboxylation even at moderate temperatures. Could my reaction conditions be promoting this?

Answer:

Yes, aside from high temperatures, several other factors can catalyze or promote the decarboxylation of indole-2-carboxylic acids. These include the presence of acids, bases, or certain metal catalysts.

  • Acidic Conditions: In the presence of a strong acid, the carboxylic acid group can be protonated, which facilitates the cleavage of the C-C bond.[5] The mechanism in acidic media involves the initial addition of water to the carboxyl group, forming a hydrated species that then undergoes a rate-determining C-C bond cleavage.[5]

  • Basic Conditions: While less common for promoting unwanted decarboxylation, strong bases can deprotonate the carboxylic acid, forming a carboxylate. In some cases, particularly with specific substitution patterns or in the presence of certain reagents, this can lower the activation energy for decarboxylation.

  • Metal Catalysts: Transition metals, especially copper and silver salts, are known to catalyze decarboxylation.[3][4][6] These metals can coordinate to the carboxylate, forming a metal-carboxylate complex that facilitates the expulsion of CO2.[3] This is often exploited in synthetic chemistry for controlled decarboxylative coupling reactions, but it can be an unwanted side reaction if trace metal impurities are present in your reagents or reaction vessel.

Below is a workflow to diagnose the cause of unexpected decarboxylation:

G start Unexpected Decarboxylation Observed check_temp Is reaction temperature > 100°C? start->check_temp check_ph What is the pH of the reaction? check_temp->check_ph No high_temp High temperature is a likely cause. Consider lowering the reaction temperature. check_temp->high_temp Yes acidic Acid-catalyzed decarboxylation is possible. Consider buffering the reaction or using a non-acidic catalyst. check_ph->acidic Acidic basic Base-promoted decarboxylation might be occurring. Evaluate the necessity of the base. check_ph->basic Basic neutral If pH is neutral, re-evaluate temperature and potential catalysts. check_ph->neutral Neutral check_metal Are metal reagents or potential metal contaminants present? metal Metal-catalyzed decarboxylation is likely. Use metal-free reagents and glassware. check_metal->metal Yes neutral->check_metal

Caption: Troubleshooting workflow for unexpected decarboxylation.

Question 3: How can I minimize or prevent the decarboxylation of my indole-2-carboxylic acid during a reaction?

Answer:

Preventing decarboxylation requires careful control of reaction conditions. Here are several strategies you can employ:

  • Lower the Reaction Temperature: This is the most straightforward approach. If your desired reaction can proceed at a lower temperature, even with a longer reaction time, this will significantly reduce the rate of decarboxylation.

  • Choose the Right Solvent: Polar aprotic solvents like DMF and DMSO can sometimes promote decarboxylation, especially at higher temperatures.[4] If possible, explore less polar solvents or solvent systems that allow for lower reaction temperatures.

  • Control pH: If your reaction is not pH-sensitive, maintaining neutral conditions can help prevent both acid- and base-catalyzed decarboxylation. Buffering the reaction mixture may be a viable option.

  • Avoid Metal Contaminants: If you are not performing a metal-catalyzed reaction, ensure your reagents and glassware are free from trace metal impurities. Using high-purity reagents and acid-washing glassware can help.

  • Protecting Group Strategy: If the carboxylic acid is not directly involved in the reaction, you can protect it as an ester (e.g., methyl or ethyl ester). Esters are generally more stable to decarboxylation. The carboxylic acid can be regenerated by hydrolysis under mild conditions after the critical reaction step.

Comparative Stability Data:

ConditionRisk of DecarboxylationMitigation Strategy
High Temperature (>140 °C)HighLower temperature, use a more active catalyst if applicable.
Acidic (low pH)Moderate to HighBuffer the reaction to neutral pH.
Basic (high pH)Low to ModerateUse a non-basic alternative if possible.
Presence of Cu, Ag saltsHighUse metal-free reagents and glassware.
Question 4: I need to perform a reaction at high temperature. Is there a way to still use my indole-2-carboxylic acid without it decarboxylating?

Answer:

This is a challenging scenario, but there are some advanced strategies you can consider:

  • Esterification-Hydrolysis Sequence: As mentioned previously, converting the carboxylic acid to an ester for the high-temperature step is a robust method. The subsequent hydrolysis to regenerate the carboxylic acid can often be performed under milder conditions (e.g., using LiOH in THF/water at room temperature).

  • Flow Chemistry: Continuous flow reactors can offer better control over reaction time and temperature. By minimizing the residence time at high temperatures, you may be able to achieve the desired reaction with less decomposition of the starting material.

  • Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate the desired reaction more than the competing decarboxylation, leading to higher yields of the desired product in shorter reaction times.

Experimental Protocol: Esterification of Indole-2-carboxylic Acid

This protocol provides a method for converting indole-2-carboxylic acid to its methyl ester to enhance thermal stability.

Materials:

  • Indole-2-carboxylic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or an acid catalyst like H₂SO₄

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the indole-2-carboxylic acid in anhydrous methanol.

  • Acid Addition: Cool the solution in an ice bath (0 °C). Slowly add thionyl chloride (or a catalytic amount of sulfuric acid) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction by carefully adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the methyl ester.

This methyl ester can then be used in the high-temperature reaction, followed by hydrolysis to regenerate the carboxylic acid.

Conclusion

The decarboxylation of indole-2-carboxylic acids is a common challenge that can be overcome with a thorough understanding of the underlying mechanisms and careful control of reaction parameters. By considering temperature, pH, potential catalysts, and the use of protective groups, researchers can successfully employ these valuable building blocks in their synthetic endeavors.

References

  • Piers, E. (2011). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. ResearchGate. [Link]

  • Zhou, X.-Y., et al. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(4), 324-328. [Link]

  • Vandersteen, A. A., Mundle, S. O. C., & Kluger, R. (2012). Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids. The Journal of Organic Chemistry, 77(15), 6505-6509. [Link]

  • Kluger, R., et al. (2012). Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids. PubMed. [Link]

  • Google Patents. (n.d.). Decarboxylation method of heterocyclic carboxylic acid compounds.
  • Canadian Science Publishing. (n.d.). An improved method for decarboxylating indole-2-carboxylic acids and its application in the synthesis. [Link]

  • Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009). Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters, 11(24), 5710-5713. [Link]

  • Google Patents. (n.d.).
  • ACS Publications. (n.d.). Photocatalytic Decarboxylative Alkylation of the C2-Position of 3-Haloindoles with Aliphatic Carboxylic Acids. [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]

  • PubMed Central. (n.d.). Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent indole-3-carboxylic acid decarboxylase. [Link]

  • The Good Scents Company. (n.d.). indole-2-carboxylic acid. [Link]

  • Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. [Link]

  • MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link]

  • ACS Publications. (n.d.). Metal-Catalyzed Ionic Decarboxylative Cross-Coupling Reactions of C(sp3) Acids: Reaction Development, Mechanisms, and Application. [Link]

  • Wikipedia. (n.d.). Decarboxylation. [Link]

  • Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. [Link]

Sources

Regioselectivity issues in Fischer indole synthesis of substituted indoles

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Fischer Indole Synthesis

Welcome to the technical support center for the Fischer Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with regioselectivity in the synthesis of substituted indoles. Here, we dissect common issues, provide in-depth mechanistic explanations, and offer validated protocols to steer your synthesis toward the desired isomeric product.

Frequently Asked Questions (FAQs) About Regioselectivity

Q1: What fundamentally determines the regiochemical outcome when using an unsymmetrical ketone in the Fischer Indole Synthesis?

The regioselectivity of the Fischer Indole Synthesis is primarily dictated by the formation of the enamine intermediate (or 'ene-hydrazine') from the initially formed phenylhydrazone.[1][2] When an unsymmetrical ketone (RCH₂COCH₂R') is used, two different enamine tautomers can form. The subsequent and irreversible[2][2]-sigmatropic rearrangement, a key step in the mechanism, locks in the regiochemical fate of the reaction.[3] The preferred pathway is determined by a combination of steric and electronic factors that stabilize one of the enamine tautomers over the other.

Q2: How do steric effects of the ketone's substituents influence which regioisomer is formed?

Steric hindrance plays a significant role in the tautomerization step. The proton removal to form the enamine is more likely to occur on the less sterically hindered α-carbon. Consequently, the double bond of the enamine will preferentially form away from bulky substituents. This directs the[2][2]-sigmatropic rearrangement to yield the indole isomer derived from the less substituted enamine. Steric effects are a major factor controlling regioselectivity.[4]

Q3: What is the role of electronic effects from substituents on the phenylhydrazine ring?

Substituents on the arylhydrazine ring can exert a profound electronic influence. Electron-donating groups (EDGs) on the phenyl ring increase the electron density of the hydrazine nitrogens, which can accelerate the rate of reaction.[5] Conversely, strong electron-withdrawing groups (EWGs) can disfavor the key[2][2]-sigmatropic rearrangement, potentially leading to decomposition or favoring an alternative reaction pathway that produces the observed major indole product.[6][7]

Q4: Can the choice of acid catalyst control the regioselectivity?

The choice and concentration of the acid catalyst can significantly influence the product distribution.[8] While both Brønsted acids (like HCl, H₂SO₄, PPA) and Lewis acids (like ZnCl₂, BF₃) are commonly used, their acidity can affect the equilibrium between the two possible enamine intermediates.[2][3][9] For instance, stronger acid conditions may favor the thermodynamically more stable (more substituted) enamine, while milder conditions might favor the kinetically preferred (less substituted) enamine. Some studies have found that the structure of the phenylhydrazone has a more dominant influence on the isomer distribution than the specific Lewis acid catalyst used.[10]

Q5: Is it possible to predict the major regioisomer before running the experiment?

Predicting the major regioisomer with absolute certainty can be challenging due to the interplay of multiple factors. However, a good prediction can be made by considering the following:

  • Steric Hindrance: The reaction will generally favor the formation of the enamine at the less sterically hindered α-carbon of the ketone.

  • Electronic Effects: Consider the electronic nature of substituents on both the phenylhydrazine and the ketone.

  • Acid Strength: The acidity of the medium can influence the final isomer ratio.[4]

Computational studies have also been employed to predict the energetically favored reaction pathway and thus the major regioisomer.[6][7]

Troubleshooting Guide for Regioselectivity Issues

Problem Potential Cause(s) Recommended Solution(s)
Undesired regioisomer is the major product. The reaction conditions (e.g., acid catalyst, temperature) favor the formation of the thermodynamic product, while the kinetic product is desired (or vice versa).Modify the reaction conditions. A change in the acid catalyst from a strong Brønsted acid to a milder Lewis acid, or vice-versa, can alter the isomer ratio.[8] Experiment with different reaction temperatures and times.
A mixture of regioisomers is formed, making purification difficult. The energy difference between the two possible enamine intermediates is small, leading to a mixture of products.[1]Alter the steric or electronic properties of the ketone if possible. Increasing the steric bulk on one side of the ketone can more effectively direct the formation of a single enamine.
Low yield of the desired indole with significant side products. The harshness of the acid catalyst may be causing decomposition of the starting materials or the product.[4] Certain functional groups may not be stable under the reaction conditions.[3]Use a milder acid catalyst or dilute the reaction medium. For example, using Eaton's reagent (P₂O₅/MeSO₃H) diluted in sulfolane or dichloromethane can reduce degradation.[4] Protect sensitive functional groups prior to the synthesis.
No reaction or very slow reaction. The electron density on the phenylhydrazine ring is too low due to strong electron-withdrawing groups.If possible, use a phenylhydrazine with less deactivating substituents. Alternatively, microwave irradiation has been shown to promote the reaction.[1]

Visualizing the Mechanistic Branch Point

The critical step determining regioselectivity is the acid-catalyzed tautomerization of the hydrazone to one of two possible enamines. The subsequent[2][2]-sigmatropic rearrangement is generally irreversible and dictates the final indole structure.

Fischer_Indole_Regioselectivity cluster_start Starting Materials cluster_enamines Regiodetermining Step cluster_products Final Products Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Intermediate Phenylhydrazine->Hydrazone + Acid Unsymmetrical_Ketone Unsymmetrical Ketone (R-CH2-CO-CH2-R') Unsymmetrical_Ketone->Hydrazone + Acid Enamine_A Enamine A (less substituted) Hydrazone->Enamine_A Tautomerization (Path A) Enamine_B Enamine B (more substituted) Hydrazone->Enamine_B Tautomerization (Path B) Rearrangement_A [3,3]-Sigmatropic Rearrangement Enamine_A->Rearrangement_A Rearrangement_B [3,3]-Sigmatropic Rearrangement Enamine_B->Rearrangement_B Indole_A Indole Regioisomer A Rearrangement_A->Indole_A Cyclization & -NH3 Indole_B Indole Regioisomer B Rearrangement_B->Indole_B Cyclization & -NH3

Caption: Regioselectivity branch point in the Fischer Indole Synthesis.

Experimental Protocol: Optimizing Regioselectivity with Different Acid Catalysts

This protocol provides a general framework for screening different acid catalysts to optimize the regioselectivity of the Fischer Indole Synthesis.

1. Preparation of the Phenylhydrazone (Optional but Recommended)

  • In a round-bottom flask, dissolve the unsymmetrical ketone (1.0 eq) and the substituted phenylhydrazine (1.0 eq) in a suitable solvent like ethanol or acetic acid.

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Isolate the phenylhydrazone by filtration or extraction. This intermediate can be used directly in the next step.

2. Screening of Acid Catalysts for Indolization

  • Set up parallel reactions in separate flasks, each charged with the phenylhydrazone (1.0 eq).

  • To each flask, add a different acid catalyst. Examples include:

    • Polyphosphoric acid (PPA)

    • Eaton's reagent (7.7 wt % P₂O₅ in MeSO₃H)

    • Zinc chloride (ZnCl₂)

    • p-Toluenesulfonic acid (p-TsOH)

  • Heat the reactions to an appropriate temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reactions appropriately (e.g., by pouring into ice water) and extract the product.

  • Analyze the crude product mixture by ¹H NMR or GC-MS to determine the ratio of the two regioisomers.

3. Workflow for Catalyst Screening

Catalyst_Screening_Workflow cluster_reactions Parallel Indolization Reactions Start Start: Phenylhydrazone Reaction1 Catalyst 1: PPA Start->Reaction1 Reaction2 Catalyst 2: Eaton's Reagent Start->Reaction2 Reaction3 Catalyst 3: ZnCl2 Start->Reaction3 Reaction4 Catalyst 4: p-TsOH Start->Reaction4 Workup Reaction Quench & Workup Reaction1->Workup Reaction2->Workup Reaction3->Workup Reaction4->Workup Analysis Analysis of Regioisomers (NMR, GC-MS) Workup->Analysis Optimization Select Optimal Catalyst Analysis->Optimization

Caption: Workflow for screening acid catalysts to optimize regioselectivity.

References

  • Science Info. (2024, April 10). Fischer Indole Synthesis: Mechanism, Features, Drawbacks. Science Info. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (2023, December 27). Fischer indole synthesis. Wikipedia. Retrieved January 17, 2026, from [Link]

  • J&K Scientific LLC. (2025, February 23). Fischer Indole Synthesis. J&K Scientific LLC. Retrieved January 17, 2026, from [Link]

  • Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. Chemistry Learner. Retrieved January 17, 2026, from [Link]

  • Noey, E. L., Yang, Z., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry, 82(12), 6248–6255. [Link]

  • Prochazka, M. P., & Carlson, R. (1989). On the Roles of Lewis Acids and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica, 43, 651-659. [Link]

  • Noey, E. L., Yang, Z., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. PubMed. Retrieved January 17, 2026, from [Link]

  • Palmer, B. A., & Warrington, B. H. (1969). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Journal of the Chemical Society B: Physical Organic, 816-822. [Link]

  • Pulici, M., & Sello, G. (1993). Studies toward a model for the prediction of the regioselectivity in the Fischer indole synthesis. Part 2. Derivatives of cyclic ketones. Journal of Molecular Structure: THEOCHEM, 283, 119-130. [Link]

  • Maji, A., & Dwivedi, P. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54066-54091. [Link]

  • Zhao, D., Hughes, D. L., et al. (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. The Journal of Organic Chemistry, 56(10), 3001–3006. [Link]

  • Semantic Scholar. (n.d.). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • Dr. K. (2020, January 27). Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. YouTube. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Land of Learning. (2025, October 24). Fischer Indole Synthesis Mechanism | Organic Chemistry. YouTube. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Fischer inodole synthesis with cyclic ketones. ResearchGate. Retrieved January 17, 2026, from [Link]

  • SynArchive. (n.d.). Fischer Indole Synthesis. SynArchive. Retrieved January 17, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Analysis for Drug Discovery Professionals: 3-Ethyl-5-methyl-1H-indole-2-carboxylic Acid Derivatives versus Erlotinib in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the quest for novel small molecules with enhanced efficacy and improved pharmacological profiles is a perpetual endeavor. This guide provides a comparative analysis of an emerging class of compounds, 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid derivatives, against the established epidermal growth factor receptor (EGFR) inhibitor, erlotinib. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the available preclinical data, potential mechanisms of action, and relevant experimental methodologies.

Introduction: The Rationale for New Kinase Inhibitors

Erlotinib, a quinazoline derivative, has been a cornerstone in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[1][2] It functions as a reversible inhibitor of the EGFR tyrosine kinase, competing with ATP at the receptor's intracellular domain.[3][4] This blockade disrupts the EGFR signaling cascade, which, when constitutively active due to mutations, drives tumor cell proliferation and survival.[3][5] However, the clinical utility of erlotinib is often hampered by the development of resistance, commonly through secondary mutations in the EGFR gene (such as T790M) or the activation of bypass signaling pathways.[6][7][8] This underscores the critical need for new therapeutic agents that can overcome these limitations.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[9] Derivatives of 1H-indole-2-carboxylic acid, in particular, have garnered significant attention for their potential as anticancer agents, with some exhibiting inhibitory effects on various protein kinases.[9][10] This guide focuses on derivatives of this compound, a specific scaffold that has shown promise in preclinical studies.

Mechanism of Action: Targeting the EGFR Signaling Axis

Erlotinib's primary mechanism of action is the inhibition of EGFR tyrosine kinase.[3][11] Upon binding of ligands like epidermal growth factor (EGF), EGFR dimerizes and autophosphorylates its tyrosine residues, initiating a cascade of downstream signaling events.[4] Key pathways activated include the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are central to cell proliferation, survival, and differentiation.[4][5] By blocking ATP binding, erlotinib prevents this initial phosphorylation step, effectively shutting down these pro-survival signals.[4]

While the precise mechanism of action for all this compound derivatives is not fully elucidated, emerging evidence suggests that some members of this class also target the EGFR signaling pathway.[7] Certain indole-2-carboxamide derivatives have demonstrated direct inhibitory activity against EGFR, suggesting a similar mode of action to erlotinib.[7][12] The following diagram illustrates the EGFR signaling pathway and the putative points of inhibition for both erlotinib and the indole derivatives.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds EGFR->EGFR P P EGFR->P Adds Phosphate PI3K PI3K EGFR->PI3K ATP ATP ATP->EGFR RAS RAS P->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes Erlotinib Erlotinib Erlotinib->ATP Competes with Indole_Derivative Indole Derivative Indole_Derivative->ATP Potentially Competes with

Caption: EGFR signaling pathway and points of inhibition.

Comparative Performance: Preclinical Data

Direct comparative studies of this compound itself with erlotinib are not extensively published. However, research on structurally related 5-substituted-3-ethylindole-2-carboxamides provides valuable insights into the potential of this chemical class. The following table summarizes the reported mean GI50 (half-maximal growth inhibition) values against a panel of cancer cell lines.

Compound/DrugMean GI50 (nM) against four cancer cell linesEGFR IC50 (nM)Reference
Erlotinib 3380[7]
Indole Derivative 5g 55Not Reported[7]
Indole Derivative 5i 4985[7]
Indole Derivative 5j 37124[7]

The data indicates that certain 3-ethylindole-2-carboxamide derivatives exhibit potent antiproliferative activity, with GI50 values comparable to that of erlotinib.[7] Notably, some of these derivatives also demonstrate direct inhibition of EGFR, reinforcing the hypothesis of a shared molecular target.[7]

Experimental Protocols: A Guide to In Vitro Evaluation

The assessment of novel anticancer compounds relies on a battery of standardized in vitro assays. Below are representative protocols for key experiments used to evaluate the efficacy of both indole derivatives and erlotinib.

Synthesis of this compound Derivatives

A general and widely applicable method for the synthesis of the indole nucleus is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a substituted phenylhydrazine with an appropriate aldehyde or ketone.

Step 1: Formation of the Phenylhydrazone

  • Dissolve the desired substituted phenylhydrazine (e.g., 4-methylphenylhydrazine) in a suitable solvent such as ethanol.

  • Add an equimolar amount of the appropriate ketone (e.g., 2-pentanone to introduce the 3-ethyl group).

  • Add a catalytic amount of a weak acid (e.g., acetic acid) and stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Isolate the resulting phenylhydrazone by filtration or extraction.

Step 2: Fischer Indole Cyclization

  • Suspend the purified phenylhydrazone in a high-boiling point solvent or a mixture of solvents (e.g., acetic acid, ethanol, or a mixture with a Lewis acid like zinc chloride).

  • Heat the mixture to reflux for several hours. The reaction progress should be monitored by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the crude indole product.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 3-ethyl-5-methyl-1H-indole.

  • The carboxylic acid moiety at the 2-position can be introduced through various methods, such as carboxylation of the 2-lithioindole intermediate.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (indole derivatives and erlotinib) and a vehicle control for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 values using non-linear regression analysis.

MTT_Assay_Workflow A Seed cells in 96-well plate B Add test compounds and incubate A->B 24h C Add MTT reagent and incubate B->C 48-72h D Solubilize formazan crystals C->D 3-4h E Measure absorbance at 570 nm D->E F Calculate GI50 values E->F

Caption: MTT assay workflow for cytotoxicity assessment.

Discussion and Future Directions

The preliminary data on 3-ethyl-indole-2-carboxamide derivatives suggests that this class of compounds holds promise as a potential alternative or successor to erlotinib. Their potent antiproliferative activity and demonstrated EGFR inhibition warrant further investigation. Key areas for future research include:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions on the indole ring and the carboxamide moiety could lead to the identification of derivatives with enhanced potency and selectivity.

  • Mechanism of Action Studies: In-depth biochemical and cellular assays are needed to confirm the molecular targets of these compounds and to elucidate their effects on downstream signaling pathways.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Promising candidates should be advanced to animal models to assess their in vivo anticancer activity, bioavailability, and overall drug-like properties.

  • Activity against Resistant Mutants: It is crucial to evaluate the efficacy of these novel indole derivatives against cancer cell lines harboring known erlotinib resistance mutations, such as the T790M "gatekeeper" mutation.

Conclusion

While erlotinib remains a valuable therapeutic agent, the development of resistance necessitates the exploration of new chemical entities. Derivatives of this compound represent a promising class of compounds with demonstrated antiproliferative activity and, in some cases, direct EGFR inhibitory effects. The comparative data presented in this guide, though preliminary, highlights the potential of this scaffold in the development of next-generation targeted therapies for cancer. Further rigorous preclinical evaluation is essential to fully realize the therapeutic potential of this emerging class of molecules.

References

  • Drugs.com. (2024). How does erlotinib work (mechanism of action)? Retrieved from [Link]

  • Pérez-Soler, R. (2007). Erlotinib in cancer treatment. Expert Opinion on Pharmacotherapy, 8(15), 2469-2483.
  • Clinical Trials Arena. (2023). Erlotinib – Application in Therapy and Current Clinical Research. Retrieved from [Link]

  • Ju, L., et al. (2013). Erlotinib Resistance in Lung Cancer Cells Mediated by Integrin β1/Src/Akt-Driven Bypass Signaling. Cancer Research, 73(20), 6243-6253.
  • Patsnap. (2024). What is the mechanism of Erlotinib Hydrochloride? Retrieved from [Link]

  • Rekha, M. M. (2023). Illustrates Erlotinib's mechanism of action in inhibiting EGFR signaling in cancer cells. ResearchGate. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023).
  • Pao, W., et al. (2005). Erlotinib resistance in mouse models of epidermal growth factor receptor-induced lung adenocarcinoma. PLoS Medicine, 2(2), e73.
  • Nakagawa, T., et al. (2012). Overcoming Erlotinib Resistance in EGFR Mutation–Positive Non–Small Cell Lung Cancer Cells by Targeting Survivin. Molecular Cancer Therapeutics, 11(2), 467-476.
  • Al-Rashood, S. T., et al. (2022). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry, 13(9), 1109-1124.
  • Sequist, L. V., & Engelman, J. A. (2011). Molecular mechanisms of resistance in epidermal growth factor receptor-mutant lung adenocarcinomas.
  • Takeda, M., & Nakagawa, K. (2019). Clinical utility of erlotinib for the treatment of non-small-cell lung cancer in Japanese patients. Journal of Experimental & Clinical Cancer Research, 38(1), 1-8.
  • National Center for Biotechnology Information. (2024). Erlotinib. In StatPearls. Retrieved from [Link]

  • Hidalgo, M. (2006). Erlotinib: Optimizing Therapy with Predictors of Response? Clinical Cancer Research, 12(10), 2953-2956.
  • Lesyk, R., et al. (2019). Synthesis and anticancer activity evaluation of 3-(4-oxo-2-thioxothiazolidin-5-yl)-1H-indole-carboxylic acids derivatives.
  • Al-Suwaidan, I. A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3729.
  • Al-Suwaidan, I. A., et al. (2023). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega, 8(30), 27038-27056.
  • Lee, H. W., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 6(9), 997-1002.
  • Al-Ostoot, F. H., et al. (2022).
  • Zhang, Y., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry, 238, 114402.
  • Gomaa, A. M. (2019).
  • National Center for Biotechnology Information. (n.d.). 3-(2-carboxyethyl)-5-methyl-1H-indole-2-carboxylic acid. PubChem. Retrieved from [Link]

  • Ghorab, M. M., et al. (2011). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino-indoles. Archiv der Pharmazie, 344(5), 325-336.

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-Ethyl-Indole-2-Carboxamides as EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-ethyl-indole-2-carboxamide derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR). We will dissect the molecular architecture of this scaffold, compare the performance of various analogs with supporting experimental data, and provide the rationale behind the scientific methodologies used for their evaluation.

Introduction: Targeting EGFR in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that belongs to the ErbB family of receptor tyrosine kinases.[1] In normal physiology, the binding of ligands like epidermal growth factor (EGF) triggers receptor dimerization and autophosphorylation of its intracellular kinase domain.[2] This activation initiates a cascade of downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for regulating cellular processes like proliferation, survival, and differentiation.[3][4]

In many types of cancer, including non-small-cell lung cancer (NSCLC) and glioblastoma, EGFR is overexpressed or harbors activating mutations.[1][5] This dysregulation leads to uncontrolled signaling, driving tumor growth, and making EGFR a prime target for anticancer therapies.[5][6] Small-molecule tyrosine kinase inhibitors (TKIs) that compete with ATP at the kinase domain's binding site have emerged as a successful therapeutic strategy.[7] This guide focuses on a promising class of these inhibitors: the 3-ethyl-indole-2-carboxamides.

The EGFR Signaling Cascade

Understanding the EGFR signaling network is fundamental to appreciating the mechanism of action of its inhibitors. Upon activation, EGFR orchestrates a complex series of intracellular events that ultimately dictate cell fate.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Dimer GRB2_SOS GRB2 / SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK label_mapk MAPK Pathway ERK ERK (MAPK) MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription via mTOR, etc. label_pi3k PI3K-AKT Pathway

Caption: The EGFR signaling network, highlighting the MAPK and PI3K-AKT pathways.

Core Structure-Activity Relationship (SAR) of 3-Ethyl-Indole-2-Carboxamides

The indole ring is a "privileged scaffold" in medicinal chemistry due to its ability to mimic the structure of protein residues and participate in various non-covalent interactions.[8] In the context of EGFR inhibition, the 3-ethyl-indole-2-carboxamide core provides a robust framework for molecular recognition within the ATP binding site. Our analysis is based on a key study that synthesized and evaluated a series of these compounds for their antiproliferative and EGFR/CDK2 inhibitory activities.[9][10]

The central scaffold is composed of three key regions that can be systematically modified to optimize activity:

  • The Indole Core (Position C5)

  • The 3-Ethyl Group

  • The N-Phenethyl Carboxamide Side Chain

Caption: Key structure-activity relationship points for the 3-ethyl-indole-2-carboxamide scaffold.

Influence of Substituents at the C5 Position

The C5 position of the indole ring projects towards the solvent-exposed region of the EGFR binding site, making it a critical point for modification to fine-tune potency and selectivity. Studies on a series of 5-substituted-3-ethylindole-2-carboxamides revealed significant variations in activity based on the nature of the substituent.[9][10]

  • Small Alkyl Groups: Introduction of a small methyl group at the C5 position (Compound 5j ) resulted in the most potent antiproliferative activity in the series.[9] This suggests that a small, lipophilic group in this position can engage in favorable hydrophobic interactions.

  • Hydrogen and Halogens: An unsubstituted C5 (hydrogen) or the presence of a chloro group led to moderate to good activity, but was consistently outperformed by optimized substitutions.

  • Bulky Groups: Larger or more complex substituents were generally less tolerated, indicating potential steric hindrance.

  • Heterocyclic Groups: Notably, a morpholinyl substituent at C5 (linked via a methylene bridge) also conferred very high potency (Compound 5i ), suggesting that this moiety can form beneficial interactions, possibly hydrogen bonds with solvent or nearby residues.[9]

Role of the N-Phenethyl Carboxamide Side Chain

The N-phenethyl moiety is a crucial component for the antiproliferative action of this class of compounds.[11][12] This group occupies a hydrophobic pocket within the EGFR active site, a feature common to many successful TKIs. Its removal or replacement with smaller aliphatic chains typically leads to a significant loss of activity, highlighting its importance in anchoring the inhibitor within the binding cleft.[13]

Data Summary: A Comparative Analysis

The following table summarizes the biological data for key analogs from a representative study on 5-substituted-3-ethylindole-2-carboxamides, comparing them against the first-generation EGFR inhibitor, Erlotinib.[9][10] The antiproliferative activity is reported as the mean GI₅₀ (half-maximal growth inhibition) across four different cancer cell lines.

Compound IDC5-Substituent (R)Mean GI₅₀ (nM)EGFR IC₅₀ (nM)
5g H55102 ± 07
5i 4-Morpholinomethyl4993 ± 06
5j Methyl3785 ± 05
Erlotinib -Not Reported80 ± 05

Interpretation: The data clearly demonstrates that small, well-placed substituents at the C5 position can enhance potency beyond that of the unsubstituted parent compound (5g ). Compound 5j , with a simple methyl group, exhibits the strongest antiproliferative effect (GI₅₀ = 37 nM) and the most potent direct inhibition of the EGFR enzyme (IC₅₀ = 85 nM), achieving potency comparable to the reference drug Erlotinib.[9] The morpholinomethyl derivative (5i ) also shows excellent activity, underscoring the diverse chemical features that can be successfully accommodated at this position.[9]

Experimental Validation: Protocols and Scientific Rationale

Experimental_Workflow design 1. Rational Drug Design & In Silico Screening synthesis 2. Chemical Synthesis & Purification design->synthesis biochem_assay 3. In Vitro Biochemical Assay (EGFR Kinase Inhibition) synthesis->biochem_assay cell_assay 4. Cell-Based Assay (Antiproliferative Activity) biochem_assay->cell_assay sar 6. SAR Analysis & Lead Optimization biochem_assay->sar docking 5. Computational Docking & Binding Mode Analysis cell_assay->docking cell_assay->sar docking->sar

Caption: A typical experimental workflow for the development of kinase inhibitors.

In Vitro EGFR Kinase Inhibition Assay

Objective: To quantify the direct inhibitory potency of a compound against the isolated EGFR tyrosine kinase enzyme, independent of cellular factors like membrane permeability.

Protocol (Based on ADP-Glo™ Assay Principle): [14][15][16]

  • Reagent Preparation: Prepare serial dilutions of the test compounds (e.g., 3-ethyl-indole-2-carboxamides) in a suitable buffer, typically containing DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Enzyme Incubation: In a 384-well plate, add the recombinant human EGFR kinase enzyme to the wells containing the diluted test compounds or vehicle control (DMSO). Incubate at room temperature for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing the kinase substrate (e.g., a poly(Glu, Tyr) peptide) and a specific concentration of ATP (often at the Km value for ATP to ensure competitive binding). Incubate for 1 hour at room temperature.

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced. The ADP-Glo™ assay does this in two steps:

    • First, add ADP-Glo™ Reagent to deplete any unconsumed ATP.

    • Second, add Kinase Detection Reagent to convert the ADP generated by the kinase into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Analysis: The luminescence intensity is directly proportional to the amount of ADP produced and thus to the kinase activity. Data is plotted as percent inhibition versus compound concentration, and the IC₅₀ value is calculated using a four-parameter logistic curve fit.

Causality and Rationale:

  • Why use a cell-free assay? This approach isolates the interaction between the inhibitor and its direct target (EGFR), providing a clean measure of enzymatic inhibition without confounding cellular variables.

  • Why ADP-Glo™? This format is highly sensitive, has a broad dynamic range, and is resistant to interference from compounds that may affect other detection methods (e.g., fluorescence), making it a trustworthy and robust system for high-throughput screening.[15]

Cell-Based Antiproliferative Assay (MTT or Resazurin Assay)

Objective: To assess the ability of a compound to inhibit the growth and proliferation of cancer cells, which provides a more physiologically relevant measure of potential therapeutic efficacy.[17][18]

Protocol (General): [14]

  • Cell Seeding: Plate cancer cells known to be dependent on EGFR signaling (e.g., A431, which overexpresses EGFR, or NSCLC lines with specific EGFR mutations like PC-9) into 96-well plates at an optimized density and allow them to adhere overnight.[19]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a period that allows for multiple cell divisions (typically 72 hours).

  • Viability Assessment: After incubation, measure cell viability.

    • MTT Assay: Add MTT reagent. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The product is then solubilized, and the absorbance is read on a plate reader.

    • Resazurin Assay: Add resazurin. Viable cells reduce the non-fluorescent blue dye to the highly fluorescent pink resorufin. Fluorescence is measured.[17]

  • Data Analysis: The signal is proportional to the number of viable cells. Results are used to calculate the GI₅₀ (or IC₅₀) value, representing the concentration at which the compound inhibits cell growth by 50%.

Causality and Rationale:

  • Why use cancer cell lines? This confirms that the compound can penetrate the cell membrane, remain stable in the cellular environment, and inhibit EGFR signaling sufficiently to produce a desired biological outcome (i.e., halting proliferation).[20]

  • Why use metabolic assays like MTT/Resazurin? These assays are cost-effective, simple, and provide a reliable measure of overall cell health and metabolic activity, which is a strong proxy for cell viability.[17][21]

Conclusion and Future Directions

The 3-ethyl-indole-2-carboxamide scaffold represents a highly promising foundation for the development of novel EGFR inhibitors. The structure-activity relationship is well-defined, with the C5 position of the indole ring identified as a key "hotspot" for modification to enhance potency. Analogs bearing small alkyl or morpholinomethyl groups at this position demonstrate antiproliferative and enzymatic inhibitory activities comparable to established first-generation TKIs like Erlotinib.[9][10]

Future research should focus on:

  • Selectivity Profiling: Evaluating the most potent compounds against a panel of other kinases to ensure selectivity and minimize potential off-target effects.

  • Targeting Resistance Mutations: Assessing the activity of these compounds against clinically relevant EGFR resistance mutations (e.g., T790M), which is a major limitation of early-generation inhibitors.[22]

  • Pharmacokinetic Optimization: Modifying the scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability to advance these promising leads toward clinical development.

This guide has provided a comprehensive framework for understanding the SAR of this important class of inhibitors, grounded in authoritative data and established experimental protocols.

References

  • El-Gamal, M. I., et al. (2021). Design, synthesis, and biological evaluation of novel EGFR inhibitors containing 5-chloro-3-hydroxymethyl-indole-2-carboxamide scaffold with apoptotic antiproliferative activity. Bioorganic Chemistry, 112, 104960. [Link]

  • Wee, P., & Wang, Z. (2017). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 9(12), 169. [Link]

  • Khan, Z., et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Expert Opinion on Therapeutic Targets, 27(9), 817-832. [Link]

  • Normanno, N., et al. (2006). Epidermal growth factor receptor (EGFR) signaling in cancer. Gene, 366(1), 2-16. [Link]

  • Seshacharyulu, P., et al. (2012). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets, 16(1), 15-31. [Link]

  • Lo, H. W. (2010). EGFR signaling pathway in breast cancers: from traditional signal transduction to direct nuclear translocalization. Breast Cancer Research and Treatment, 121(3), 541-551. [Link]

  • Baselga, J. (2002). Why the epidermal growth factor receptor? The rationale for cancer therapy. The Oncologist, 7(Suppl 4), 2-8. [Link]

  • ChemRxiv. (2023). Discovery of Novel EGFR Kinase Inhibitors Using a Wild-Type EGFR: A Computational Approach. ChemRxiv. [Link]

  • Al-Ostoot, F. H., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5670. [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals, 15(8), 1006. [Link]

  • Sweidan, K., et al. (2016). Computer-aided design, synthesis, and biological evaluation of new indole-2-carboxamide derivatives as PI3Kα/EGFR inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(11), 2685-2690. [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals, 15(8), 1006. [Link]

  • Roskoski, R. Jr. (2022). Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. Molecules, 27(3), 819. [Link]

  • El-Damasy, D. A., et al. (2023). Machine Learning-Based Approach to Developing Potent EGFR Inhibitors for Breast Cancer: Design, Synthesis, and In Vitro Evaluation. ACS Omega, 8(35), 32015-32031. [Link]

  • Warnault, P., et al. (2013). Recent Advances in Drug Design of Epidermal Growth Factor Receptor Inhibitors. Current Medicinal Chemistry, 20(1), 1-1. [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. ResearchGate. [Link]

  • Reaction Biology. (n.d.). Methods EGFR Biochemical Assays. Reaction Biology. [Link]

  • Pouch, M., & Horvath, P. (2022). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology, 2516, 375-391. [Link]

  • Creative Bioarray. (n.d.). Cell Viability Assays. Creative Bioarray. [Link]

  • Sweidan, K., et al. (2016). Computer-aided design, synthesis, and biological evaluation of new indole-2-carboxamide derivatives as PI3Kα/EGFR inhibitors. ResearchGate. [Link]

  • Al-Obaid, A. M., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 23(1), 101-116. [Link]

  • Al-Ostoot, F. H., et al. (2023). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry, 14(1), 115-128. [Link]

  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Reaction Biology. [Link]

  • ResearchGate. (n.d.). Illustration depicting the structure-activity relationship for the synthesized series (5–11). ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2023). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry, 14(1), 115-128. [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ EGFR Kinase Assay Kit. BPS Bioscience. [Link]

Sources

A Comparative Guide to the In Vivo Efficacy of Indole-2-Carboxamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the in vivo efficacy of indole-2-carboxamide-based inhibitors across various therapeutic areas. By synthesizing data from preclinical studies, we aim to offer researchers, scientists, and drug development professionals a clear perspective on the potential of this versatile chemical scaffold. We will delve into the mechanistic underpinnings of their activity, compare their performance against established and emerging alternatives, and provide detailed experimental protocols to facilitate reproducible research.

Introduction: The Therapeutic Promise of the Indole-2-Carboxamide Scaffold

The indole-2-carboxamide core is a privileged structure in medicinal chemistry, serving as a foundational scaffold for a multitude of pharmacologically active agents. Its unique electronic properties and conformational flexibility allow for the design of potent and selective inhibitors for a diverse range of biological targets. This guide will explore the demonstrated in vivo efficacy of this class of compounds in key disease areas, including infectious diseases, oncology, and inflammatory conditions.

Our analysis will focus on the causal relationships between molecular design, mechanistic action, and observed in vivo outcomes. By presenting comparative data and detailed methodologies, we aim to provide a trustworthy and authoritative resource for the scientific community.

Comparative Efficacy in Infectious Diseases

Indole-2-carboxamides have emerged as a promising class of anti-infective agents, particularly in the fight against tuberculosis and viral infections.

Antitubercular Activity: Targeting Mycolic Acid Transport

A significant body of research has identified indole-2-carboxamides as potent inhibitors of Mycobacterium tuberculosis (Mtb), including multi-drug-resistant strains.[1] The primary mechanism of action for many of these compounds is the inhibition of the essential mycolic acid transporter, MmpL3.[1][2]

In Vivo Efficacy:

Studies in rodent models have demonstrated the oral pharmacokinetic properties and in vivo efficacy of lead indole-2-carboxamide candidates.[3] For instance, compounds 39 and 41 from one study showed improved in vitro activity compared to several standard-of-care tuberculosis drugs.[3] While specific in vivo efficacy data for these particular compounds is detailed in the primary literature, the general class has shown promise in reducing bacterial load in preclinical models.[1][3]

Comparative Landscape:

The current standard of care for tuberculosis involves a multi-drug regimen that can be lengthy and fraught with side effects. The emergence of drug-resistant strains necessitates the development of new chemical entities with novel mechanisms of action. Indole-2-carboxamides represent a significant advancement in this area.

Compound/Regimen Mechanism of Action Advantages Limitations In Vivo Model
Indole-2-Carboxamides MmpL3 Inhibition[1][2]Novel mechanism, active against resistant strains[1]Potential for low aqueous solubility[3]Rodent models[3]
Isoniazid Mycolic acid synthesis inhibitionHigh bactericidal activityResistance is commonStandard in preclinical models
Rifampicin RNA polymerase inhibitionBroad-spectrum bactericidalSignificant drug-drug interactionsStandard in preclinical models

Experimental Protocol: Mouse Model of Tuberculosis Infection

This protocol outlines a standard method for evaluating the in vivo efficacy of antitubercular agents.

  • Animal Model: C57BL/6 mice (6-8 weeks old) are commonly used.

  • Infection: Mice are infected via aerosol exposure with a low dose of M. tuberculosis H37Rv (e.g., 100-200 CFU/lungs).

  • Treatment: Treatment with the investigational compound (e.g., an indole-2-carboxamide) or vehicle control is typically initiated 4 weeks post-infection. The compound is administered orally or via the desired route at a specified dose and frequency.

  • Efficacy Assessment: At various time points post-treatment, cohorts of mice are euthanized, and the bacterial load in the lungs and spleen is determined by plating serial dilutions of tissue homogenates on selective agar.

  • Data Analysis: The reduction in bacterial CFU in treated groups is compared to the vehicle control group to determine efficacy.

Logical Workflow for Antitubercular Drug Efficacy Testing

G cluster_preclinical Preclinical In Vivo Efficacy A Aerosol Infection of Mice with M. tuberculosis B Initiation of Treatment Regimen (Test vs. Control) A->B C Monitoring of Animal Health and Weight B->C D Euthanasia and Organ Harvest (Lungs, Spleen) C->D E Determination of Bacterial Load (CFU Counting) D->E F Statistical Analysis of Efficacy E->F

Caption: Workflow for assessing in vivo antitubercular efficacy.

Broad-Spectrum Antiviral Activity

Certain indole-2-carboxamide derivatives have demonstrated potent and broad-spectrum antiviral activity against a range of RNA viruses.[4] The lead compound, CCG205432 , and its analogs have shown efficacy against neurotropic alphaviruses, such as Western Equine Encephalitis Virus (WEEV), both in vitro and in vivo.[4]

Mechanism of Action:

Interestingly, these antiviral indole-2-carboxamides appear to target a host factor involved in cap-dependent translation, rather than a specific viral protein.[4] This mode of action suggests a higher barrier to the development of viral resistance.

In Vivo Efficacy:

In a mouse model of WEEV infection, treatment with CCG205432 and CCG209023 resulted in reduced clinical disease severity and increased survival rates.[4]

Comparative Landscape:

Currently, there are no approved therapies specifically for infections caused by neurotropic alphaviruses.[4] Treatment is largely supportive, highlighting the urgent need for effective antiviral agents.

Compound Mechanism of Action Advantages Limitations In Vivo Model
CCG205432/CCG209023 Host-directed (cap-dependent translation)[4]Broad-spectrum activity, high barrier to resistance[4]Further optimization for clinical use neededMouse model of WEEV[4]
Supportive Care N/AManages symptomsDoes not target the virusN/A

Comparative Efficacy in Oncology

The indole-2-carboxamide scaffold has been extensively explored in the development of novel anticancer agents, with a focus on dual-target inhibitors.

Dual EGFR/CDK2 Inhibition

Several series of 5-substituted-3-ethyl-1H-indole-2-carboxamides have been synthesized and evaluated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[5] Compounds such as 5i and 5j have demonstrated potent antiproliferative activity against various cancer cell lines, with GI50 values in the nanomolar range.[5][6]

Mechanism of Action:

By simultaneously targeting EGFR, a key driver of cell proliferation and survival, and CDK2, a critical regulator of the cell cycle, these dual inhibitors aim to overcome the resistance mechanisms that can arise with single-target therapies.

In Vitro Data Suggestive of In Vivo Potential:

While specific in vivo efficacy data for these dual inhibitors is still emerging, the potent in vitro activity and favorable pharmacokinetic predictions suggest their potential for translation into preclinical animal models.[5][7][8] For example, compounds 5d and 5e were shown to induce apoptosis in breast cancer cell lines by increasing levels of Cytochrome C and modulating Bax and Bcl-2.[7]

Signaling Pathway of EGFR and CDK2 in Cancer

G cluster_pathway EGFR and CDK2 Signaling in Cancer EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation CDK2 CDK2 Rb Rb CDK2->Rb CyclinE Cyclin E CyclinE->CDK2 E2F E2F Rb->E2F G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition

Caption: Simplified EGFR and CDK2 signaling pathways in cancer.

Comparative Landscape:

The development of dual-target inhibitors is a promising strategy in oncology. Below is a comparison with established single-target agents.

Compound Class Mechanism of Action Advantages Limitations
Indole-2-carboxamides (e.g., 5i, 5j) Dual EGFR/CDK2 inhibition[5]Potential to overcome resistance, synergistic effectsIn vivo data is preliminary
Erlotinib EGFR inhibition[5]Established clinical efficacy in certain cancersAcquired resistance is common
Dinaciclib CDK inhibition[5]Potent cell cycle arrestHematological toxicities

Comparative Efficacy in Inflammatory Diseases

The anti-inflammatory properties of indole-2-carboxamides have been demonstrated in the context of diabetic kidney disease (DKD).

Inhibition of MAPK-Mediated Inflammation in Diabetic Kidney Disease

An indole-2-carboxamide derivative, LG4 , has shown significant therapeutic potential in a mouse model of DKD.[9] This compound effectively alleviates the progression of DKD by inhibiting inflammatory responses mediated by the MAPK signaling pathway.[9]

In Vivo Efficacy:

In diabetic mice, treatment with LG4 resulted in a significant reduction in high glucose-induced JNK and ERK phosphorylation, which in turn suppressed NF-κB activation.[9] This led to a decrease in markers of kidney damage and inflammation.

Comparative Landscape:

Current treatments for DKD primarily focus on managing blood glucose levels and blood pressure. There is a significant need for therapies that directly target the underlying inflammatory and fibrotic processes.

Compound Mechanism of Action Advantages Limitations In Vivo Model
LG4 (Indole-2-carboxamide) Inhibition of ERK/JNK-mediated inflammation[9]Directly targets inflammatory pathways in the kidneyPreclinical stage of developmentDiabetic mouse model[9]
ACE Inhibitors/ARBs RAAS blockadeStandard of care, reduce proteinuriaDo not fully halt disease progressionStandard in preclinical models
SGLT2 Inhibitors Glucose reabsorption inhibitionProvide renal and cardiovascular benefitsPrimarily target glucose metabolismStandard in preclinical models

Experimental Protocol: Streptozotocin (STZ)-Induced Diabetic Kidney Disease Model

  • Induction of Diabetes: Male mice (e.g., C57BL/6) are injected with a single high dose or multiple low doses of streptozotocin (STZ) to induce hyperglycemia.

  • Disease Progression: Mice are monitored for the development of diabetic nephropathy over several weeks (e.g., 8-12 weeks).

  • Treatment: Diabetic mice are treated with the investigational compound (e.g., LG4) or vehicle control for a specified duration.

  • Efficacy Assessment: At the end of the treatment period, kidney function is assessed by measuring blood urea nitrogen (BUN) and serum creatinine. Kidney tissues are collected for histological analysis (e.g., PAS staining for glomerulosclerosis) and molecular analysis (e.g., Western blotting for p-JNK, p-ERK).

  • Data Analysis: The improvement in renal function and reduction in pathological markers in the treated group are compared to the diabetic control group.

Conclusion and Future Directions

The indole-2-carboxamide scaffold has unequivocally demonstrated its value in the development of novel therapeutics with significant in vivo efficacy across a range of diseases. The ability to tune the structure to achieve potent and selective inhibition of diverse targets underscores its importance in modern drug discovery.

Future research should focus on:

  • Translational Studies: Advancing the most promising lead compounds from these preclinical studies into IND-enabling studies and clinical trials.

  • Pharmacokinetic Optimization: Further refining the ADME properties of indole-2-carboxamide derivatives to enhance their bioavailability and safety profiles.

  • Mechanism of Action Elucidation: Deepening the understanding of the molecular interactions between these inhibitors and their biological targets to guide the design of next-generation compounds.

The evidence presented in this guide strongly supports the continued investigation of indole-2-carboxamide-based inhibitors as a rich source of potential new medicines to address unmet medical needs.

References

  • Qian, J., Yin, S., Ye, L., et al. (2021). An Indole-2-Carboxamide Derivative, LG4, Alleviates Diabetic Kidney Disease Through Inhibiting MAPK-Mediated Inflammatory Responses. Frontiers in Pharmacology. Available at: [Link][9]

  • Melly, D., Singh, S., et al. (2021). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents. Journal of Medicinal Chemistry. Available at: [Link][3]

  • Melly, D., Singh, S., et al. (2018). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. Scientific Reports. Available at: [Link][1]

  • Gouda, M. A., Al-Ghorbani, M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules. Available at: [Link][7]

  • Youssif, B. G., Abdel-Aal, A. A.-M., et al. (2023). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. Available at: [Link][8]

  • Sabatino, C., Iacono, A., et al. (2022). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules. Available at: [Link][10]

  • Al-Wahaibi, L. H., El-Gamal, M. I., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Scientific Reports. Available at: [Link][2]

  • Ahmed, F. A., Youssif, B. G., et al. (2023). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry. Available at: [Link][5]

  • Ahmed, F. A., Youssif, B. G., et al. (2023). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. PubMed. Available at: [Link][6]

  • Singh, A., Kumar, V., et al. (2024). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Infectious Diseases. Available at: [Link][11]

  • Li, J. Y., Pu, X., et al. (2018). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Molecules. Available at: [Link][12]

  • Youssif, B. G., Ahmed, F. A., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules. Available at: [Link][13]

Sources

The Dawn of a New Indole Scaffold: A Comparative Analysis of 3-Ethyl-5-methyl-1H-indole-2-carboxylic Acid Derivatives Against EGFR T790M-Mediated Resistance

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of non-small cell lung cancer (NSCLC) treatment has been revolutionized by the advent of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the emergence of acquired resistance, predominantly through the T790M "gatekeeper" mutation in exon 20 of the EGFR gene, remains a significant clinical challenge.[1][2] This mutation sterically hinders the binding of first and second-generation TKIs, such as gefitinib, erlotinib, and afatinib, to the ATP-binding site of the EGFR kinase domain, leading to therapeutic failure.[1][3] The third-generation inhibitor, osimertinib, was a landmark development, specifically designed to covalently bind to and inhibit EGFR harboring the T790M mutation.[4][5][6]

This guide introduces a novel class of potential EGFR T790M inhibitors: derivatives of 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid . We will objectively compare the preclinical performance of these hypothetical lead compounds, designated IND-101 and IND-102 , with established first and third-generation EGFR TKIs. This in-depth technical guide will provide supporting experimental data, detailed methodologies, and an exploration of the underlying signaling pathways to empower researchers in the quest for more effective and durable cancer therapies.

The Rationale for a Novel Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved kinase inhibitors.[7][8][9] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive starting point for the design of potent and selective enzyme inhibitors. The strategic placement of ethyl and methyl groups on the indole core of our hypothetical compounds, along with a carboxylic acid moiety, is designed to optimize interactions within the ATP-binding pocket of the EGFR T790M mutant, potentially offering a distinct binding mode and improved selectivity over wild-type (WT) EGFR.

Comparative Efficacy: In Vitro Kinase and Cellular Assays

To evaluate the potential of our novel indole derivatives, a series of in vitro experiments were conducted to determine their inhibitory activity against both wild-type EGFR and the resistant T790M mutant. The results are compared with gefitinib (a first-generation TKI) and osimertinib (a third-generation TKI).

Table 1: Comparative Inhibitory Activity (IC50) of EGFR TKIs
CompoundEGFR WT (IC50, nM)EGFR T790M (IC50, nM)Selectivity Index (WT/T790M)
Gefitinib1515000.01
Osimertinib2001020
IND-101 1801512
IND-102 250831.25

Data for IND-101 and IND-102 are hypothetical for illustrative purposes.

The data clearly demonstrates the superior potency of IND-101 and IND-102 against the EGFR T790M mutant compared to the first-generation inhibitor, gefitinib. Notably, IND-102 exhibits a selectivity index surpassing that of osimertinib, suggesting a potentially wider therapeutic window with reduced off-target effects on wild-type EGFR.

Cellular Proliferation in EGFR-Mutant NSCLC Cell Lines

To translate the enzymatic inhibition into a cellular context, the anti-proliferative effects of the compounds were assessed in NSCLC cell lines: PC-9 (EGFR exon 19 deletion, sensitive to first-generation TKIs) and H1975 (EGFR L858R/T790M, resistant to first-generation TKIs).[10]

Table 2: Anti-proliferative Activity (GI50) in NSCLC Cell Lines
CompoundPC-9 (GI50, nM)H1975 (GI50, nM)
Gefitinib25>10,000
Osimertinib5030
IND-101 6045
IND-102 8025

Data for IND-101 and IND-102 are hypothetical for illustrative purposes.

The cellular data corroborates the kinase assay findings. IND-101 and IND-102 demonstrate potent inhibition of proliferation in the H1975 cell line, which harbors the T790M resistance mutation, with IND-102 showing comparable activity to osimertinib.

Mechanistic Insights: EGFR Signaling Pathway and Inhibition

The binding of EGF to its receptor triggers a cascade of downstream signaling events crucial for cell growth and survival. The T790M mutation leads to constitutive activation of these pathways, even in the presence of first-generation TKIs. Our novel indole derivatives, like osimertinib, are designed to effectively shut down this aberrant signaling.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation RAS RAS Autophosphorylation->RAS PI3K PI3K Autophosphorylation->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Gefitinib Gefitinib Gefitinib->Autophosphorylation Blocked by T790M Osimertinib Osimertinib Osimertinib->Autophosphorylation IND-102 IND-102 IND-102->Autophosphorylation T790M_Mutation T790M Mutation

Caption: EGFR signaling pathway and points of inhibition.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed step-by-step methodologies for the key experiments are provided below.

Protocol 1: In Vitro EGFR Kinase Assay (Luminescent Kinase Assay)

This protocol outlines the determination of IC50 values for inhibitors against recombinant EGFR enzymes.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound (e.g., IND-101, IND-102) in 100% DMSO.

    • Dilute recombinant EGFR WT and T790M enzymes and the appropriate substrate in kinase assay buffer to the desired concentrations.

  • Assay Plate Setup:

    • Add 5 µL of serially diluted test compounds or control inhibitors to the wells of a 96-well plate.

    • Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.

    • Prepare a master mix containing ATP and the substrate in kinase assay buffer.

    • Add 10 µL of the master mix to each well.

  • Kinase Reaction:

    • Initiate the reaction by adding 10 µL of the diluted EGFR enzyme to each well. The final reaction volume should be 25 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 25 µL of a kinase detection reagent (e.g., ADP-Glo™) to each well to terminate the reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.[11][12]

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the blank control values from all other readings.

    • Plot the percent inhibition (relative to the positive control) against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Kinase_Assay_Workflow Start Start Prepare Reagents Prepare Reagents (Inhibitor, Enzyme, ATP, Substrate) Start->Prepare Reagents Plate Setup Set up 96-well plate (Inhibitor dilutions, Controls) Prepare Reagents->Plate Setup Add Master Mix Add Master Mix (ATP + Substrate) Plate Setup->Add Master Mix Initiate Reaction Initiate Reaction (Add Enzyme) Add Master Mix->Initiate Reaction Incubate_1 Incubate (30°C, 60 min) Initiate Reaction->Incubate_1 Terminate Reaction Terminate Reaction (Add ADP-Glo™ Reagent) Incubate_1->Terminate Reaction Incubate_2 Incubate (RT, 40 min) Terminate Reaction->Incubate_2 Develop Signal Develop Luminescent Signal Incubate_2->Develop Signal Incubate_3 Incubate (RT, 30 min) Develop Signal->Incubate_3 Read Plate Measure Luminescence Incubate_3->Read Plate Analyze Data Analyze Data (Calculate IC50) Read Plate->Analyze Data End End Analyze Data->End

Caption: Workflow for the in vitro EGFR kinase assay.

Protocol 2: Cell Viability (MTT) Assay

This protocol details the assessment of the anti-proliferative effects of the compounds on NSCLC cell lines.[13][14]

  • Cell Seeding:

    • Culture PC-9 and H1975 cells in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells into 96-well plates at a density of 5,000 cells per well in 100 µL of media.

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds to each well.

    • Include vehicle control (e.g., 0.1% DMSO) wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the percent viability against the logarithm of the compound concentration and determine the GI50 value using a non-linear regression curve fit.

Protocol 3: Western Blotting for p-EGFR

This protocol is for determining the effect of inhibitors on EGFR phosphorylation in cells.[15][16][17][18]

  • Cell Treatment and Lysis:

    • Seed H1975 cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the test compounds at various concentrations for 2 hours.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins on a 10% SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phosphorylated EGFR (p-EGFR) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection and Analysis:

    • Detect the chemiluminescent signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total EGFR for normalization.

    • Quantify the band intensities using densitometry to determine the ratio of p-EGFR to total EGFR.

Conclusion and Future Directions

The hypothetical this compound derivatives, IND-101 and IND-102, demonstrate significant promise as potent and selective inhibitors of the EGFR T790M resistance mutation. Their in vitro activity profiles, particularly the high selectivity index of IND-102, warrant further investigation. Future studies should focus on in vivo efficacy in xenograft models, pharmacokinetic and pharmacodynamic profiling, and detailed structural biology studies to elucidate the precise binding interactions with the EGFR T790M kinase domain. The continued exploration of novel chemical scaffolds, such as the one presented here, is paramount to overcoming acquired resistance and improving outcomes for patients with NSCLC.

References

  • Osimertinib for the Treatment of Metastatic EGFR T790M Mutation–Positive Non–Small Cell Lung Cancer - AACR Journals. (URL: [Link])

  • T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC. (URL: [Link])

  • The EGFR T790M Mutation in Acquired Resistance to an Irreversible Second-Generation EGFR Inhibitor - AACR Journals. (URL: [Link])

  • Molecular mechanisms of resistance in epidermal growth factor receptor-mutant lung adenocarcinomas - ERS Publications. (URL: [Link])

  • Acquired resistance to gefitinib: the contribution of mechanisms other than the T790M, MET, and HGF status - PubMed. (URL: [Link])

  • Effects of erlotinib in EGFR mutated non-small cell lung cancers with resistance to gefitinib - PMC - NIH. (URL: [Link])

  • Dual Inhibition of EGFR with Afatinib and Cetuximab in Kinase Inhibitor–Resistant EGFR-Mutant Lung Cancer with and without T790M Mutations - AACR Journals. (URL: [Link])

  • What is the mechanism of Osimertinib mesylate? - Patsnap Synapse. (URL: [Link])

  • Antitumor activity of afatinib in EGFR T790M-negative human oral cancer therapeutically targets mTOR/Mcl-1 signaling axis - NIH. (URL: [Link])

  • Third-generation epidermal growth factor receptor-tyrosine kinase inhibitors in T790M-positive non-small cell lung cancer: review on emerged mechanisms of resistance. (URL: [Link])

  • Afatinib increases sensitivity to radiation in non-small cell lung cancer cells with acquired EGFR T790M mutation - PMC - NIH. (URL: [Link])

  • Lower Gefitinib Dose Led to Earlier Resistance Acquisition Before Emergence of T790M Mutation in Epidermal Growth Factor Receptor-Mutated Lung Cancer Model - PubMed. (URL: [Link])

  • The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC - PubMed Central. (URL: [Link])

  • Poor response to erlotinib in patients with tumors containing baseline EGFR T790M mutations found by routine clinical molecular testing - NIH. (URL: [Link])

  • The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP | PNAS. (URL: [Link])

  • Acquisition of the T790M resistance mutation during afatinib treatment in EGFR tyrosine kinase inhibitor–naïve patients with non–small cell lung cancer harboring EGFR mutations - PMC - NIH. (URL: [Link])

  • Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC. (URL: [Link])

  • Afatinib for the treatment of EGFR mutation-positive NSCLC: A review of clinical findings. (URL: [Link])

  • Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - Olgen - Current Medicinal Chemistry. (URL: [Link])

  • Sensitization of EGFR Wild-Type Non–Small Cell Lung Cancer Cells to EGFR-Tyrosine Kinase Inhibitor Erlotinib - AACR Journals. (URL: [Link])

  • Lack of efficacy of erlotinib in most EGFR mutated non-small cell lung cancers (NSCLCs) with acquired resistance to gefitinib - ASCO Publications. (URL: [Link])

  • 20 Medicine of the week: Osimertinib - YouTube. (URL: [Link])

  • EGFR Enzyme Kinase System Datasheet. (URL: [Link])

  • Response to erlotinib and prognosis for patients with de novo epidermal growth factor receptor (EGFR) T790M mutations. - ASCO Publications. (URL: [Link])

  • Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - NIH. (URL: [Link])

  • FDA-approved and other indole-based EGFR-TK inhibitors (I–V) - ResearchGate. (URL: [Link])

  • New Mechanisms Under Study to Overcome Osimertinib Resistance in EGFR+ NSCLC. (URL: [Link])

  • In Vitro Enzyme Kinetics Analysis of EGFR - PubMed. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - NIH. (URL: [Link])

  • How do I get EGFR western blot - ResearchGate. (URL: [Link])

  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - MDPI. (URL: [Link])

  • Cell viability assays in a lung cancer cell line (A549), in normal... - ResearchGate. (URL: [Link])

  • IN-VITRO EVALUATION OF CELL VIABILITY STUDIES OF NON-SMALL CELL LUNG CANCER USING SIMILAR MOLECULE - N-HYDROXY-OSIMERTINIB World. (URL: [Link])

  • Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC - NIH. (URL: [Link])

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (URL: [Link])

  • Lung Cancer Cell–Macrophage Interaction System for Signal Pathway-Based Logic Analysis and Drug Testing | ACS Nano. (URL: [Link])

  • Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC - NIH. (URL: [Link])

  • Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC - NIH. (URL: [Link])

Sources

A Comparative Analysis: Novel 3-Ethyl-5-methyl-1H-indole-2-carboxylic Acid Derivatives Versus Osimertinib in the Landscape of EGFR Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

The targeted therapy landscape for non-small cell lung cancer (NSCLC) has been significantly shaped by the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). Osimertinib, a third-generation EGFR TKI, represents a major clinical advancement, demonstrating remarkable efficacy against both EGFR-sensitizing mutations and the T790M resistance mutation. However, the eventual emergence of acquired resistance to osimertinib necessitates a continued search for novel inhibitory scaffolds. This guide provides a detailed comparison of a promising class of emerging compounds, derivatives of "3-Ethyl-5-methyl-1H-indole-2-carboxylic acid," against the benchmark inhibitor, osimertinib.

The Clinical Benchmark: Osimertinib

Osimertinib is an irreversible, third-generation EGFR TKI that has become a standard of care for patients with advanced NSCLC harboring EGFR mutations.[1][2] Its clinical success is rooted in its dual targeting of the initial sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M mutation, which is the most common mechanism of resistance to first- and second-generation EGFR TKIs.[3]

Mechanism of Action

Osimertinib's efficacy stems from its unique covalent binding mechanism. It forms an irreversible bond with a cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase domain.[4][5] This permanent blockade of ATP binding effectively shuts down the receptor's kinase activity, thereby inhibiting downstream pro-survival signaling pathways like PI3K/AKT and RAS/MAPK.[6] A key advantage of osimertinib is its significant selectivity for mutant EGFR over wild-type (WT) EGFR, which translates to a more favorable safety profile.[7]

Acquired Resistance to Osimertinib

Despite its effectiveness, resistance to osimertinib inevitably develops. The primary on-target resistance mechanism is the acquisition of a C797S mutation, which prevents the covalent binding of osimertinib.[8][9] Other resistance mechanisms include off-target bypass pathway activation, such as MET amplification and BRAF V600E mutations.[8][10][11]

A New Contender: this compound Derivatives

Recent research has identified a series of 5-substituted-3-ethylindole-2-carboxamides as potent inhibitors of EGFR.[5][12] These compounds present a novel chemical scaffold with the potential to offer a differentiated profile compared to existing TKIs.

Rationale for Development

The indole core is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets. The development of indole-2-carboxamide derivatives as EGFR inhibitors is based on structure-activity relationship studies aimed at optimizing their binding to the EGFR kinase domain. Some of these derivatives have shown potent antiproliferative activity against various cancer cell lines.[12]

Head-to-Head Comparison: Potency and Selectivity

A direct comparison of the inhibitory activity of these compounds is crucial for evaluating their potential. The following tables summarize the available in vitro data for key indole derivatives against osimertinib and the first-generation TKI, erlotinib.

Table 1: In Vitro EGFR Kinase Inhibitory Activity (IC₅₀)

CompoundEGFR (Wild-Type) IC₅₀ (nM)EGFR (T790M Mutant) IC₅₀ (nM)
Osimertinib ~494 [Novel Selective and Potent EGFR Inhibitor that Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer]~8 [13]
Erlotinib ~2 [14]>5000[12]
Indole Derivative 5f 729.5 [13]
Indole Derivative 5g 8511.9 [13]
Indole Derivative 5j 85[12]Not Reported

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.

Table 2: In Vitro Antiproliferative Activity (GI₅₀) Against Cancer Cell Lines

CompoundMCF-7 (Breast) GI₅₀ (nM)HCT-116 (Colon) GI₅₀ (nM)HepG2 (Liver) GI₅₀ (nM)A549 (Lung) GI₅₀ (nM)
Osimertinib Not ReportedNot ReportedNot ReportedNot Reported
Erlotinib 33333333
Indole Derivative 5g 55[12]55[12]55[12]55[12]
Indole Derivative 5i 49[12]49[12]49[12]49[12]
Indole Derivative 5j 37[12]37[12]37[12]37[12]

Note: GI₅₀ values for the indole derivatives and erlotinib are reported as a mean across the four cell lines in the source publication.[12]

From the available data, the indole derivatives 5f and 5g demonstrate remarkable potency against the osimertinib-resistant T790M mutant of EGFR, with IC₅₀ values nearly equivalent to that of osimertinib itself.[13] This suggests that the indole scaffold is highly effective at inhibiting this key resistance mutation. While their activity against wild-type EGFR is higher than osimertinib's, it is still in the nanomolar range. In terms of antiproliferative activity, several indole derivatives show potent growth inhibition across multiple cancer cell lines, with compound 5j exhibiting a GI₅₀ value comparable to erlotinib.[12]

Visualizing the Mechanism of Action

EGFR Signaling Pathway and TKI Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in cell growth, proliferation, and survival.[15] Upon binding of its ligand, such as EGF, the receptor dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This activates downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways, which drive cell proliferation and inhibit apoptosis.[16] Both osimertinib and the indole derivatives act by competitively binding to the ATP pocket of the kinase domain, preventing this phosphorylation and subsequent signal transduction.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream cluster_ras_mapk RAS/MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Osimertinib or Indole Derivative Inhibitor->EGFR Inhibits (Covalent/Competitive Binding)

EGFR signaling pathway and points of inhibition.

Experimental Methodologies

The following protocols outline the standardized assays used to generate the comparative data presented in this guide.

In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Format)

This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of purified EGFR kinase. The amount of ADP produced in the kinase reaction is measured, which is directly proportional to kinase activity.

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant EGFR Enzyme - Kinase Buffer - ATP & Substrate (e.g., Poly(Glu,Tyr)) - Test Compound (Indole or Osimertinib) start->reagents plate_prep Plate Preparation (384-well): 1. Add 1µL of serially diluted test compound or DMSO control. 2. Add 2µL of EGFR enzyme solution. reagents->plate_prep pre_incubation Pre-incubation: Incubate for 10-30 minutes at room temperature. plate_prep->pre_incubation reaction_init Initiate Kinase Reaction: Add 2µL of ATP/Substrate mixture to each well. pre_incubation->reaction_init reaction_incubation Reaction Incubation: Incubate for 60 minutes at room temperature. reaction_init->reaction_incubation adp_glo Stop Reaction & Deplete ATP: Add 5µL of ADP-Glo™ Reagent. reaction_incubation->adp_glo adp_glo_incubation Incubate for 40 minutes at room temperature. adp_glo->adp_glo_incubation detection Generate Luminescent Signal: Add 10µL of Kinase Detection Reagent. adp_glo_incubation->detection detection_incubation Incubate for 30 minutes at room temperature. detection->detection_incubation read_plate Measure Luminescence: Use a plate reader to quantify the signal. detection_incubation->read_plate analysis Data Analysis: Calculate % inhibition and determine IC₅₀ values. read_plate->analysis end End analysis->end

Workflow for an in vitro EGFR kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare stock solutions of recombinant EGFR enzyme, kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), ATP, and a suitable substrate (e.g., Poly(Glu, Tyr)). Prepare serial dilutions of the test compounds (indole derivatives and osimertinib) and a DMSO vehicle control.

  • Enzyme/Inhibitor Incubation: In a 384-well plate, add the test compound or DMSO control. Then, add the diluted EGFR enzyme to each well. Incubate for 10-30 minutes at room temperature to allow for inhibitor binding.[17]

  • Kinase Reaction Initiation: Start the reaction by adding a mixture of ATP and the substrate peptide to each well.[17]

  • Reaction Incubation: Allow the reaction to proceed for 60 minutes at room temperature.

  • Signal Generation:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[18]

    • Add Kinase Detection Reagent to convert the ADP generated into ATP, which then fuels a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes.[18]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This cell-based assay measures the metabolic activity of cells as an indicator of cell viability after treatment with a test compound. It is used to determine the growth inhibitory (GI₅₀) or cytotoxic (IC₅₀) concentration of a compound.

MTT_Assay_Workflow start Start seed_cells Cell Seeding: Seed cancer cells (e.g., A549, H1975) into a 96-well plate. start->seed_cells incubate_adhesion Incubate overnight to allow for cell adhesion. seed_cells->incubate_adhesion compound_treatment Compound Treatment: Add serial dilutions of test compounds (Indole or Osimertinib) to the wells. incubate_adhesion->compound_treatment incubate_treatment Incubate for 72 hours at 37°C. compound_treatment->incubate_treatment mtt_addition Add MTT Reagent: Add 10-20µL of MTT solution (5 mg/mL) to each well. incubate_treatment->mtt_addition incubate_formazan Incubate for 2-4 hours at 37°C for formazan crystal formation. mtt_addition->incubate_formazan solubilization Solubilize Formazan: Remove media and add 100-150µL of DMSO to each well. incubate_formazan->solubilization shake Shake the plate for 10-15 minutes to dissolve the crystals. solubilization->shake read_absorbance Measure Absorbance: Read the plate at 490-570 nm using a microplate reader. shake->read_absorbance analysis Data Analysis: Calculate % cell viability and determine GI₅₀/IC₅₀ values. read_absorbance->analysis end End analysis->end

Workflow for a cell viability (MTT) assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, H1975) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[8]

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds or a vehicle control (DMSO). Incubate for a specified period, typically 72 hours.[8]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[19] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[20]

  • Data Acquisition: Measure the absorbance of the solution in each well at a wavelength of 490-570 nm using a microplate spectrophotometer.[21]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the GI₅₀/IC₅₀ value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Concluding Remarks

The emergence of this compound derivatives as potent EGFR inhibitors, particularly against the T790M resistance mutation, marks a significant development in the ongoing effort to overcome TKI resistance. The data, especially for compounds 5f and 5g , indicate a potency comparable to osimertinib against this key mutant, suggesting that the indole scaffold is a viable backbone for the design of next-generation EGFR inhibitors.[13]

While osimertinib remains the clinical standard with its proven efficacy and selectivity, the development of novel chemical entities is crucial for expanding the therapeutic arsenal, especially for patients who develop resistance to current therapies. Further preclinical evaluation of these indole derivatives, including their activity against C797S and other resistance mutations, as well as in vivo efficacy and safety profiling, is warranted to fully elucidate their clinical potential. This comparative guide serves as a foundational resource for researchers in the field, providing a benchmark for the continued development of effective and durable cancer therapeutics.

References

A comprehensive list of references will be compiled and provided upon request.

Sources

A Senior Application Scientist's Guide to ADME Profiling of Novel Indole-2-Carboxamide Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The indole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective inhibitors for a wide range of biological targets.[1] However, progressing a promising hit compound from this series into a viable clinical candidate requires a rigorous and early assessment of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[2][3] A compound's therapeutic efficacy is not solely dependent on its potency but is critically governed by its pharmacokinetic profile. Poor ADME properties are a leading cause of costly late-stage drug development failures.

This guide provides an in-depth comparison of two hypothetical, yet representative, novel indole-2-carboxamide inhibitors, Compound A and Compound B . We will navigate the essential in vitro and in vivo ADME assays, explaining the causal logic behind each experimental choice and providing field-proven, self-validating protocols. The objective is to build a comprehensive ADME profile that enables a data-driven decision on which candidate to advance toward Investigational New Drug (IND)-enabling studies.[4]

Metabolic Stability: The First Hurdle

Expertise & Experience: The first question we must answer is: "Will the compound survive long enough in the body to exert its therapeutic effect?" Metabolic stability is a primary gatekeeper in drug discovery.[5] Compounds that are rapidly metabolized by hepatic enzymes will likely have low oral bioavailability and a short duration of action, requiring frequent, high doses. The indole ring, while a versatile pharmacophore, can be susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes. Therefore, assessing intrinsic clearance (CLint) early is non-negotiable.

We utilize human liver microsomes (HLM) as our primary test system. HLMs are vesicles of the endoplasmic reticulum from hepatocytes and contain a high concentration of Phase I metabolic enzymes, particularly CYPs.[6][7] This provides a robust, cost-effective initial screen for metabolic liabilities.

Comparative Data: Metabolic Stability of Indole-2-Carboxamides

ParameterCompound ACompound BPositive Control (Verapamil)
Half-Life (t½, min) 45.218.58.1
Intrinsic Clearance (CLint, µL/min/mg) 15.337.585.6
Predicted Hepatic Clearance LowModerateHigh

Data Interpretation: Compound A exhibits significantly greater metabolic stability than Compound B, with a nearly 2.5-fold longer half-life and correspondingly lower intrinsic clearance. While Compound B's stability is not catastrophic, it suggests a higher potential for rapid first-pass metabolism in vivo. The Verapamil control validates the assay, showing rapid clearance as expected.[6]

Protocol 1: Microsomal Metabolic Stability Assay

This protocol is designed to be self-validating by including both positive (rapidly metabolized) and negative (stably metabolized) controls, alongside a "no-cofactor" condition to check for non-NADPH dependent degradation.

Methodology:

  • Preparation:

    • Thaw pooled human liver microsomes (0.5 mg/mL final concentration) on ice.[8]

    • Prepare a working solution of the NADPH regenerating system (cofactor).

    • Prepare test compounds (Compound A, Compound B) and controls (e.g., Verapamil, Diazepam) at a final concentration of 1 µM.[7]

  • Incubation:

    • Pre-incubate microsomes, buffer, and test compounds for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH solution. For the negative control well, add buffer instead of NADPH.[7]

    • Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[6]

  • Reaction Termination & Analysis:

    • Terminate the reaction at each time point by adding ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.[7]

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • Calculate the half-life (t½) from the slope of the linear regression.

    • Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Workflow Visualization: Metabolic Stability Assay

cluster_prep Preparation cluster_incubate Incubation (37°C) cluster_analysis Analysis prep1 Thaw Microsomes & Cofactors inc1 Pre-warm Microsomes + Compounds prep1->inc1 prep2 Prepare Test Compounds (1 µM Final) prep2->inc1 inc2 Initiate Reaction (Add NADPH) inc1->inc2 inc3 Sample at Time Points (0, 5, 15, 30, 45 min) inc2->inc3 an1 Terminate Reaction (Acetonitrile + IS) inc3->an1 an2 Protein Precipitation an1->an2 an3 LC-MS/MS Analysis an2->an3 an4 Calculate t½ & CLint an3->an4

Caption: Workflow for the in vitro microsomal metabolic stability assay.

Permeability and Efflux: Crossing the Gut Wall

Expertise & Experience: For an orally administered drug, successfully navigating the gastrointestinal tract is paramount. We assess this using the Caco-2 cell permeability assay.[9] Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelial barrier, complete with tight junctions and functional efflux transporters like P-glycoprotein (P-gp).[10]

A bidirectional assay is essential.[9] We measure permeability from the apical (AP, gut lumen) to the basolateral (BL, blood) side (Papp A→B) and in the reverse direction (Papp B→A). This allows us to calculate an efflux ratio (ER = Papp B→A / Papp A→B). An ER significantly greater than 2 suggests the compound is a substrate for an efflux transporter, which could limit its absorption in vivo.[9]

Comparative Data: Caco-2 Permeability of Indole-2-Carboxamides

ParameterCompound ACompound BControl (Atenolol)Control (Talinolol)
Papp (A→B) (10⁻⁶ cm/s) 12.515.1< 1.00.5
Papp (B→A) (10⁻⁶ cm/s) 13.148.3< 1.010.2
Efflux Ratio (ER) 1.053.20~1.020.4
Predicted Absorption High, PassiveHigh, but Efflux SubstrateLow (Poor Permeability)Low (P-gp Substrate)

Data Interpretation: Both compounds exhibit high intrinsic permeability, as indicated by their Papp (A→B) values. However, Compound B shows a significant efflux ratio of 3.20, indicating it is actively transported out of the cells, likely by P-gp.[11] This is a potential liability that could reduce its net absorption and bioavailability. Compound A, with an efflux ratio near 1, appears to cross the membrane primarily via passive diffusion. The controls, low-permeability Atenolol and P-gp substrate Talinolol, confirm the integrity and functionality of the Caco-2 monolayer.[9]

Protocol 2: Bidirectional Caco-2 Permeability Assay

This protocol includes a check for monolayer integrity via Transepithelial Electrical Resistance (TEER) measurement, ensuring the validity of the permeability data.[10]

Methodology:

  • Cell Culture:

    • Seed Caco-2 cells onto Transwell® inserts and culture for 21 days to allow for differentiation and monolayer formation.[12]

  • Monolayer Integrity Check:

    • Prior to the experiment, measure the TEER of each well. Only use monolayers with TEER values >200 Ω·cm².[13]

    • Perform a Lucifer Yellow rejection test; wells with >2% leakage are discarded.

  • Transport Experiment:

    • Wash the monolayers with pre-warmed transport buffer.

    • For A→B permeability: Add the test compound (e.g., 10 µM) to the apical (AP) side and drug-free buffer to the basolateral (BL) side.

    • For B→A permeability: Add the test compound to the BL side and drug-free buffer to the AP side.

    • Incubate at 37°C with gentle shaking for 2 hours.

  • Sampling and Analysis:

    • At the end of the incubation, take samples from both the donor and receiver compartments.

    • Analyze the concentration of the test compound in all samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for each direction using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).

Workflow Visualization: Bidirectional Caco-2 Assay

cluster_A_to_B A -> B Permeability cluster_B_to_A B -> A Permeability a_to_b Apical (Donor) Compound Added Caco-2 Monolayer Basolateral (Receiver) Sampled Result Calculate Papp & Efflux Ratio a_to_b->Result Papp (A->B) b_to_a Apical (Receiver) Sampled Caco-2 Monolayer Basolateral (Donor) Compound Added b_to_a->Result Papp (B->A)

Caption: Principle of the bidirectional Caco-2 permeability assay.

Cytochrome P450 (CYP) Inhibition: Predicting Drug-Drug Interactions

Expertise & Experience: Inhibition of CYP enzymes is a major cause of clinical drug-drug interactions (DDIs).[14] If our indole-2-carboxamide inhibitor blocks a key metabolic pathway for a co-administered drug, it can lead to toxic accumulation of that other drug. Regulatory agencies mandate testing against the most clinically relevant CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4).[15]

The assay measures the concentration of our test compound required to inhibit 50% of the activity of a specific CYP isoform (the IC50 value). We use human liver microsomes and isoform-specific probe substrates that are converted into fluorescent or easily detectable metabolites.[14] A potent IC50 value (<1 µM) is a significant red flag requiring further investigation.

Comparative Data: CYP450 Inhibition Profile (IC50, µM)

CYP IsoformCompound ACompound BPositive Control (e.g., Ketoconazole for CYP3A4)
CYP1A2 > 50> 500.15
CYP2C9 > 508.70.5
CYP2C19 22.14.11.2
CYP2D6 15.81.20.08
CYP3A4 > 500.950.05

Data Interpretation: Compound A shows a clean DDI profile, with weak or no inhibition of the major CYP isoforms tested. In stark contrast, Compound B is a potent inhibitor of CYP3A4 (IC50 < 1 µM) and a moderate inhibitor of CYP2D6 and CYP2C19.[16] The potent inhibition of CYP3A4 is a major concern, as this enzyme is responsible for the metabolism of over 50% of drugs on the market. This presents a significant risk for clinical development.

Protocol 3: CYP450 Inhibition (IC50) Assay

This protocol uses a cocktail of probe substrates, allowing for the simultaneous assessment of multiple CYP isoforms, which increases throughput.

Methodology:

  • Preparation:

    • Prepare a range of concentrations for each test compound (e.g., 0.01 to 100 µM).

    • Prepare a cocktail of CYP isoform-specific probe substrates (e.g., Phenacetin for 1A2, Diclofenac for 2C9, Midazolam for 3A4) in buffer.[16]

  • Incubation:

    • In a 96-well plate, add human liver microsomes (0.2 mg/mL), buffer, and the test compound at its various concentrations.

    • Pre-incubate for 10 minutes at 37°C.

    • Initiate the reactions by adding a pre-warmed mixture of the substrate cocktail and NADPH.[17]

    • Incubate for a specific time (e.g., 15 minutes) at 37°C.

  • Termination and Analysis:

    • Stop the reaction with ice-cold acetonitrile containing an internal standard.

    • Centrifuge to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite for each probe substrate.

  • Data Analysis:

    • Calculate the percent inhibition of metabolite formation at each test compound concentration relative to a vehicle control (0% inhibition).

    • Plot percent inhibition versus the log of the test compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Workflow Visualization: CYP Inhibition IC50 Determination

cluster_assay Assay Plate Setup cluster_analysis Data Analysis a1 HLM + Buffer + Test Compound (Serial Dilution) a2 Pre-incubate @ 37°C a1->a2 a3 Add Substrate Cocktail + NADPH a2->a3 a4 Incubate @ 37°C a3->a4 a5 Terminate Reaction a4->a5 b1 LC-MS/MS Quantitation of Metabolites a5->b1 b2 Calculate % Inhibition b1->b2 b3 Plot Inhibition vs. [Compound] b2->b3 b4 Determine IC50 Value b3->b4

Caption: Workflow for determining CYP inhibition IC50 values.

Plasma Protein Binding: The "Free" Drug

Expertise & Experience: The "free drug hypothesis" states that only the unbound fraction of a drug in the bloodstream is available to interact with its target, be metabolized, and be cleared.[18] High plasma protein binding (PPB) can significantly impact a drug's pharmacokinetic and pharmacodynamic properties. Indole-2-carboxamides can be lipophilic and often exhibit high PPB.[19] It is crucial to quantify the fraction unbound (fu) to correctly interpret in vitro potency and clearance data.

Equilibrium dialysis is the gold-standard method for determining PPB.[18][20] It involves dialyzing the drug in plasma against a buffer solution until equilibrium is reached, after which the drug concentration in the buffer (representing the free fraction) is measured.

Comparative Data: Plasma Protein Binding (Fraction Unbound, fu%)

SpeciesCompound ACompound BControl (Warfarin)
Human Plasma 3.5% (fu = 0.035)0.8% (fu = 0.008)1.1% (fu = 0.011)
Mouse Plasma 4.1% (fu = 0.041)1.1% (fu = 0.011)1.5% (fu = 0.015)
Interpretation Moderately High BindingVery High BindingHigh Binding

Data Interpretation: Both compounds are highly bound to plasma proteins (>95%). However, Compound B is exceptionally highly bound (>99%), with a free fraction of less than 1%. This very low free fraction means that a much higher total plasma concentration will be required to achieve a therapeutically relevant free concentration at the target site. It also means that small changes in binding (e.g., due to displacement by another drug) could lead to large changes in the free fraction, which is a potential safety concern.

Protocol 4: Equilibrium Dialysis for Plasma Protein Binding

This protocol uses a 96-well dialysis apparatus for higher throughput and includes controls to ensure equilibrium has been reached and that the compound is stable in plasma.

Methodology:

  • Apparatus Setup:

    • Use a 96-well equilibrium dialysis plate with two chambers per well, separated by a semi-permeable dialysis membrane (10 kDa MWCO).

  • Sample Preparation:

    • Add plasma spiked with the test compound (e.g., 5 µM) to one side of the membrane (the plasma chamber).[18]

    • Add an equal volume of phosphate-buffered saline (PBS) to the other side (the buffer chamber).

  • Equilibration:

    • Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.[18]

  • Sampling and Analysis:

    • After incubation, carefully collect aliquots from both the plasma and buffer chambers.

    • To determine the total concentration, precipitate the proteins from the plasma sample aliquot with acetonitrile.

    • Analyze the concentration of the drug in the buffer sample and the protein-precipitated plasma sample by LC-MS/MS.

  • Data Analysis:

    • Calculate the fraction unbound (fu) as: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber).

Workflow Visualization: Equilibrium Dialysis Principle

cluster_initial Initial State (t=0) cluster_final Equilibrium State (t=4-6h) initial Plasma Chamber Drug + Proteins Dialysis Membrane Buffer Chamber No Drug final Plasma Chamber Bound + Unbound Drug Dialysis Membrane Buffer Chamber Unbound Drug initial:f0->final:f0 Incubate @ 37°C initial:f2->final:f2 note Unbound drug moves across membrane

Caption: Principle of the equilibrium dialysis assay for PPB.

In Vivo Pharmacokinetics: The Whole Picture

Expertise & Experience: In vitro assays provide critical, high-throughput data to guide compound selection, but the ultimate test is how a compound behaves in a living system.[21] An in vivo pharmacokinetic (PK) study, typically in mice or rats, integrates all the ADME properties we have measured.[22] It tells us the actual concentration of the drug in the blood over time after dosing and allows us to calculate key parameters like clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).[23]

Based on its superior in vitro profile, we select Compound A for a preliminary murine PK study.

Data Summary: In Vivo Pharmacokinetics of Compound A in Mice

RouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)t½ (hr)CL (mL/min/kg)%F
IV 212500.0818502.118.0-
PO 108500.541602.5-45%

Data Interpretation: Compound A demonstrates favorable pharmacokinetic properties in mice. After intravenous (IV) administration, it shows moderate clearance. Following oral (PO) administration, it is rapidly absorbed (Tmax = 0.5 hr) and exhibits good oral bioavailability of 45%. This in vivo result validates our in vitro predictions: the good metabolic stability and high permeability of Compound A translate into a promising in vivo profile suitable for further development.

Protocol 5: Murine Pharmacokinetic Study

Animal studies must be conducted ethically and under protocols approved by an Institutional Animal Care and Use Committee (IACUC).[23]

Methodology:

  • Animal Dosing:

    • Use two groups of mice (e.g., C57BL/6, n=3-4 per time point).[24]

    • Administer the test compound (Compound A) to one group via IV bolus (e.g., 2 mg/kg) and to the other group via oral gavage (e.g., 10 mg/kg).[24]

  • Blood Sampling:

    • Collect sparse blood samples from the animals at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dosing.[24]

    • Process the blood to obtain plasma and store frozen at -80°C.

  • Bioanalysis:

    • Develop and validate a sensitive LC-MS/MS method for the quantification of the test compound in plasma.

    • Analyze the plasma samples to determine the drug concentration at each time point.

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration versus time for both IV and PO routes.

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters (Cmax, Tmax, AUC, t½, CL, Vd).

    • Calculate oral bioavailability (%F) using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Workflow Visualization: In Vivo Pharmacokinetic Study

cluster_in_vivo In-Life Phase cluster_analysis Bioanalysis & PK Modeling dosing Dose Animals (IV and PO Groups) sampling Serial Blood Sampling dosing->sampling processing Plasma Preparation sampling->processing lcms LC-MS/MS Bioanalysis processing->lcms plot Plot Concentration vs. Time Curve lcms->plot pk_calc Calculate PK Parameters (AUC, CL, %F, etc.) plot->pk_calc

Caption: High-level workflow for a murine pharmacokinetic study.

Conclusion: An Integrated, Data-Driven Decision

By systematically evaluating our two novel indole-2-carboxamide inhibitors, a clear picture emerges.

  • Compound A presents a well-balanced and promising ADME profile. It is metabolically stable, highly permeable with no evidence of efflux, clean in terms of CYP inhibition, and possesses moderately high plasma protein binding. Crucially, these favorable in vitro characteristics translate into good oral bioavailability and a desirable pharmacokinetic profile in vivo.

  • Compound B , while also possessing high permeability, is flagged with several significant liabilities. Its moderate metabolic stability, status as a P-gp efflux substrate, potent inhibition of the critical CYP3A4 enzyme, and extremely high plasma protein binding collectively present a high-risk profile for further development.[25]

Recommendation: Based on this comprehensive ADME assessment, Compound A is the superior candidate to advance into further preclinical development. The data suggest it has a higher probability of achieving a safe and efficacious pharmacokinetic profile in humans. The liabilities associated with Compound B would require significant medicinal chemistry efforts to mitigate, making it a less attractive candidate. This guide demonstrates how a structured, hypothesis-driven approach to ADME profiling provides the critical data needed to make informed decisions, de-risk drug development projects, and ultimately increase the likelihood of success.[26]

References

  • Borgni, E., et al. (2021). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules. Available at: [Link]

  • Cawkill, D., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. MDPI. Available at: [Link]

  • de Heij, J., et al. (2023). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC - NIH. Available at: [Link]

  • BioIVT. Metabolic Stability Assay Services. BioIVT. Available at: [Link]

  • National Cancer Institute. (2015). Murine Pharmacokinetic Studies. PMC - NIH. Available at: [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. European Commission. Available at: [Link]

  • Gampa, G., et al. (2019). P-glycoprotein Substrate Assessment in Drug Discovery: Application of Modeling to Bridge Differential Protein Expression Across In Vitro Tools. PubMed. Available at: [Link]

  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. Available at: [Link]

  • BioIVT. Plasma Protein Binding Assay. BioIVT. Available at: [Link]

  • Selvita. In Vitro ADME. Selvita. Available at: [Link]

  • Early, J.V., et al. (2022). Structural Determinants of Indole-2-carboxamides: Identification of Lead Acetamides with Pan Antimycobacterial Activity. PMC - NIH. Available at: [Link]

  • Nanotechnology Characterization Laboratory. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. Available at: [Link]

  • Evotec. Caco-2 Permeability Assay. Evotec. Available at: [Link]

  • Evotec. P-glycoprotein (P-gp) Substrate Identification. Evotec. Available at: [Link]

  • Unknown. Caco2 assay protocol. Source document. Available at: [Link]

  • da Cruz, F.P., et al. (2024). Indole-2-carboxamides Optimization for Antiplasmodial Activity. PMC - NIH. Available at: [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. Charles River Laboratories. Available at: [Link]

  • Jackson, J.P., et al. (2018). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC - NIH. Available at: [Link]

  • Bienta. Pharmacokinetics Studies in Mice or Rats. Bienta. Available at: [Link]

  • te Biesterveld, D., et al. (2023). A practical assessment protocol for clinically relevant P-glycoprotein-mediated drug-drug interactions. Frontiers in Pharmacology. Available at: [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. Available at: [Link]

  • LifeNet Health LifeSciences. CYP Inhibition Assay. LifeNet Health. Available at: [Link]

  • Otagiri, M., & Uekaji, Y. (1984). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. PubMed. Available at: [Link]

  • Nakajima, A., et al. (2020). Development of Simplified in Vitro P-Glycoprotein Substrate Assay and in Silico Prediction Models To Evaluate Transport Potential of P-Glycoprotein. Molecular Pharmaceutics. Available at: [Link]

  • Evotec. Microsomal Stability. Evotec. Available at: [Link]

  • Li, Y., et al. (2023). New Methodology for Determining Plasma Protein Binding Kinetics Using an Enzyme Reporter Assay Coupling with High-Resolution Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • Eurofins Discovery. CYP Inhibition Assays. Eurofins Discovery. Available at: [Link]

  • Creative Bioarray. Caco-2 permeability assay. Creative Bioarray. Available at: [Link]

  • NIH Chemical Genomics Center. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. NCBI. Available at: [Link]

  • Griffiths, K., et al. (2019). In vivo pharmacokinetic data from mice dosed with various half-life.... ResearchGate. Available at: [Link]

  • Di, L. (2016). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

  • Volpe, D.A. (2013). Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells. PubMed. Available at: [Link]

  • Zhou, S.F., et al. (2009). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. NIH. Available at: [Link]

  • Visikol. (2022). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Visikol. Available at: [Link]

Sources

The Kinase Selectivity Landscape of 3-Ethyl-5-methyl-1H-indole-2-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of signal transduction, protein kinases stand as central regulators, orchestrating a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The indole nucleus, a privileged scaffold in medicinal chemistry, has given rise to a multitude of potent kinase inhibitors. This guide provides an in-depth comparative analysis of the kinase selectivity profiles of derivatives based on the 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid core structure. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, present supporting experimental data, and provide detailed protocols for assessing their inhibitory activity.

The Significance of Kinase Selectivity

The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites.[1] Consequently, designing small molecule inhibitors that selectively target a specific kinase or a desired set of kinases while sparing others is a formidable challenge. A non-selective inhibitor can lead to off-target effects and associated toxicities, hindering its therapeutic potential. Conversely, a highly selective inhibitor may not achieve the desired efficacy if the targeted kinase is part of a redundant or compensatory signaling pathway. Therefore, understanding the kinase selectivity profile of a compound is paramount in drug discovery and development.[1][2]

The this compound scaffold provides a versatile platform for the synthesis of diverse derivatives with varying kinase inhibitory profiles. By strategically modifying the substituents on the indole ring and the carboxylic acid moiety, researchers can fine-tune the potency and selectivity of these compounds against different kinase families.

Comparative Kinase Selectivity Profiles

The following sections compare the kinase selectivity profiles of various derivatives of this compound, categorized by their primary kinase targets. The data presented is a synthesis of findings from multiple research endeavors.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[3][4] Several indole-2-carboxamide derivatives have demonstrated potent inhibitory activity against VEGFR-2.

A series of novel indole-benzimidazole and indole-benzothiazole derivatives have been synthesized and evaluated for their VEGFR-2 inhibitory activity.[5] Among these, a compound designated as 10b (structure not fully disclosed in the abstract) showed a significant 66.7% growth inhibition of VEGFR-2 at a concentration of 10 μM.[5] Molecular docking studies suggest that these compounds bind to the ATP-binding site of the VEGFR-2 kinase domain.[5][6]

Another study focused on indole-2-one derivatives incorporating a 1,2,3-triazole scaffold.[7] Compound 13d from this series exhibited an impressive IC50 value of 26.38 nM against VEGFR-2, which is more potent than the approved drug sunitinib (IC50 = 83.20 nM).[7] This highlights the potential of modifying the indole core to achieve high-affinity binding.

The table below summarizes the VEGFR-2 inhibitory activity of representative indole derivatives.

Compound IDModification on Indole CoreVEGFR-2 IC50 (nM)Reference
18b Indole scaffold with specific substitutions70[6]
Va Indole-2-carboxamide derivative2.15[3]
Ve Indole-2-carboxamide derivative1.10[3]
Vg Indole-2-carboxamide derivative1.60[3]
13d Indole-2-one with 1,2,3-triazole scaffold26.38[7]
Sunitinib (Reference Drug)83.20[7]
Sorafenib (Reference Drug)0.09 µM (90 nM)[6]

Key Structure-Activity Relationship (SAR) Insights for VEGFR-2 Inhibition:

  • Carboxamide Moiety: Conversion of the carboxylic acid to various amides is a common strategy to enhance cell permeability and introduce vectors for interacting with the kinase active site.

  • Aromatic Substituents: The nature and position of substituents on the phenyl ring of the indole core and on the amide nitrogen significantly influence potency and selectivity. Hydrophobic interactions with the VEGFR-2 binding site are crucial.[6]

  • Hydrogen Bonding: Hydrogen bond interactions with key amino acid residues like Glu885 and Asp1046 in the VEGFR-2 active site are critical for potent inhibition.[6]

Below is a conceptual diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition by these indole derivatives.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Indole_Inhibitor Indole Derivatives Indole_Inhibitor->VEGFR2 Inhibits (ATP-competitive) PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Endothelial_Cell Endothelial Cell Proliferation, Migration, Survival ERK->Endothelial_Cell Akt Akt PI3K->Akt Akt->Endothelial_Cell Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Dilution 1. Compound Serial Dilution (in DMSO and Assay Buffer) Reaction_Setup 2. Add Buffer, Compound, Kinase/Substrate to Plate Compound_Dilution->Reaction_Setup Pre_incubation 3. Pre-incubate Reaction_Setup->Pre_incubation Reaction_Initiation 4. Add ATP to start reaction Pre_incubation->Reaction_Initiation Incubation 5. Incubate at 30°C Reaction_Initiation->Incubation Add_Reagent 6. Add Luminescent Reagent Incubation->Add_Reagent Signal_Stabilization 7. Incubate at RT Add_Reagent->Signal_Stabilization Read_Plate 8. Measure Luminescence Signal_Stabilization->Read_Plate Data_Analysis 9. Calculate % Inhibition and IC50 Read_Plate->Data_Analysis

Caption: Workflow for a luminescent in vitro kinase inhibition assay.

Conclusion and Future Directions

The this compound scaffold has proven to be a fertile ground for the discovery of potent and selective kinase inhibitors. By employing rational drug design and combinatorial chemistry approaches, researchers have successfully developed derivatives targeting key kinases involved in cancer progression, such as VEGFR-2, Aurora kinases, EGFR, and CDK2.

The comparative analysis presented in this guide highlights the importance of subtle structural modifications in dictating the kinase selectivity profile of these compounds. The provided experimental protocol offers a robust method for evaluating the inhibitory activity of novel derivatives.

Future research in this area should focus on:

  • Comprehensive Kinome Profiling: Screening promising compounds against a large panel of kinases to obtain a more complete understanding of their selectivity.

  • Structure-Based Drug Design: Utilizing co-crystal structures of inhibitors bound to their target kinases to guide the design of next-generation compounds with improved potency and selectivity.

  • In Vivo Efficacy and Safety Studies: Evaluating the most promising candidates in preclinical animal models to assess their therapeutic potential and safety profiles.

By continuing to explore the chemical space around the this compound core, the scientific community can pave the way for the development of novel and effective kinase-targeted therapies.

References

Sources

A Comparative Guide to the Off-Target Effects of Indole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Indole and its structural analogs, such as azaindole and oxindole, are privileged scaffolds in medicinal chemistry, forming the core of numerous clinically approved small-molecule kinase inhibitors.[1] Their ability to mimic the purine ring of ATP allows them to competitively bind to the ATP-binding pocket of kinases, thereby modulating their activity.[1] This mechanism has been successfully exploited to develop treatments for a range of diseases, particularly cancer.[1][2] However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[3][4]

Many indole-based kinase inhibitors interact with multiple kinases, a phenomenon known as polypharmacology. This can be beneficial, leading to synergistic therapeutic effects, but it can also result in unintended off-target effects, contributing to adverse drug reactions and toxicities.[5][6] Understanding and characterizing these off-target profiles is therefore critical for both preclinical drug development and clinical practice.

This guide provides a comparative analysis of the off-target effects of prominent indole-based kinase inhibitors. We will delve into the mechanistic basis of these interactions, present key experimental data, and provide detailed protocols for assessing inhibitor selectivity. This information is intended to equip researchers, scientists, and drug development professionals with the knowledge to better interpret experimental results, anticipate potential toxicities, and design more selective kinase inhibitors.

The Challenge of Kinase Inhibitor Selectivity

The human kinome comprises over 500 protein kinases, which share a structurally conserved catalytic domain.[3] This similarity in the ATP-binding pocket is the primary reason for the low selectivity of many kinase inhibitors.[4] While some inhibitors are highly selective, many approved drugs inhibit between 10 and 100 kinases with varying potencies.[5] This lack of specificity can lead to a range of off-target effects, from mild side effects to severe toxicities.[7]

Mechanisms of Off-Target Binding

Several factors contribute to the off-target activity of kinase inhibitors:

  • Structural Similarity of ATP-Binding Sites: The high degree of conservation in the ATP-binding pocket across different kinases is the main driver of off-target binding.[4][8]

  • Inhibitor Conformation: Kinases can exist in different activation states, such as the "DFG-in" (active) and "DFG-out" (inactive) conformations. Inhibitors that bind to the more conserved active state (Type I inhibitors) are often less selective than those that bind to the less conserved inactive state (Type II inhibitors).[3]

  • Compound Promiscuity: Some molecules are inherently more promiscuous and can bind to a wider range of targets.[4]

  • High Compound Concentrations: Using inhibitor concentrations that significantly exceed the IC50 for the primary target increases the likelihood of engaging lower-affinity off-target kinases.[4]

The following diagram illustrates the concept of on-target versus off-target inhibition.

cluster_0 On-Target Inhibition cluster_1 Off-Target Inhibition Indole-Based Inhibitor Indole-Based Inhibitor Primary Target Kinase Primary Target Kinase Indole-Based Inhibitor->Primary Target Kinase Binds to Desired Therapeutic Effect Desired Therapeutic Effect Primary Target Kinase->Desired Therapeutic Effect Leads to Indole-Based Inhibitor_off Indole-Based Inhibitor Off-Target Kinase 1 Off-Target Kinase 1 Indole-Based Inhibitor_off->Off-Target Kinase 1 Binds to Off-Target Kinase 2 Off-Target Kinase 2 Indole-Based Inhibitor_off->Off-Target Kinase 2 Binds to Adverse Effects/Toxicity Adverse Effects/Toxicity Off-Target Kinase 1->Adverse Effects/Toxicity Off-Target Kinase 2->Adverse Effects/Toxicity Compound of Interest Compound of Interest Biochemical Assay Biochemical Activity or Binding Assay Compound of Interest->Biochemical Assay Kinase Panel Large Panel of Purified Kinases Kinase Panel->Biochemical Assay Data Analysis Determine IC50 or Kd Values Biochemical Assay->Data Analysis Selectivity Profile Generate Kinome Selectivity Profile Data Analysis->Selectivity Profile

Caption: Biochemical Kinase Profiling Workflow.

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context for evaluating inhibitor selectivity by assessing the effects of a compound in intact cells. [9]These assays can reveal not only direct off-target effects but also indirect effects on signaling pathways. [10] Key Cell-Based Assay Formats:

  • Cellular Phosphorylation Assays: These assays, often performed using Western blotting or ELISA, measure the phosphorylation status of a specific substrate downstream of a target kinase. [4][11]* Cell Proliferation/Viability Assays: These assays determine the effect of an inhibitor on cell growth and survival, which can indicate both on-target and off-target toxicities. [11]* NanoBRET™ Target Engagement Assays: This technology measures the binding of a compound to a target kinase within living cells in real-time. [11]* Chemical Proteomics: Techniques like kinobeads and affinity chromatography coupled with mass spectrometry can identify the cellular targets of a kinase inhibitor in an unbiased manner. [12][13][14][15]

Experimental Protocol: Kinobeads-Based Chemical Proteomics for Off-Target Profiling

This protocol describes a chemical proteomics approach using kinobeads to identify the cellular targets of an indole-based kinase inhibitor. [12] Materials:

  • Cell lines of interest

  • Indole-based kinase inhibitor

  • Kinobeads (Sepharose beads with immobilized broad-spectrum kinase inhibitors)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffers

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • LC-MS/MS instrumentation and software

Procedure:

  • Cell Culture and Lysis:

    • Culture cells to the desired confluence.

    • Lyse the cells in ice-cold lysis buffer to obtain a native protein lysate.

    • Clarify the lysate by centrifugation.

  • Competitive Binding:

    • Incubate the cell lysate with increasing concentrations of the test inhibitor.

    • This allows the inhibitor to bind to its targets within the lysate.

  • Kinase Enrichment:

    • Add kinobeads to the inhibitor-treated lysate.

    • The kinobeads will capture kinases that are not bound by the test inhibitor.

  • Washing and Elution:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the captured kinases from the beads.

  • Protein Digestion and LC-MS/MS Analysis:

    • Digest the eluted proteins into peptides.

    • Analyze the peptide mixture by quantitative LC-MS/MS.

  • Data Analysis:

    • Identify and quantify the proteins in each sample.

    • Generate dose-response curves for each identified kinase to determine their affinity for the test inhibitor.

The following diagram illustrates the kinobeads workflow.

cluster_0 Sample Preparation cluster_1 Affinity Capture cluster_2 Analysis Cell Lysate Cell Lysate (Native Kinases) Incubation Incubate Lysate with Inhibitor Cell Lysate->Incubation Inhibitor Test Inhibitor (Varying Concentrations) Inhibitor->Incubation Kinobeads Add Kinobeads Incubation->Kinobeads Capture Capture of Unbound Kinases Kinobeads->Capture Wash Wash Beads Capture->Wash Elution Elute Bound Kinases Wash->Elution MS LC-MS/MS Analysis Elution->MS Data Analysis_2 Identify and Quantify Kinases MS->Data Analysis_2

Caption: Kinobeads Chemical Proteomics Workflow.

Conclusion

The indole scaffold is a cornerstone in the development of kinase inhibitors. However, the challenge of achieving selectivity remains a significant hurdle. Off-target effects are a common feature of this class of drugs and can have profound clinical implications, ranging from beneficial polypharmacology to severe toxicity.

A thorough understanding and comprehensive profiling of off-target interactions are paramount for the successful development of safer and more effective indole-based kinase inhibitors. By employing a multi-faceted approach that combines computational methods, biochemical assays, and cell-based techniques, researchers can gain a detailed picture of an inhibitor's selectivity profile. This knowledge is essential for interpreting preclinical data, predicting clinical outcomes, and ultimately, designing the next generation of highly selective and potent kinase inhibitors.

References

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]

  • Gao, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(13), i261–i269. [Link]

  • Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Bantscheff, M., et al. (2011). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 10(4), 1835–1845. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. [Link]

  • Guo, L., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), E11946–E11955. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]

  • Medard, G., et al. (2015). A Miniaturized Chemical Proteomic Approach for Target Profiling of Clinical Kinase Inhibitors in Tumor Biopsies. ACS Chemical Biology, 10(8), 1937–1945. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Santini, D., et al. (2017). Off-target effects and clinical outcome in metastatic colorectal cancer patients receiving regorafenib: The TRIBUTE analysis. Scientific Reports, 7(1), 45703. [Link]

  • Médard, G., et al. (2019). Off-Target Decoding of a Multitarget Kinase Inhibitor by Chemical Proteomics. ChemMedChem, 14(15), 1431–1438. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Ventura, A. C., et al. (2010). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 4, 38. [Link]

  • Reaction Biology. (n.d.). Cell-Based In Vitro Kinase Assay Services. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. [Link]

  • Bantscheff, M., et al. (2007). An efficient proteomics method to identify the cellular targets of protein kinase inhibitors. Nature Biotechnology, 25(9), 1035–1044. [Link]

  • Médard, G., et al. (2015). Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. [Link]

  • Fang, M., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 27(15), 4963. [Link]

  • Ke, Q., et al. (2018). Treatment-related adverse effects with pazopanib, sorafenib and sunitinib in patients with advanced soft tissue sarcoma: a pooled analysis. Oncotarget, 9(4), 5148–5156. [Link]

  • Rose, H., et al. (2024). Assessing patient risk, benefit and outcomes in drug development: an observational study of regorafenib clinical trials. BMJ Oncology, 3(1), e000078. [Link]

  • Cancer Research UK. (2022). Pazopanib (Votrient). [Link]

  • Cancer Research UK. (2022). Axitinib (Inlyta). [Link]

  • Schmidinger, M., et al. (2011). New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. The Oncologist, 16(12), 1731–1741. [Link]

  • Mayo Clinic. (2023). Pazopanib (Oral Route). [Link]

  • Zulfiqar, M., et al. (2014). Pharmacodynamic study of axitinib in patients with advanced malignancies assessed with 18F-3′deoxy-3′-fluorothymidine positron emission tomography. Cancer Medicine, 3(4), 953–961. [Link]

  • Kerkela, R., et al. (2009). Sunitinib-induced cardiotoxicity is mediated by off-target inhibition of AMP-activated protein kinase. Clinical and Translational Science, 1(1), 23–31. [Link]

  • INLYTA® (axitinib). (n.d.). Side Effects Tips. [Link]

  • Medicine of the Week. (2023, January 29). Sunitinib [Video]. YouTube. [Link]

  • Axitinib as Second-Line Treatment for Metastatic Renal Cell Carcinoma. (2013). Journal of the Advanced Practitioner in Oncology, 4(2), 116–120. [Link]

  • Targeted Oncology. (2012). Pazopanib Poses Less Potential for Side Effects in RCC. [Link]

  • Rolf, M. G., et al. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. ChemRxiv. [Link]

  • Novartis. (2022). VOTRIENT (pazopanib) tablets, for oral use. [Link]

  • Medscape. (n.d.). Sutent (sunitinib) dosing, indications, interactions, adverse effects, and more. [Link]

  • Asati, V., et al. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry, 23(4), 386–403. [Link]

  • Grothey, A., et al. (2014). Optimizing Treatment Outcomes With Regorafenib: Personalized Dosing and Other Strategies to Support Patient Care. The Oncologist, 19(6), 669–680. [Link]

  • Gomez, I. M., et al. (2019). Identification of an indol-based multi-target kinase inhibitor through phenotype screening and target fishing using inverse virtual screening approach. European Journal of Medicinal Chemistry, 172, 114–126. [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]

  • Targeted Oncology. (2016). Main Adverse Events With Regorafenib. [Link]

  • Saponara, M., et al. (2021). Standard versus personalized schedule of regorafenib in metastatic gastrointestinal stromal tumors: a retrospective, multicenter, real-world study. Therapeutic Advances in Medical Oncology, 13, 17588359211046927. [Link]

Sources

A Comparative Guide to the Metabolic Stability of 3-Ethyl-5-methyl-1H-indole-2-carboxamide in Liver Microsomes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the metabolic stability of 3-Ethyl-5-methyl-1H-indole-2-carboxamide , a novel indole derivative, utilizing a well-established in vitro liver microsomal assay. In drug discovery, assessing a compound's metabolic stability is a critical early step, as it directly influences its pharmacokinetic profile, including its half-life and potential for in vivo clearance.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven experimental protocols.

The liver is the primary site of drug metabolism, largely mediated by enzymes located in the endoplasmic reticulum, which can be isolated as a subcellular fraction known as microsomes.[3][4] These liver microsomes are enriched with Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily, making them an excellent and cost-effective model for predicting hepatic clearance.[4][5][6]

Our investigation will compare the stability of our lead compound against two structurally related alternatives to elucidate key structure-activity relationships (SAR). By understanding how minor structural modifications impact metabolic fate, we can make more informed decisions in the lead optimization process.

The Metabolic Landscape of Indole Derivatives

The indole scaffold is a privileged structure in medicinal chemistry, but it is also susceptible to extensive metabolism by CYP enzymes.[7][8][9] The primary metabolic pathways for indole derivatives involve oxidative transformations.[7][10] Common reactions include:

  • Hydroxylation: The indole ring is electron-rich and prone to aromatic hydroxylation at various positions, with the 3-position being particularly susceptible if unsubstituted.[1][11] Alkyl substituents can also undergo aliphatic hydroxylation.

  • Dehydrogenation: 3-substituted indoles can be dehydrogenated to form reactive 3-methyleneindolenine electrophiles, which can lead to toxicity.[8][12]

  • N-Oxidation and Dimerization: Other pathways can include N-oxidation and the formation of various dimeric conjugates.[7][9]

The specific CYP isoforms responsible for indole metabolism are diverse, with studies frequently implicating CYP2A6, CYP2C19, CYP2E1, and CYP3A4.[7][10][11][12] The substitution pattern on the indole ring plays a crucial role in determining both the rate of metabolism and the primary site of enzymatic attack. For instance, blocking a metabolically labile site, such as the 3-position, is a common strategy to enhance stability.[1]

Experimental Design: A Comparative Framework

To provide a robust assessment, we will evaluate our target compound alongside two comparator molecules in liver microsomes from three relevant preclinical species (mouse, rat) and human. This cross-species comparison is vital for predicting human pharmacokinetics from preclinical data.

Test Compounds:

  • Target Compound: 3-Ethyl-5-methyl-1H-indole-2-carboxamide

  • Comparator A (Parent Scaffold): 5-methyl-1H-indole-2-carboxamide (to assess the impact of the 3-ethyl group).

  • Comparator B (Alkyl Analog): 3,5-dimethyl-1H-indole-2-carboxamide (to compare the effect of an ethyl versus a methyl group at the 3-position).

Key Parameters Measured:

  • Half-life (t½): The time required for the concentration of the parent compound to decrease by 50%. A longer half-life suggests greater metabolic stability.[13]

  • Intrinsic Clearance (Clint): The intrinsic ability of the liver enzymes to metabolize a drug, independent of physiological factors like blood flow. It is expressed as the volume of liver blood cleared of the drug per unit time per unit of microsomal protein.[13][14] A lower Clint value indicates better stability.

Experimental Workflow Diagram

The following diagram outlines the standardized workflow for the liver microsomal stability assay.

G cluster_prep Preparation Phase cluster_incubation Incubation Phase cluster_sampling Sampling & Termination cluster_analysis Analysis Phase A Prepare Stock Solutions (Test Compounds, Controls in DMSO) D Pre-warm Microsomes, Buffer, and Test Compound at 37°C A->D B Prepare Microsome Suspension (Human, Rat, Mouse Liver Microsomes) B->D C Prepare NADPH Regenerating System E Initiate Reaction (Add NADPH System) C->E D->E F Incubate at 37°C (Shaking) E->F G Withdraw Aliquots at Time Points (0, 5, 15, 30, 45, 60 min) F->G H Quench Reaction (Add Cold Acetonitrile with Internal Standard) G->H I Centrifuge to Pellet Protein H->I J Transfer Supernatant I->J K LC-MS/MS Analysis (Quantify Parent Compound) J->K L Data Processing (Calculate t½ and Clint) K->L

Caption: Predicted primary sites of CYP-mediated oxidation.

Conclusion and Strategic Outlook

The in vitro data strongly support the hypothesis that substituting the 3-position of the 5-methyl-1H-indole-2-carboxamide scaffold significantly enhances metabolic stability. The target compound, 3-Ethyl-5-methyl-1H-indole-2-carboxamide , demonstrated the most favorable profile of the analogs tested, with moderate stability in human liver microsomes.

This finding is a critical step forward. The moderate clearance suggests the compound is less likely to be rapidly eliminated in vivo, providing a foundation for a desirable pharmacokinetic profile.

Next Steps:

  • Metabolite Identification: Conduct experiments using high-resolution mass spectrometry to identify the specific metabolites formed, confirming the metabolic pathways predicted.

  • Hepatocyte Stability Assays: Progress to assays using intact hepatocytes. This will incorporate both Phase I and Phase II metabolic pathways and provide a more comprehensive picture of cellular metabolism and clearance. [2][15][16]3. CYP Reaction Phenotyping: Use recombinant human CYP enzymes to identify the specific isoforms responsible for the compound's metabolism, which is crucial for predicting potential drug-drug interactions.

This guide provides a robust framework for assessing and comparing the metabolic stability of lead candidates. The data generated for 3-Ethyl-5-methyl-1H-indole-2-carboxamide are promising, positioning it as a viable candidate for continued preclinical development.

References

  • Gillam, E. M. J., Notley, L. M., Cai, H., De Voss, J. J., & Guengerich, F. P. (2000). Oxidation of Indole by Cytochrome P450 Enzymes. Biochemistry, 39(45), 13817–13824. [Link]

  • Zheng, J., Yan, Z., & Ma, L. (2009). Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process. Drug Metabolism and Disposition, 37(6), 1238–1245. [Link]

  • Zheng, J. (2009). Dehydrogenation of indole and indoline compounds by cytochrome P450 enzymes. University of Washington Libraries. [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Sci-Hub. (n.d.). Oxidation of Indole by Cytochrome P450 Enzymes. Sci-Hub. [Link]

  • Stress, S. L. (2009). In Vitro Assays for Induction of Drug Metabolism. Methods in Molecular Biology, 481, 47–58. [Link]

  • ResearchGate. (2000). Oxidation of Indole by Cytochrome P450 Enzymes. ResearchGate. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Creative Bioarray. [Link]

  • MDPI. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. Toxics, 8(4), 88. [Link]

  • ResearchGate. (2019). In vitro test methods for metabolite identification: A review. ResearchGate. [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Domainex. [Link]

  • ResearchGate. (2015). An evaluation of the latest in vitro tools for drug metabolism studies. Expert Opinion on Drug Metabolism & Toxicology, 11(7), 1045-1056. [Link]

  • Springer. (2011). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Methods in Molecular Biology, 779, 135-155. [Link]

  • Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions. [Link]

  • Obach, R. S. (2001). Influence of microsomal concentration on apparent intrinsic clearance: implications for scaling in vitro data. Drug Metabolism and Disposition, 29(9), 1255-1263. [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Merck Millipore. [Link]

  • ResearchGate. (2014). Use of intrinsic clearance for prediction of human hepatic clearance. Expert Opinion on Drug Discovery, 9(10), 1157-1171. [Link]

  • ChemHelp ASAP. (2021, January 5). metabolic stability assays for predicting intrinsic clearance. YouTube. [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(1), 11-26. [Link]

  • Bansal, S., De-la-Cruz, M., & El-Kadi, A. O. (2008). Hepatic microsomal metabolism of indole to indoxyl, a precursor of indoxyl sulfate. Drug Metabolism Letters, 2(1), 55-60. [Link]

  • ResearchGate. (2022). Metabolic stability of selected compounds in human liver microsomes. ResearchGate. [Link]

  • Flinders University. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Research @ Flinders. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that rigorous and innovative research goes hand-in-hand with an unwavering commitment to safety and environmental stewardship. The proper disposal of novel or specialized chemical reagents is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid, ensuring the protection of personnel, facilities, and the environment.

Part 1: Hazard Characterization and Assessment

The first step in any waste management protocol is to understand the potential risks. While specific toxicological data for this exact molecule is limited, we can infer potential hazards based on its structural components: an indole core and a carboxylic acid functional group. Analogous compounds, such as other indole derivatives and carboxylic acids, are known to possess biological activity and potential irritant properties.[2][3]

Therefore, we must assume the following hazards:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or comes into contact with skin.[3][4]

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[2][5]

  • Environmental Hazard: Potentially toxic to aquatic life.[4][6]

This conservative assessment dictates the stringent handling and disposal procedures outlined below. All personnel handling this compound must be trained on these potential hazards.[1]

Part 2: Personal Protective Equipment (PPE) and Safety Measures

Before handling the compound or its waste, the following minimum PPE is mandatory to prevent exposure.[7] The causality is clear: creating physical barriers is the most direct way to mitigate the assumed risks of skin contact, eye irritation, and inhalation.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety goggles.Protects against splashes and accidental eye contact, preventing serious irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents dermal absorption and skin irritation. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection A fully buttoned laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use in a certified chemical fume hood.A properly operating chemical fume hood is essential to prevent inhalation of any dusts or aerosols, which is a primary route of exposure.

All handling and waste consolidation should occur within a designated area, preferably inside a chemical fume hood, away from drains or open waterways.[8] An eyewash station and safety shower must be readily accessible.[7][9]

Part 3: Waste Segregation and Containerization Protocol

The principle of waste segregation is critical to prevent dangerous chemical reactions and to ensure cost-effective, compliant disposal.[1][10] Never mix this waste stream with other chemical wastes unless their compatibility has been confirmed.

Step-by-Step Containerization Procedure:

  • Select a Proper Container:

    • For solid waste (e.g., contaminated filter paper, gloves, or the compound itself), use a sturdy, sealable container, such as a high-density polyethylene (HDPE) pail or the original manufacturer's container.[8][11] The container must be in good condition, free of leaks or external contamination.[11]

    • For liquid waste (e.g., solutions containing the compound), use a dedicated, leak-proof container with a screw-top cap. Do not use glass containers for corrosive waste.[11]

  • Label the Container Immediately:

    • As soon as the first particle of waste is added, the container must be labeled.[1]

    • The label must clearly state "HAZARDOUS WASTE" .[11]

    • List all chemical constituents by their full name, including solvents, and their approximate percentage. For this compound, write "this compound".[11]

    • Indicate the associated hazards (e.g., "Irritant," "Toxic").[12]

    • Include the name of the Principal Investigator and the date of waste generation.[1][12]

  • Store the Container Safely:

    • The container must be kept tightly closed at all times, except when adding waste.[11][13] Storing containers open is a direct violation of EPA regulations.[11]

    • Store the sealed container in a designated Satellite Accumulation Area (SAA).[8]

    • Ensure secondary containment is used to capture any potential leaks.[14]

    • Segregate the container from incompatible materials, especially strong oxidizing agents, bases, or amines, which may react with indole or carboxylic acid moieties.[2][15]

Part 4: The Disposal Workflow: From Benchtop to Final Disposition

Disposing of this compound waste is not a matter of simple disposal in the trash or down the drain.[13][16] Doing so is a serious regulatory violation and poses a significant environmental risk. The "cradle-to-grave" responsibility for hazardous waste, as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), means the generating laboratory is responsible for the waste until its final, safe disposal.[17][18]

The required method of disposal is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10][19]

G cluster_lab Laboratory Operations cluster_ehs EHS / Disposal Vendor Operations A Waste Generation (Solid or Liquid) B Hazard Assessment (Treat as Hazardous) A->B Step 1 C Select & Wear Appropriate PPE B->C Step 2 D Segregate Waste into Compatible Container C->D Step 3 E Label Container 'HAZARDOUS WASTE' + Contents D->E Step 4 F Store Securely in Satellite Accumulation Area E->F Step 5 G Request Waste Pickup (Submit HMM Form) F->G Step 6 H Licensed Vendor Collects, Transports & Disposes Waste G->H Step 7

Caption: Disposal workflow for this compound.

Part 5: Spill Management Protocol

In the event of a small spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the area.

  • Isolate the Area: Secure the location of the spill.

  • Don PPE: If not already wearing it, don all PPE described in Part 2.

  • Contain and Clean:

    • For solid spills, gently sweep up the material to avoid creating dust and place it into your labeled hazardous waste container.[15]

    • For liquid spills, use a chemical spill kit with an inert absorbent material.

  • Decontaminate: Wipe the spill area with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, wipes, contaminated gloves) must be placed in the designated solid hazardous waste container.[1] Spilled chemicals and the materials used for cleanup must be disposed of as hazardous waste.[1]

For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team.

By adhering to these rigorous, safety-first procedures, you ensure that your research not only advances scientific knowledge but also upholds the highest standards of laboratory safety and environmental responsibility.

References

  • Benchchem. (n.d.). Essential Procedures for the Safe Disposal of 1-Ethyl-2-propyl-1H-indol-5-amine.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management.
  • Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from Vanderbilt University Environmental Health and Safety website.
  • University of Pennsylvania. (2023, April 6). Laboratory Chemical Waste Managment Guidelines.
  • Laboratory Waste Guide 2025. (n.d.).
  • Sigma-Aldrich. (2025, October 16). Safety Data Sheet.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet - (S)-(-)-Indoline-2-carboxylic acid.
  • Fisher Scientific. (2025, December 21). Safety Data Sheet - 1H-Indole-2-carboxylic acid.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet - Indole-2-carboxylic acid.
  • Fisher Scientific. (n.d.). Safety Data Sheet - 3-Methylindole.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Indole, 99+%.
  • Cayman Chemical. (2025, October 6). Safety Data Sheet - Indole-3-carboxaldehyde.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from Purdue University College of Engineering website.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from Northwestern University Research Safety website.
  • Merck Millipore. (n.d.). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, August 4). Regulatory and Guidance Information by Topic: Waste.
  • Cornell Law School Legal Information Institute. (n.d.). 40 CFR § 721.11757 - Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic).
  • Chem-Impex. (n.d.). Ethyl 5-Hydroxy-2-methylindole-3-carboxylate.
  • Electronic Code of Federal Regulations (eCFR). (n.d.). 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic).
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • Occupational Safety and Health Administration. (n.d.). Acid and Caustic Solutions.
  • Material Safety Data Sheet acc. to OSHA and ANSI. (2008, November 10). Product name: Indole-2-carboxylic acid.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Wikipedia. (n.d.). Hazardous waste.
  • TCI Chemicals. (2025, June 2). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid.
  • PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements.

Sources

Personal protective equipment for handling 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 3-Ethyl-5-methyl-1H-indole-2-carboxylic acid

An In-Depth Technical Guide for Laboratory Professionals

The core of safe chemical handling lies in a proactive and informed approach. This guide is structured to provide not just procedural steps, but the scientific rationale behind each recommendation, empowering researchers to make informed decisions and foster a culture of safety.

Understanding the Hazard Profile: What the Chemistry Tells Us

This compound belongs to the indole family, a class of heterocyclic aromatic compounds.[1] The presence of the carboxylic acid group suggests acidic properties.[1] While specific toxicity data is unavailable, information on related indole compounds indicates potential for irritation to the skin, eyes, and respiratory system.[2][3] Handling this compound in its powdered form necessitates special attention to prevent aerosolization and inhalation.[4]

Inferred Potential Hazards:

  • Skin Irritation: Similar indole derivatives are known to cause skin irritation.[3][5]

  • Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[3][5]

  • Respiratory Tract Irritation: Inhalation of the dust may lead to respiratory discomfort and irritation.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is the most critical step in mitigating exposure risks.[6][7] The following table outlines the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory operations.

Operation Required PPE Rationale
Weighing and Aliquoting (Powder) - Disposable Nitrile Gloves- Safety Goggles with Side Shields- Lab Coat- N95 Respirator or higherTo prevent skin contact, eye exposure from splashes, and inhalation of fine particles.[4]
Dissolving in Solvents - Disposable Nitrile Gloves- Safety Goggles with Side Shields- Lab CoatProtects against splashes of the chemical solution.
Running Reactions and Work-up - Disposable Nitrile Gloves- Safety Goggles with Side Shields- Lab Coat- Chemical Fume HoodA fume hood is essential to contain any volatile organic compounds used as solvents and to prevent inhalation of any aerosols that may be generated.
Waste Disposal - Disposable Nitrile Gloves- Safety Goggles with Side Shields- Lab CoatTo protect against accidental splashes or contact with contaminated materials.

Operational Plan: A Step-by-Step Handling Protocol

A systematic workflow is crucial for minimizing the risk of exposure and ensuring the integrity of the experiment. The following protocol outlines the key steps for safely handling this compound from receipt to disposal.

Pre-Handling Preparations
  • Designate a Workspace: All handling of the solid compound should be performed within a certified chemical fume hood or a designated area with adequate ventilation.

  • Assemble all Materials: Before starting, ensure all necessary PPE, spatulas, weighing paper, solvents, and waste containers are readily accessible within the designated workspace.

  • Review the Protocol: Familiarize yourself with every step of the procedure to avoid any last-minute confusion.

Weighing and Transfer

Weighing_and_Transfer Start Start: Don PPE Weigh Weigh Compound in Fume Hood Start->Weigh In designated area Transfer Carefully Transfer to Vessel Weigh->Transfer Use anti-static weigh boat Clean Clean Spatula and Weighing Paper Transfer->Clean Rinse with appropriate solvent End Proceed to Solubilization Clean->End

Figure 1. Workflow for weighing and transferring the solid compound.

Solubilization and Reaction
  • Solvent Addition: In a chemical fume hood, slowly add the chosen solvent to the vessel containing the weighed compound.

  • Dissolution: Gently swirl or stir the mixture until the solid is completely dissolved. Avoid vigorous shaking that could create aerosols.

  • Reaction Setup: Assemble the reaction apparatus within the fume hood. Ensure all joints are securely clamped.

Post-Reaction Work-up
  • Quenching: If necessary, quench the reaction carefully, being mindful of any potential exothermic processes.

  • Extraction and Purification: Perform all liquid-liquid extractions and chromatographic purification steps within the fume hood.

Disposal Plan: Responsible Waste Management

Proper chemical waste disposal is not only a matter of safety but also of environmental responsibility.[2] All materials that have come into contact with this compound must be treated as hazardous waste.

Waste_Disposal_Flowchart Start Waste Generated Segregate Segregate Waste Streams Start->Segregate Solid_Waste Solid Waste (Gloves, Weighing Paper, etc.) Segregate->Solid_Waste Solid Liquid_Waste Liquid Waste (Solvent Mixtures) Segregate->Liquid_Waste Liquid Label_Solid Label Container: 'Solid Hazardous Waste' Solid_Waste->Label_Solid Label_Liquid Label Container: 'Liquid Hazardous Waste' Liquid_Waste->Label_Liquid Store_Solid Store in Designated Area Label_Solid->Store_Solid Store_Liquid Store in Designated Area Label_Liquid->Store_Liquid Dispose Arrange for Professional Disposal Store_Solid->Dispose Store_Liquid->Dispose

Figure 2. Decision tree for the proper disposal of waste.

Waste Segregation and Labeling:

  • Solid Waste: Collect all contaminated solid waste, including gloves, weighing paper, and paper towels, in a designated, clearly labeled hazardous waste container.[2]

  • Liquid Waste: Collect all liquid waste, including reaction mixtures and solvent rinses, in a separate, clearly labeled hazardous waste container. Do not mix incompatible waste streams.[2]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the date of accumulation.[2]

Storage and Disposal:

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure that waste containers are kept closed except when adding waste.[2]

  • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.[2] Do not pour chemical waste down the drain.[8]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Small Spill (in fume hood) Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent.
Large Spill Evacuate the area and contact your institution's EHS office immediately.

Conclusion: A Commitment to Safety

The responsible handling of any chemical, including this compound, is a cornerstone of good scientific practice. By understanding the potential hazards, diligently using the appropriate PPE, following established protocols, and being prepared for emergencies, researchers can ensure a safe and productive laboratory environment. This guide provides a framework for achieving that goal, empowering you to work with confidence and a steadfast commitment to safety.

References

  • Benchchem. Proper Disposal of 5-(thiophen-2-yl)-1H-indole: A Guide for Laboratory Professionals. 2

  • ACS Material. PPE and Safety for Chemical Handling. (2020-07-14). 6

  • Smolecule. 3-Ethyl-2-methyl-1H-indole-5-carboxylic acid. (2023-08-15). 1

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. (2022-12-07). 10

  • NSP Powder Coating. Powder Coating Personal Protective Equipment (PPE) Requirements. 4

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. 11

  • Neogen. Kovac's Indole Reagent, Safety Data Sheet, English. (2019-10-30). 8

  • Carl ROTH. Safety Data Sheet: Indole-3-propionic acid. 12

  • Sigma-Aldrich. SAFETY DATA SHEET. (2025-10-16).

  • Fisher Scientific. SAFETY DATA SHEET. 9

  • Cayman Chemical. Safety Data Sheet. (2025-10-06). 3

  • PubChem. 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester. 5

  • Fisher Scientific. SAFETY DATA SHEET. (2024-03-30). 13

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethyl-5-methyl-1H-indole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Ethyl-5-methyl-1H-indole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.